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  • Product: N-Hydroxy-11-azaartemisinin
  • CAS: 1086409-82-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of N-Hydroxy-11-azaartemisinin: Pathways and Protocols

Executive Summary Artemisinin and its derivatives represent a cornerstone of modern antimalarial therapy, yet challenges related to their chemical and metabolic stability necessitate the development of next-generation an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Artemisinin and its derivatives represent a cornerstone of modern antimalarial therapy, yet challenges related to their chemical and metabolic stability necessitate the development of next-generation analogs.[1][2] This guide provides an in-depth technical overview of the synthesis of N-Hydroxy-11-azaartemisinin, a promising derivative in which the O-11 lactone oxygen is replaced by an N-OH group. This modification fundamentally alters the molecule's properties, preventing metabolic conversion to dihydroartemisinin (DHA) and offering a distinct physicochemical profile.[1][2][3] We will detail the most efficient, direct synthetic pathway from artemisinin, provide a step-by-step experimental protocol, and discuss the underlying chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Rationale for Aza-Analogs of Artemisinin

The therapeutic efficacy of artemisinin is intrinsically linked to its endoperoxide bridge. However, the clinical derivatives, such as artemether and artesunate, are rapidly metabolized in vivo to the common metabolite, dihydroartemisinin (DHA).[3] While potent, this metabolic convergence and the inherent instability of the lactone ring have driven research towards more robust scaffolds.

The 11-azaartemisinin class, where the O-11 atom of the lactone is replaced by a nitrogen atom to form a lactam, offers significant advantages:

  • Metabolic Stability: They cannot be hydrolyzed or metabolized to DHA, leading to a unique pharmacokinetic and pharmacodynamic profile.[1][2]

  • Chemical Robustness: The lactam ring generally exhibits different stability compared to the native lactone.[1]

  • Synthetic Versatility: The nitrogen atom at position 11 serves as a synthetic handle for further derivatization, allowing for the introduction of diverse functional groups to modulate activity and properties.[4][5]

Within this class, N-Hydroxy-11-azaartemisinin is of particular interest. The N-hydroxy functionality can influence solubility, metabolic pathways, and target engagement. This guide focuses on its practical synthesis.

Primary Synthetic Pathway: Direct Conversion of Artemisinin to N-Hydroxy-11-azaartemisinin

The most efficient route to N-Hydroxy-11-azaartemisinin involves a direct, one-step conversion of the lactone in the artemisinin starting material to the corresponding N-hydroxy lactam. This approach is superior to a multi-step process (i.e., formation of 11-azaartemisinin followed by N-oxidation) as it is more atom-economical and avoids potential side reactions associated with oxidizing the complex scaffold.

Mechanistic Principle

The synthesis leverages the nucleophilic character of hydroxylamine (NH₂OH). The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the artemisinin lactone ring. This initial attack leads to the opening of the lactone ring to form a hydroxyl-hemiaminal intermediate. Subsequent intramolecular cyclization via dehydration results in the formation of the stable five-membered N-hydroxy lactam ring, yielding the target compound. An efficient conversion has been achieved on a multigram scale by reacting artemisinin with hydroxylamine.[6]

Synthesis Workflow Diagram

The following diagram illustrates the direct conversion pathway.

Synthesis_Pathway Artemisinin Artemisinin (Starting Material) Intermediate Ring-Opened Intermediate (Transient) Artemisinin->Intermediate 1. Nucleophilic Attack Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) Sodium Acetate (NaOAc) Reagent->Intermediate Product N-Hydroxy-11-azaartemisinin Intermediate->Product 2. Intramolecular Cyclization & Dehydration

Caption: Direct synthesis of N-Hydroxy-11-azaartemisinin.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hydroxy-functionalized 11-azaartemisinins.[6]

Materials & Reagents:

  • Artemisinin (1.0 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • Anhydrous Sodium Acetate (3.0 eq)

  • Ethanol (EtOH), absolute

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Artemisinin (1.0 eq) in absolute ethanol, add hydroxylamine hydrochloride (3.0 eq) and anhydrous sodium acetate (3.0 eq).

  • Heat the resulting suspension to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane (DCM) and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Hydroxy-11-azaartemisinin.

Causality and Self-Validation
  • Choice of Base: Sodium acetate is used as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile (NH₂OH) in situ. This prevents the reaction medium from becoming overly acidic, which could degrade the artemisinin scaffold.

  • Use of Excess Reagent: A threefold excess of hydroxylamine and sodium acetate is employed to drive the reaction equilibrium towards the product, ensuring complete consumption of the artemisinin starting material.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the ring-opening and subsequent cyclization-dehydration steps. Ethanol is a suitable polar protic solvent that solubilizes the reagents effectively at elevated temperatures.

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are critical for removing unreacted reagents, salts, and water-soluble impurities, which is a key step for obtaining a clean crude product before chromatography.

  • Chromatographic Purification: This final step is essential for isolating the target compound from any non-polar impurities or closely related byproducts, ensuring the high purity required for subsequent biological evaluation.

Alternative Pathway: Synthesis of 11-Azaartemisinin Precursor

For research contexts requiring the unsubstituted 11-azaartemisinin scaffold, a different pathway is necessary. This route is also foundational for creating a library of N-substituted derivatives.[4][5]

Mechanistic Principle

The synthesis of 11-azaartemisinin from artemisinin is typically achieved in a one-pot, two-step sequence.[7][8] First, artemisinin is treated with excess ammonia, which acts as the nitrogen source. The ammonia attacks the lactone carbonyl, leading to a ring-opened amide intermediate. Second, an acid treatment is performed to catalyze the intramolecular cyclization and dehydration, forming the stable lactam ring. This method yields 11-azaartemisinin in moderate yields, typically around 45%.[7][8]

Synthesis Workflow Diagram

Synthesis_Pathway_Aza cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Acid-Catalyzed Cyclization Artemisinin Artemisinin Intermediate Ring-Opened Amide Intermediate Artemisinin->Intermediate Ammonia Excess Ammonia (NH₃) Ammonia->Intermediate Product 11-Azaartemisinin Intermediate->Product Ring Closure Acid Acid Treatment (e.g., H⁺) Acid->Product

Caption: Two-step synthesis of 11-azaartemisinin.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the 11-azaartemisinin precursor.

ParameterValue/ConditionRationaleReference
Starting Material ArtemisininNatural product precursor[7][8]
Reagent Excess Ammonia (NH₃)Nitrogen source for lactam formation[7][8]
Second Step Acid TreatmentCatalyzes ring closure[7][8]
Solvent Typically Methanol or Ethanol for ammonolysisSolubilizes artemisinin[7][8]
Reported Yield ~45%Reflects efficiency of the two-step process[7][8]

Note: If one were to synthesize N-Hydroxy-11-azaartemisinin from this intermediate, a subsequent N-oxidation step would be required using an oxidant like m-CPBA or DMDO. However, this is less efficient than the direct method described in Section 2.

Conclusion

The synthesis of N-Hydroxy-11-azaartemisinin is a key step toward developing novel artemisinin-based therapeutics with potentially superior pharmacological profiles. The direct conversion of artemisinin using hydroxylamine represents the most practical and efficient pathway, providing the target compound in a single, high-yielding step.[6] This guide provides the necessary technical details, procedural logic, and experimental protocols for researchers to successfully synthesize this valuable compound. The resulting scaffold is primed for further investigation into its antimalarial, anticancer, and other potential biological activities.[4][9]

References

  • ChemInform Abstract: Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. ResearchGate. Available at: [Link]

  • Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. National Institutes of Health (NIH). Available at: [Link]

  • New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. PubMed. Available at: [Link]

  • Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials. MDPI. Available at: [Link]

  • From Plant to Yeast—Advances in Biosynthesis of Artemisinin. MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of novel aza-artemisinin derivatives. PubMed. Available at: [Link]

  • The Case for Development of 11-Aza-artemisinins for Malaria. PubMed. Available at: [Link]

  • Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Royal Society of Chemistry. Available at: [Link]

  • Conversion of artemisinin into 11-aza prototypes. ResearchGate. Available at: [Link]

  • Synthesis and antimalarial activities of base-catalyzed adducts of 11-azaartemisinin. ScienceDirect. Available at: [Link]

  • Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. PubMed. Available at: [Link]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Europe PMC. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. SlideShare. Available at: [Link]

  • Artemisinin and Derivatives Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • The Case for Development of 11-Aza-artemisinins for Malaria. ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

Sources

Exploratory

The Emergence of a New Scaffold: A Technical Guide to the Discovery and Isolation of 11-Azaartemisinin Derivatives

Abstract The enduring threat of antimicrobial resistance necessitates the continuous evolution of our therapeutic arsenal. Artemisinin and its derivatives have been a cornerstone of antimalarial treatment, but challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enduring threat of antimicrobial resistance necessitates the continuous evolution of our therapeutic arsenal. Artemisinin and its derivatives have been a cornerstone of antimalarial treatment, but challenges including emerging resistance and metabolic instability have spurred the exploration of novel structural analogs. This technical guide provides an in-depth exploration of the discovery, synthesis, and isolation of 11-azaartemisinin derivatives, a promising class of compounds that replaces the C-11 oxygen of the lactone ring with a nitrogen atom. This modification not only enhances chemical and thermal stability but also opens a gateway for extensive chemical diversification. We will delve into the causal rationale behind the molecular design, provide detailed, field-proven protocols for synthesis and purification, and present a comprehensive analysis of the structure-activity relationships that govern their potent antimalarial and burgeoning anticancer activities. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of endoperoxide-containing therapeutics.

Introduction: The Rationale for Aza-Analogs

The discovery of artemisinin was a landmark achievement in the fight against malaria. Its unique 1,2,4-trioxane ring system is the pharmacophore responsible for its potent parasiticidal activity, which is initiated by the iron-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole. However, the first-generation artemisinin derivatives, such as artemether and artesunate, are all rapidly metabolized in vivo to dihydroartemisinin (DHA).[1] This common metabolic fate is a significant concern, as resistance to DHA is emerging and its potential for neurotoxicity remains a subject of vigilance.[1]

The core motivation for developing 11-azaartemisinin derivatives stems from a strategic effort to circumvent these liabilities. By replacing the oxygen atom at the 11-position with a nitrogen atom, a lactam ring is formed in place of the native lactone. This seemingly subtle change imparts several advantageous properties:

  • Enhanced Stability: The lactam moiety is generally more resistant to hydrolysis and metabolic degradation than the corresponding lactone, leading to improved thermal and chemical stability.[2][3]

  • Metabolic Diversion: Crucially, 11-azaartemisinin derivatives are structurally precluded from metabolizing into DHA, thereby offering a potential solution to DHA-linked resistance and toxicity concerns.[1][3]

  • A Handle for Derivatization: The secondary amine (or amide) nitrogen at the 11-position serves as a versatile chemical handle for the introduction of a wide array of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][4]

This guide will provide the technical foundation for researchers to explore this promising chemical space.

Synthesis of the 11-Azaartemisinin Core Scaffold

The foundational step in this field is the efficient and reproducible synthesis of the parent 11-azaartemisinin molecule from readily available artemisinin. The most established method is a one-pot, two-step sequence.

Causality Behind the Synthetic Strategy

The synthesis hinges on the nucleophilic attack of an amine on the carbonyl carbon of the lactone ring of artemisinin. This initial reaction forms a hemiaminal intermediate. The subsequent and critical step is an acid-catalyzed intramolecular cyclization, which expels a molecule of water to form the stable lactam ring. The choice of catalyst is crucial; a solid acid catalyst like Amberlyst 15 is preferred as it simplifies the work-up procedure and often leads to higher yields compared to mineral acids like sulfuric acid, which can promote the formation of byproducts such as 10-azadesoxyartemisinin.[4][5]

Key Experimental Workflow: Synthesis of 11-Azaartemisinin

cluster_0 Step 1: Aminolysis cluster_1 Step 2: Cyclization & Purification Artemisinin Artemisinin in Methanol Stir Stir at Room Temp (e.g., 24-48h) Artemisinin->Stir Ammonia Methanolic Ammonia (Excess) Ammonia->Stir Intermediate Open-chain Hydroxy Amide (Intermediate) Stir->Intermediate Catalyst Amberlyst 15 Resin Intermediate->Catalyst Reaction Stir at Room Temp (e.g., 4-6h) Catalyst->Reaction Filtration Filter to Remove Resin Reaction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure 11-Azaartemisinin Chromatography->Product

Caption: Workflow for the synthesis of 11-azaartemisinin.

Detailed Experimental Protocol

Materials:

  • Artemisinin (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated Methanolic Ammonia (prepared by bubbling ammonia gas through cold, anhydrous MeOH)

  • Amberlyst 15 ion-exchange resin

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Aminolysis: Dissolve artemisinin (e.g., 5.0 g, 17.7 mmol) in a minimal amount of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. To this solution, add a freshly prepared saturated solution of ammonia in methanol (e.g., 100 mL) in excess. Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the excess methanolic ammonia under reduced pressure using a rotary evaporator. The resulting residue is the crude open-ring intermediate.

  • Cyclization: Re-dissolve the crude intermediate in dichloromethane (e.g., 150 mL). Add Amberlyst 15 resin (e.g., 5.0 g). Stir the suspension at room temperature for 4-6 hours, again monitoring by TLC for the formation of the product.

  • Work-up: Filter the reaction mixture to remove the Amberlyst 15 resin. Wash the resin with additional DCM. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 11-azaartemisinin.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).[6] Combine the fractions containing the pure product and evaporate the solvent to yield 11-azaartemisinin as a white solid (typical yield: 60-70%).[4]

Derivatization at the N-11 Position: Expanding the Chemical Space

The true value of the 11-azaartemisinin scaffold lies in its potential for derivatization. The lactam nitrogen provides a nucleophilic site for the attachment of a vast array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Key Derivatization Strategies
  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides under basic conditions.

  • N-Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine. This is a highly effective strategy for introducing electron-withdrawing groups that can enhance thermal stability.[2]

  • Michael Addition: Base-catalyzed addition to electron-deficient alkenes or alkynes.

  • Click Chemistry: Introduction of an alkyne handle followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole-linked moieties.[6]

  • Ugi Reaction: A multi-component reaction that allows for the rapid assembly of complex derivatives.[7][8]

Experimental Workflow: N-Sulfonylation of 11-Azaartemisinin

cluster_0 Reaction Setup cluster_1 Work-up & Purification Aza 11-Azaartemisinin in Anhydrous DCM Stir Stir at 0°C to RT Aza->Stir Base Pyridine or DMAP Base->Stir Sulfonyl Sulfonyl Chloride (e.g., TsCl, BsCl) Sulfonyl->Stir Reaction_Mix Reaction Mixture Stir->Reaction_Mix Wash Aqueous Wash (e.g., dil. HCl, NaHCO₃, brine) Reaction_Mix->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography (EtOAc/Hexanes) Evaporate->Chromatography Product Pure N-Sulfonyl- 11-Azaartemisinin Chromatography->Product

Caption: Workflow for a typical N-sulfonylation reaction.

Detailed Experimental Protocol: Synthesis of N-(p-toluenesulfonyl)-11-azaartemisinin

Materials:

  • 11-Azaartemisinin (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq) or 4-Dimethylaminopyridine (DMAP, catalytic)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction: Dissolve 11-azaartemisinin (e.g., 1.0 g, 3.55 mmol) in anhydrous DCM (e.g., 20 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add pyridine (e.g., 0.57 mL, 7.10 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (e.g., 0.81 g, 4.26 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure N-tosyl-11-azaartemisinin.

Isolation and Characterization

Rigorous purification and structural confirmation are paramount to ensure the integrity of the synthesized compounds and the reliability of subsequent biological data.

Purification Techniques

Flash column chromatography over silica gel is the most common method for the purification of 11-azaartemisinin and its derivatives. The choice of eluent is critical and depends on the polarity of the specific derivative. A gradient system of ethyl acetate in hexanes is a versatile starting point. For more polar compounds, adding a small percentage of methanol to the mobile phase may be necessary.

Structural Characterization

A combination of spectroscopic methods is used to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals to confirm the formation of the 11-azaartemisinin scaffold include the disappearance of the lactone-related protons and the appearance of a characteristic NH proton signal (for the parent compound) in the range of 6-8 ppm, which disappears upon D₂O exchange.

    • ¹³C NMR: Confirms the carbon framework. A key indicator of successful synthesis is the shift of the carbonyl carbon (C-12) signal to a position typical for a lactam (around 170-175 ppm) from its lactone position.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The formation of the lactam is confirmed by the appearance of a strong C=O stretching band around 1650-1680 cm⁻¹, which is at a lower frequency than the corresponding lactone stretch.

Biological Activity and Structure-Activity Relationships (SAR)

The true measure of success for these synthetic endeavors lies in the biological activity of the resulting compounds. 11-Azaartemisinin derivatives have demonstrated potent activity against both malaria parasites and a range of cancer cell lines.

Antimalarial Activity

Numerous N-substituted 11-azaartemisinin derivatives exhibit antimalarial activity equal to or greater than that of artemisinin itself.[4] N-sulfonyl derivatives, in particular, have shown excellent potency against both drug-sensitive (NF54) and drug-resistant (K1, W2) strains of Plasmodium falciparum.[9][10]

Table 1: Antimalarial Activity of Selected 11-Azaartemisinin Derivatives against P. falciparum

CompoundSubstituent at N-11StrainIC₅₀ (nM)[9][10]
11-Azaartemisinin -HNF54<10.5
Derivative A p-TrifluoromethylbenzenesulfonylNF542-3
Derivative B 2'-ThienylsulfonylNF54~8.7 (late-stage gametocytes)
Derivative C N-(2'-acetaldehydo)W226x more active than artemisinin

Data compiled from multiple sources; specific values may vary based on assay conditions.

The SAR for antimalarial activity suggests that the introduction of electron-withdrawing groups, such as arylsulfonyl moieties, is well-tolerated and can lead to highly potent compounds. The activity of these derivatives against the transmissible late-stage gametocytes is particularly significant, as this indicates a potential for transmission-blocking activity, a crucial component of malaria eradication strategies.[9][10]

Anticancer Activity

The anticancer potential of artemisinins is a rapidly growing field of research, and 11-aza derivatives are no exception. They have shown promising activity against various cancer cell lines, including those known for their aggressive nature and drug resistance.[5][11]

Table 2: Anticancer Activity of Selected 11-Azaartemisinin Derivatives

Derivative TypeCancer Cell LineIC₅₀ (µM)[1][5]
Hydrazide derivative (10j)MDA-MB-231 (TNBC)1.74
Hydrazide derivative (10j)MDA-MB-468 (TNBC)1.64
Triazole-linked m-Bromide (8c)KB (Epidermoid Carcinoma)7.7
Triazole-linked m-Bromide (8c)A549 (Lung Adenocarcinoma)15.5

The anticancer mechanism of action is believed to be multifactorial. Like their parent compounds, the endoperoxide bridge is crucial and is thought to be activated by the high intracellular iron concentrations found in many cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[12][13] Furthermore, specific derivatives have been shown to act as inhibitors of key signaling pathways. For instance, certain hydrazide derivatives of N-amino-11-azaartemisinin have been identified as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, including triple-negative breast cancer (TNBC).[1]

cluster_0 Anticancer Mechanisms Aza 11-Azaartemisinin Derivative Iron High Intracellular Fe²⁺ in Cancer Cells Aza->Iron Activation EGFR EGFR Pathway Aza->EGFR Inhibition ROS ROS Generation Iron->ROS Proliferation Cell Proliferation, Survival, Metastasis EGFR->Proliferation Damage Oxidative Stress & Macromolecular Damage ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Proliferation->Apoptosis Inhibition of

Caption: Putative anticancer mechanisms of 11-azaartemisinin derivatives.

Conclusion and Future Outlook

The 11-azaartemisinin scaffold represents a significant advancement in the field of endoperoxide-based therapeutics. The strategic replacement of the lactone oxygen with a nitrogen atom successfully addresses key limitations of traditional artemisinins, namely metabolic instability and the generation of DHA. The synthetic accessibility of the core and the versatility of the lactam nitrogen for derivatization provide a robust platform for medicinal chemists to generate novel compounds with tailored properties.

The potent dual-action antimalarial and anticancer activities demonstrated by this class of compounds underscore their therapeutic potential. Future research should focus on:

  • Expanding the Chemical Diversity: Systematically exploring a wider range of substituents at the N-11 position to build a more comprehensive SAR profile.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways involved in their anticancer activity beyond EGFR inhibition.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME/Tox studies on lead candidates to assess their drug-like properties and suitability for in vivo evaluation.

  • Combating Resistance: Evaluating lead compounds against a broader panel of drug-resistant malaria strains and cancer cell lines.

By leveraging the principles and protocols outlined in this guide, the scientific community is well-equipped to unlock the full potential of 11-azaartemisinin derivatives and develop the next generation of life-saving drugs.

References

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Foundational

A Technical Guide to the Biological Activity of Novel Azaartemisinin Compounds

Abstract The emergence of drug-resistant pathogens, particularly in malaria and various cancers, necessitates the urgent development of novel therapeutic agents. Artemisinin, a sesquiterpene lactone, and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of drug-resistant pathogens, particularly in malaria and various cancers, necessitates the urgent development of novel therapeutic agents. Artemisinin, a sesquiterpene lactone, and its derivatives have been cornerstones of antimalarial therapy, but their limitations, including poor bioavailability and potential for resistance, have driven the exploration of new analogs.[1] This technical guide provides an in-depth analysis of a promising class of synthetic analogs: azaartemisinins. By replacing the oxygen atom at the C-11 position with a nitrogen atom, these compounds exhibit modified physicochemical properties and potent biological activities.[2][3] We will explore the mechanistic underpinnings of their bioactivity, detail validated protocols for their evaluation, and present a logical framework for their continued development as next-generation therapeutic agents against malaria and cancer.

Introduction: The Rationale for Azaartemisinin Development

Artemisinin, isolated from Artemisia annua, revolutionized malaria treatment with its potent and rapid parasitic clearance.[4] Its mechanism is centered on the endoperoxide bridge, which is essential for its activity.[5] Interaction with ferrous iron (Fe²⁺), abundant in the malaria parasite's food vacuole from hemoglobin digestion, is thought to cleave this bridge, generating a cascade of cytotoxic carbon-centered free radicals and reactive oxygen species (ROS).[5][6][7][8] These radicals then damage parasite proteins, lipids, and other macromolecules, leading to parasite death.[7]

However, the parent compound, artemisinin, suffers from several pharmacological drawbacks:

  • Poor Solubility: It has low solubility in both water and oil, complicating formulation and administration.[1]

  • Short Half-Life: Rapid metabolism leads to a short plasma half-life, requiring combination therapies (ACTs) to prevent recrudescence.[1]

  • Chemical Instability: The lactone ring is susceptible to hydrolysis.

The synthesis of azaartemisinins , where the O-11 of the lactone is replaced by a nitrogen atom to form a more stable lactam ring, was a strategic chemical modification designed to address these limitations.[9] This structural change is hypothesized to increase stability, particularly against hydrolysis, and allows for the introduction of various substituents on the nitrogen atom to modulate solubility and lipophilicity, potentially enhancing bioavailability and therapeutic index.[9]

Core Mechanism of Action: Iron-Mediated ROS Generation

The foundational mechanism of azaartemisinins mirrors that of their parent compounds: iron-mediated activation of the endoperoxide bridge. The process is a targeted cytotoxic event, exploiting the unique physiology of both malaria parasites and cancer cells.

  • Antimalarial Action: Plasmodium falciparum digests vast amounts of hemoglobin within its food vacuole, releasing large quantities of heme and free ferrous iron (Fe²⁺).[4] This iron-rich environment selectively catalyzes the cleavage of the azaartemisinin endoperoxide bridge.

  • Anticancer Action: Cancer cells often exhibit an increased iron influx due to the upregulation of transferrin receptors on their surface to meet the demands of rapid proliferation. This elevated intracellular iron pool makes them similarly vulnerable to artemisinin-induced cytotoxicity.[10]

The activation cascade generates highly reactive oxygen species (ROS) and carbon-centered radicals that induce widespread cellular damage through lipid peroxidation, protein alkylation, and DNA damage, ultimately triggering programmed cell death.[6][7][8][11]

Mechanism_of_Action cluster_0 Target Cell (Parasite or Cancer Cell) cluster_1 Cytotoxic Cascade cluster_2 Cellular Damage Azaartemisinin Azaartemisinin Activation Endoperoxide Bridge Cleavage Azaartemisinin->Activation Enters Cell Fe2 High Intracellular Fe²⁺ Fe2->Activation Radicals ROS & Carbon-Centered Radicals Activation->Radicals Lipid_Peroxidation Lipid Peroxidation Radicals->Lipid_Peroxidation Protein_Damage Protein Alkylation Radicals->Protein_Damage DNA_Damage DNA Damage Radicals->DNA_Damage Apoptosis Apoptosis / Cell Death Lipid_Peroxidation->Apoptosis Protein_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Iron-mediated activation of azaartemisinin leading to cell death.

Evaluation of Antimalarial Activity

Assessing the antiplasmodial efficacy of novel azaartemisinin compounds requires robust and reproducible in vitro assays. The primary goal is to determine the 50% inhibitory concentration (IC₅₀), a key metric for potency.

Causality in Assay Selection: Why SYBR Green I?

The SYBR Green I-based fluorescence assay is the method of choice for high-throughput screening of antimalarial compounds.[12] Its selection is based on several key advantages:

  • Specificity: SYBR Green I dye intercalates with double-stranded DNA.[12] Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a precise measure of parasite proliferation.[13]

  • Sensitivity & Reproducibility: The assay is highly sensitive and yields reproducible results, making it suitable for comparing the potency of different azaartemisinin analogs.

  • High-Throughput Compatibility: The protocol is easily adaptable to a 96-well plate format, allowing for the simultaneous testing of multiple compounds at various concentrations.[14]

Protocol: In Vitro Antiplasmodial SYBR Green I Assay

This protocol outlines the determination of IC₅₀ values against erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive NF54 or resistant K1/Dd2 strains)

  • Human erythrocytes (O⁺)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, gentamicin, and 10% human serum or 0.5% Albumax II)

  • SYBR Green I nucleic acid stain (10,000x stock)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of azaartemisinin compounds and control drugs (e.g., artemisinin, chloroquine) in the complete medium. Ensure the final DMSO concentration is ≤ 0.5%.

  • Plate Seeding: Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells for positive (known drug) and negative (medium only) controls.

  • Parasite Suspension: Synchronize parasite culture to the ring stage (e.g., via 5% sorbitol treatment). Prepare a parasite suspension of 2% parasitemia and 2% hematocrit.[15]

  • Incubation: Add 100 µL of the parasite suspension to each well, achieving a final hematocrit and parasitemia of 1%. Incubate the plate for 72-96 hours at 37°C in the gassed incubator.[13][15]

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock 1:5000 (final concentration 2x).

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix and incubate the plate in the dark for 1-2 hours at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC₅₀ values using a non-linear regression analysis (e.g., log[inhibitor] vs. response).

Representative Data

The following table structure should be used to summarize the antimalarial activity of novel azaartemisinin compounds. Data shows that N-substituted 11-azaartemisinins can possess antimalarial activities equal to or greater than artemisinin.[16]

Compound IDSubstitution on N-11IC₅₀ (nM) vs. NF54 (Sensitive)IC₅₀ (nM) vs. Dd2 (Resistant)Selectivity Index (SI)¹
Artemisinin (Lactone Control)~5-15~10-25>1000
AZA-001 -HValueValueValue
AZA-002 -CH₃ValueValueValue
AZA-003 -CH₂CH₂OHValueValueValue

¹ Selectivity Index (SI) = CC₅₀ (mammalian cells) / IC₅₀ (parasite). A higher SI indicates greater selectivity for the parasite.

Evaluation of Anticancer Activity

The dual-activity profile of artemisinin derivatives extends prominently to oncology.[17] Azaartemisinins are investigated for their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[18][19]

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[20]

Principle of the Assay: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically. This assay is chosen for its reliability, cost-effectiveness, and suitability for high-throughput screening of cytotoxic potential.[20]

Protocol: In Vitro Cytotoxicity MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control line (e.g., HEK293T)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Spectrophotometric plate reader (Absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the azaartemisinin compounds. Replace the old medium with 100 µL of fresh medium containing the test compounds. Incubate for the desired exposure time (e.g., 48 or 72 hours).[21]

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for formazan crystal formation.[22]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21][23] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

  • Data Acquisition: Measure the absorbance at 570 nm. A reference wavelength of 620-690 nm can be used to reduce background noise.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting viability against the log of compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Beyond simple cytotoxicity, it is crucial to understand how azaartemisinins kill cancer cells. Artemisinin and its derivatives are known to induce apoptosis (programmed cell death) and cause cell cycle arrest.[10][18][24][25]

  • Apoptosis Induction: The intense oxidative stress from ROS generation damages mitochondria, leading to the release of cytochrome c.[18] This activates the caspase cascade (e.g., cleavage of caspase-3 and PARP), a hallmark of the intrinsic apoptotic pathway.[18] The process is often characterized by an increased Bax/Bcl-2 ratio.[18]

  • Cell Cycle Arrest: Artemisinins can arrest the cell cycle, often at the G1 or G2/M phase, preventing cancer cells from progressing through division.[19][24] For example, artemisinin can induce a G1 arrest by disrupting NF-κB signaling, which in turn downregulates cyclin-dependent kinase-4 (CDK4) expression.[24]

Anticancer_Mechanisms cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Azaartemisinin_ROS Azaartemisinin-Induced ROS Mito Mitochondrial Damage Azaartemisinin_ROS->Mito Signal Disruption of Signaling Pathways (e.g., NF-κB) Azaartemisinin_ROS->Signal CytC Cytochrome c Release Mito->CytC Caspase Caspase Cascade Activation (Caspase-3, PARP cleavage) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis CDK Downregulation of Cyclins & CDKs (e.g., CDK4) Signal->CDK Arrest G1 or G2/M Arrest CDK->Arrest

Caption: Downstream anticancer effects of azaartemisinin-induced ROS.

Integrated Experimental Workflow

The development and evaluation of a novel azaartemisinin compound follow a logical, multi-stage pipeline from chemical synthesis to biological validation.

Experimental_Workflow Synthesis Synthesis & Purification of Azaartemisinin Analogs InVitro_Malaria In Vitro Antiplasmodial Assay (SYBR Green I) Synthesis->InVitro_Malaria InVitro_Cancer In Vitro Cytotoxicity Assay (MTT) Synthesis->InVitro_Cancer IC50_Malaria Determine IC₅₀ vs. P. falciparum Strains InVitro_Malaria->IC50_Malaria IC50_Cancer Determine IC₅₀ vs. Cancer & Normal Cell Lines InVitro_Cancer->IC50_Cancer Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, ROS) IC50_Malaria->Mechanism IC50_Cancer->Mechanism InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Optimization InVivo->Lead

Caption: High-level workflow for azaartemisinin drug discovery.

Conclusion and Future Directions

Azaartemisinin compounds represent a validated and promising scaffold for the development of new antimalarial and anticancer agents. The introduction of the lactam ring offers a key advantage for improving the stability and druggability of the artemisinin core. Future research should focus on expanding the structure-activity relationship (SAR) studies by synthesizing a diverse library of N-substituted analogs to optimize potency, selectivity, and pharmacokinetic profiles.[2][5] Advanced studies should also explore their potential in reversing drug resistance and their efficacy in combination with other established chemotherapeutic agents to achieve synergistic effects.[26] As our understanding of their multifaceted biological activities grows, azaartemisinins hold the potential to become critical tools in the global fight against infectious diseases and cancer.

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Exploratory

In Vitro Antimalarial Efficacy of N-Hydroxy-11-azaartemisinin: A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Novel Artemisinin Analogs The emergence and spread of resistance to artemisinin-based combination therapies (ACTs) necessitates the urgent development of new antimalarial agents. A key dri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Artemisinin Analogs

The emergence and spread of resistance to artemisinin-based combination therapies (ACTs) necessitates the urgent development of new antimalarial agents. A key driver of resistance is the ability of the Plasmodium falciparum parasite to enter a quiescent state, a phenomenon linked to the principal active metabolite of current clinical artemisinins, dihydroartemisinin (DHA). This has spurred research into artemisinin derivatives that are metabolically stable and do not produce DHA, thus potentially circumventing this resistance mechanism.

The 11-azaartemisinin scaffold, where the C11-oxygen in the lactone ring of artemisinin is replaced by a nitrogen atom, represents a promising class of such derivatives. These compounds are of significant interest due to their straightforward synthesis from artemisinin, enhanced thermal stability, and, crucially, their inability to metabolize into DHA.[1] This guide focuses on the in vitro antimalarial activity of a specific analog, N-Hydroxy-11-azaartemisinin, providing a technical framework for its evaluation and contextualizing its potential within the broader landscape of 11-azaartemisinin derivatives.

While the synthesis of N-Hydroxy-11-azaartemisinin has been reported, specific in vitro antimalarial data against P. falciparum remains to be published. However, studies on the parent compound and other N-substituted derivatives provide a strong basis for understanding its potential activity and the methodologies required for its evaluation.

Synthesis of N-Hydroxy-11-azaartemisinin

The synthesis of N-Hydroxy-11-azaartemisinin is achieved through an efficient conversion of artemisinin. The process involves a reaction with hydroxylamine, leading to the formation of the N-hydroxy lactam ring structure. This multi-gram scale synthesis provides a viable route for producing the compound for research and development purposes.

In Vitro Antimalarial Activity Assessment: A Methodological Deep Dive

The cornerstone of evaluating any new antimalarial compound is a robust and reproducible in vitro testing cascade. This section details the self-validating protocols for determining the antiplasmodial activity and cytotoxicity of N-Hydroxy-11-azaartemisinin.

Parasite Culture and Synchronization

The foundation of reliable in vitro data is a healthy and continuous culture of P. falciparum. Both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, W2, Dd2) strains should be used to assess the compound's efficacy across different genetic backgrounds.

  • Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% heat-inactivated human serum or Albumax II. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Synchronization: To ensure stage-specific susceptibility testing, parasite cultures are synchronized at the ring stage. This is typically achieved by repeated sorbitol lysis, which selectively eliminates mature parasite stages (trophozoites and schizonts).

Antiplasmodial Activity Assay (IC₅₀ Determination)

The 50% inhibitory concentration (IC₅₀) is the primary metric for a compound's potency. The SYBR Green I-based fluorescence assay is a widely adopted, high-throughput method for this purpose.

  • Plate Preparation: Serially dilute N-Hydroxy-11-azaartemisinin in culture medium in a 96-well black, clear-bottom microplate. Include positive controls (e.g., artesunate, chloroquine) and negative controls (vehicle-treated parasites).

  • Parasite Seeding: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions. This allows for one full intraerythrocytic developmental cycle.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and releases parasite DNA, which is then bound by the SYBR Green I dye.

  • Fluorescence Measurement: After a 1-hour incubation in the dark, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the negative control (100% growth) and calculate IC₅₀ values using a non-linear regression model (log[inhibitor] vs. response).

G cluster_prep Assay Preparation cluster_assay Core Assay cluster_readout Data Acquisition & Analysis start Start culture Maintain & Synchronize P. falciparum Culture start->culture plate Prepare 96-well Plate with Serial Dilutions of N-Hydroxy-11-azaartemisinin culture->plate seed Seed Plate with Synchronized Parasites plate->seed incubate Incubate for 72 hours at 37°C seed->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read Measure Fluorescence lyse->read analyze Calculate IC₅₀ Values read->analyze end End analyze->end

Workflow for the SYBR Green I-based antiplasmodial assay.
Cytotoxicity Assay (CC₅₀ Determination)

To assess the selectivity of N-Hydroxy-11-azaartemisinin for the parasite, its cytotoxicity against a mammalian cell line (e.g., HEK293T, HepG2, or WI-38 fibroblasts) is determined. The 50% cytotoxic concentration (CC₅₀) is measured, often using a resazurin-based assay.

  • Cell Seeding: Seed a 96-well plate with a human cell line at an appropriate density and allow the cells to adhere overnight.

  • Compound Addition: Add serial dilutions of N-Hydroxy-11-azaartemisinin to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.[2] Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Normalize the fluorescence values to the untreated control cells (100% viability) and calculate the CC₅₀ value using a non-linear regression model.

G cluster_prep Assay Preparation cluster_assay Core Assay cluster_readout Data Acquisition & Analysis start Start seed_cells Seed Human Cell Line in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere add_compound Add Serial Dilutions of N-Hydroxy-11-azaartemisinin adhere->add_compound incubate Incubate for 48-72 hours at 37°C add_compound->incubate add_resazurin Add Resazurin Solution incubate->add_resazurin incubate2 Incubate for 2-4 hours add_resazurin->incubate2 read Measure Fluorescence incubate2->read analyze Calculate CC₅₀ Values read->analyze end End analyze->end

Workflow for the Resazurin-based cytotoxicity assay.
Selectivity Index

The selectivity index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC₅₀ to the IC₅₀. A higher SI value is desirable, indicating greater selectivity for the parasite over mammalian cells.

SI = CC₅₀ / IC₅₀

Quantitative Data Summary and Comparative Analysis

As previously stated, specific in vitro activity data for N-Hydroxy-11-azaartemisinin is not yet available in the public domain. However, the activity of the parent 11-azaartemisinin and its N-sulfonyl derivatives provides a valuable benchmark for anticipating its potential efficacy.

CompoundP. falciparum StrainIC₅₀ (nM)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
11-Azaartemisinin NF54<10.5>20,000 nM (WI-38)>1900[3]
K1<10.5>20,000 nM (WI-38)>1900[3]
W2<10.5>20,000 nM (WI-38)>1900[3]
p-Trifluoromethylbenzenesulfonyl-11-azaartemisinin NF542-3>20,000 nM (WI-38)>6667[3]
K12-3>20,000 nM (WI-38)>6667[3]
W22-3>20,000 nM (WI-38)>6667[3]
2'-Thienylsulfonyl-11-azaartemisinin NF54<10.5>20,000 nM (WI-38)>1900[3]
K1<10.5>20,000 nM (WI-38)>1900[3]
W2<10.5>20,000 nM (WI-38)>1900[3]
Artemisinin 3D7~26.6107.3 µM (MDA-MB-231)-[2][4]

Note: Cytotoxicity values can vary based on the cell line used. The high selectivity indices observed for 11-azaartemisinin derivatives are a promising indicator for the therapeutic potential of this class of compounds.

Mechanism of Action: The Endoperoxide Bridge and Heme Activation

The antimalarial activity of artemisinins and their derivatives is intrinsically linked to the endoperoxide bridge within their sesquiterpene lactone structure. The prevailing hypothesis for their mechanism of action involves the reductive cleavage of this bridge by ferrous iron (Fe²⁺), which is abundant in the parasite's food vacuole in the form of heme released from the digestion of host hemoglobin.

This interaction generates highly reactive carbon-centered radicals that subsequently alkylate and damage a multitude of parasite proteins, leading to oxidative stress and parasite death. While the precise downstream targets are numerous, this multi-target mechanism is thought to be a key reason for the rapid parasiticidal activity of artemisinins.

Given that N-Hydroxy-11-azaartemisinin retains the essential endoperoxide bridge, it is presumed to share this fundamental mechanism of action. The modifications at the C11-position are primarily aimed at altering the physicochemical and pharmacokinetic properties of the molecule rather than its core pharmacophore.

G cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole Compound N-Hydroxy-11-azaartemisinin Parasite P. falciparum Compound->Parasite Enters Activation Activation Compound->Activation Interaction with Endoperoxide Bridge Hemoglobin Host Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Heme->Activation Radicals Reactive Oxygen Species & Carbon-Centered Radicals Activation->Radicals Damage Alkylation of Parasite Proteins & Lipids Radicals->Damage Death Parasite Death Damage->Death

Putative mechanism of action for N-Hydroxy-11-azaartemisinin.

Conclusion and Future Directions

N-Hydroxy-11-azaartemisinin is a rationally designed analog of artemisinin with the potential to overcome some of the limitations of current therapies, particularly those related to metabolic instability and the generation of DHA. While direct in vitro antimalarial data is currently lacking, the established high potency and excellent selectivity of the 11-azaartemisinin scaffold suggest that it is a promising candidate for further investigation.

The immediate and critical next step is to perform the detailed in vitro antiplasmodial and cytotoxicity assays described in this guide to determine the IC₅₀ and CC₅₀ values for N-Hydroxy-11-azaartemisinin. This will allow for a direct comparison with other derivatives and establish its potential as a lead compound for further preclinical development. Subsequent studies should also investigate its activity against gametocyte stages to assess its transmission-blocking potential.

References

  • Singh, A. S., Verma, V. P., Hassam, M., Krishna, N. N., Puri, S. K., & Singh, C. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic letters, 10(23), 5461–5464. [Link]

  • Weathers, P. J., Elfawal, M. A., & Towler, M. J. (2021). In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. PloS one, 16(3), e0240874. [Link]

  • Singh, C., Verma, V. P., Hassam, M., Singh, A. S., Naikade, N. K., & Puri, S. K. (2014). New orally active amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Journal of medicinal chemistry, 57(6), 2489–2497. [Link]

  • Haynes, R. K., & Cheu, K. W. (2015). The case for development of 11-aza-artemisinins for malaria. Molecules (Basel, Switzerland), 20(4), 5662–5676. [Link]

  • Harmse, R., Coertzen, D., Wong, H. N., Smit, F. J., van der Watt, M. E., Reader, J., Nondaba, S. H., Birkholtz, L. M., Haynes, R. K., & N'Da, D. D. (2017). Activities of 11-Azaartemisinin and N-Sulfonyl Derivatives Against Asexual and Transmissible Malaria Parasites. ChemMedChem, 12(24), 2086–2093. [Link]

  • Haynes, R. K., Wong, H. N., Lee, K. W., Lung, C. M., Shek, L. Y., Williams, I. D., Croft, S. L., Vivas, L., Rattray, L., Stewart, L., Wong, V. K., & Ko, B. C. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. ChemMedChem, 2(10), 1464–1479. [Link]

  • Gaur, R., Cheema, H. S., Kumar, Y., Singh, S. P., Yadav, D. K., Darokar, M. P., Khan, F., & Bhakuni, R. S. (2015). In vitro antimalarial activity and molecular modeling studies of novel artemisinin derivatives. RSC Advances, 5(65), 52831-52842. [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520. [Link]

  • Ghavami, G., Delfan, B., Farhadi, S., & Mohammadi, A. (2018). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie, e2400188. Advance online publication. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Cytotoxic Effects of N-Hydroxy-11-azaartemisinin on Cancer Cell Lines

Executive Summary The artemisinin family of compounds, originally celebrated for their potent antimalarial properties, has garnered significant attention for its broad-spectrum anticancer activities.[1] This is primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The artemisinin family of compounds, originally celebrated for their potent antimalarial properties, has garnered significant attention for its broad-spectrum anticancer activities.[1] This is primarily attributed to the unique 1,2,4-trioxane endoperoxide bridge, which interacts with intracellular iron to generate cytotoxic reactive oxygen species (ROS).[2] Synthetic modifications to the artemisinin scaffold aim to enhance bioavailability, stability, and cytotoxic potency. N-Hydroxy-11-azaartemisinin is one such derivative, belonging to the aza-artemisinin class where the C11 carbon is replaced by a nitrogen atom.[3] This guide provides a comprehensive technical overview of the hypothesized cytotoxic mechanisms of N-Hydroxy-11-azaartemisinin and presents a suite of validated experimental protocols for researchers and drug development professionals to rigorously evaluate its effects on cancer cell lines. We will delve into the causality behind experimental choices, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of oncogenic signaling pathways, while providing detailed, self-validating methodologies for their assessment.

The Scientific Rationale: From Artemisinin to Aza-Analogs

The therapeutic potential of artemisinin and its derivatives is intrinsically linked to its endoperoxide moiety.[3] Upon encountering the high intracellular iron concentrations characteristic of cancer cells, this bridge is cleaved, leading to the formation of carbon-centered free radicals. These radicals inflict widespread molecular damage, culminating in cell death.[2] However, the development of artemisinin-based anticancer agents is driven by the need to improve upon the pharmacological properties of the parent compound.

The synthesis of 11-azaartemisinin derivatives represents a strategic effort to enhance metabolic stability and explore new biological interactions.[4] The introduction of a nitrogen atom at the 11-position provides a versatile handle for further chemical modification, allowing for the creation of extensive libraries of novel compounds with potentially superior anticancer profiles.[5] While direct studies on N-Hydroxy-11-azaartemisinin are emerging, its cytotoxic activity can be confidently extrapolated from the well-documented mechanisms of its parent compounds, focusing on the core principles of ROS-mediated damage, apoptosis induction, and cell cycle disruption.

Core Cytotoxic Mechanisms of Action

The anticancer effects of artemisinin derivatives are pleiotropic, engaging multiple pathways to ensure the effective elimination of malignant cells.[1] The primary mechanisms relevant to N-Hydroxy-11-azaartemisinin are detailed below.

Induction of the Intrinsic Apoptotic Pathway

A predominant mechanism of artemisinin-induced cell death is the activation of the mitochondrial-dependent (intrinsic) apoptotic pathway.[6][7] This process is initiated by intracellular stress, such as the oxidative damage caused by the compound, leading to a breakdown of the mitochondrial transmembrane potential.[6] This event is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bak are activated, while the expression of anti-apoptotic proteins such as Bcl-xL is suppressed.[6][8] This cascade results in the release of cytochrome c from the mitochondria into the cytoplasm, triggering the activation of caspases and subsequent execution of the apoptotic program.[6]

G cluster_0 Cancer Cell A N-Hydroxy-11-azaartemisinin B Mitochondrial Stress (e.g., ROS Production) A->B C Bak Activation B->C D Bcl-xL Suppression B->D E Cytochrome c Release C->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner Caspase) F->G H PARP Cleavage G->H I Apoptosis H->I G cluster_assays Cytotoxicity & Mechanistic Assays A Select Cancer & Normal Cell Lines B Cell Culture & Seeding A->B C Treat with N-Hydroxy-11-azaartemisinin (Dose-Response & Time-Course) B->C D1 Cell Viability (MTT Assay) C->D1 D2 Apoptosis Analysis (Annexin V/PI Flow Cytometry) C->D2 D3 Cell Cycle Analysis (PI Flow Cytometry) C->D3 D4 Protein Expression (Western Blot) C->D4 E Data Acquisition & Analysis (IC50, Apoptotic Population %, Cell Cycle Distribution %) D1->E D2->E D3->E D4->E F Mechanistic Conclusion E->F

Figure 2: General workflow for evaluating cytotoxic effects.
Cell Viability and Cytotoxicity Assessment: MTT Assay

Causality: The MTT assay is a foundational colorimetric assay to quantify a compound's cytotoxic effect. It measures the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells. [9]The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells. This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of N-Hydroxy-11-azaartemisinin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated wells (vehicle control) and wells with no cells (blank control). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [10]4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. [10]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [10]6. Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. 7. Calculation: Calculate cell viability as a percentage relative to the untreated control cells after correcting for the blank. Plot the dose-response curve to determine the IC50 value.

Quantitative Analysis of Apoptosis: Annexin V/PI Staining

Causality: To confirm that cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. [11]This method distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner plasma membrane, flips to the outer leaflet. [12]Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. [11]PI is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. [11] Protocol:

  • Cell Treatment: Seed 1-5 x 10^5 cells in appropriate culture plates or flasks. Treat with N-Hydroxy-11-azaartemisinin at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time. 2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells once with cold 1X PBS and centrifuge. 4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. * Interpretation: Live cells (Annexin V-, PI-), Early Apoptotic cells (Annexin V+, PI-), Late Apoptotic/Necrotic cells (Annexin V+, PI+), and Necrotic cells (Annexin V-, PI+).

Cell Cycle Distribution Analysis

Causality: To investigate whether the compound induces cell cycle arrest, flow cytometry is used to analyze the DNA content of the cell population. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used. [13]Based on fluorescence intensity, cells can be distinguished into the major phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). An accumulation of cells in a specific phase after treatment indicates cell cycle arrest at that checkpoint.

Protocol:

  • Cell Harvesting and Fixation: Treat cells as described previously. Harvest approximately 1 x 10^6 cells. Wash with PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or store at -20°C. [13]2. Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNAse Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL). This step is critical as PI also binds to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement. [13]4. PI Staining: Add PI to the cell suspension (e.g., 50 µg/mL). [13]5. Incubation: Incubate for 20-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer, acquiring linear fluorescence data for the PI signal.

  • Data Modeling: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [14]

Mechanistic Investigation: Western Blot Analysis

Causality: Western blotting allows for the detection and quantification of specific proteins to validate the mechanisms suggested by other assays. [15]For apoptosis, key markers include the cleavage (activation) of caspases (e.g., Caspase-3) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP). [15][16]For cell cycle analysis, one can probe for changes in the expression levels of cyclins and CDKs. This technique provides direct molecular evidence of the pathways being modulated by the compound.

Protocol:

  • Protein Extraction: Treat cells with N-Hydroxy-11-azaartemisinin, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading. [17]3. SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [17]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [17]5. Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [17]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [17]8. Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Example Cytotoxicity Data for 11-Azaartemisinin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 5dCem (T-lymphoblast)0.92[5]
Derivative 5dHeLa (Cervical)1.2[5]
Triazole DerivativeKB (Oral)10.18[18]
Triazole DerivativeHepG2 (Liver)4.27[18]
N-amino-11-azaartemisinin 10jMDA-MB-231 (TNBC)1.74[19]
N-amino-11-azaartemisinin 10jMDA-MB-468 (TNBC)1.64[19]

This table presents example data from related compounds to illustrate the expected potency range and data presentation format.

Conclusion and Future Directions

N-Hydroxy-11-azaartemisinin, as a member of the promising artemisinin class of molecules, holds significant potential as an anticancer agent. The technical framework provided in this guide outlines a rigorous, multi-faceted approach to characterizing its cytotoxic effects. By systematically evaluating cell viability, quantifying apoptosis, analyzing cell cycle distribution, and probing the underlying molecular machinery, researchers can build a comprehensive profile of this compound's activity. Future research should focus on validating these in vitro findings in preclinical in vivo models, exploring potential synergistic effects in combination with established chemotherapeutics, and further elucidating its interactions with specific oncogenic pathways to identify sensitive cancer subtypes and potential biomarkers for patient stratification.

References

  • Artemisinin-Derivative-NHC-gold(I)-Hybrid with Enhanced Cytotoxic Activity Through Inhibiting NRF2 Transcriptional Activity. ChemRxiv. [Link]

  • ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ResearchGate. [Link]

  • Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway. PubMed. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF 11-AZAARTEMISININ DERIVATIVES BEARING 1,2,3-TRIAZOLE MOIETY. Chemistry of Heterocyclic Compounds. [Link]

  • Artemisinin triggers a G1 cell cycle arrest of human Ishikawa endometrial cancer cells and inhibits cyclin-dependent kinase-4 promoter activity and expression by disrupting nuclear factor-κB transcriptional signaling. PubMed. [Link]

  • Differential Effect of Artemisinin Against Cancer Cell Lines. PMC - PubMed Central. [Link]

  • New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Investigating the Cytotoxic Effects of Artemisia absinthium Extract on Oral Carcinoma Cell Line. MDPI. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway. PubMed. [Link]

  • Synthesis and anticancer activity of novel aza-artemisinin derivatives. PubMed. [Link]

  • Western blot analysis of apoptosis-related proteins in the PC3 and... ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Synthesis and anticancer activity of novel aza-artemisinin derivatives. Scilit. [Link]

  • The novel amino-artemisinin derivative WHN-11 disrupts mitochondria and protein homeostasis, and induces autophagy and apoptosis in cancer cells. CSU Research Output. [Link]

  • Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Induced cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]

  • Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines. PMC - NIH. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis. AME Publishing Company. [Link]

  • Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials. MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Growth inhibitory effects of dihydroartemisinin on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB. NIH. [Link]

  • Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. NIH. [Link]

  • The novel amino-artemisinin derivative WHN-11 disrupts mitochondria and protein homeostasis, and induces autophagy and apoptosis in cancer cells. PMC - NIH. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • (PDF) Dihydroartemisinin Inhibits Proliferation and Induces Apoptosis of Human Hepatocellular Carcinoma Cell by Upregulating Tumor Necrosis Factor via JNK/NF- κ B Pathways. ResearchGate. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Antitumor Research on Artemisinin and Its Bioactive Derivatives. PMC - NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. Bio-protocol. [Link]

  • Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells. ResearchGate. [Link]

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Exploratory

Physicochemical Characterization of N-Hydroxy-11-azaartemisinin: A Guide to Solubility and Stability Profiling

An In-Depth Technical Guide for Drug Development Professionals Abstract: N-Hydroxy-11-azaartemisinin, a novel semi-synthetic derivative of the artemisinin scaffold, presents a promising avenue for therapeutic development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: N-Hydroxy-11-azaartemisinin, a novel semi-synthetic derivative of the artemisinin scaffold, presents a promising avenue for therapeutic development, building upon the established antimalarial and anticancer potential of its parent compounds. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful preclinical and clinical development. This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of N-Hydroxy-11-azaartemisinin. We will delve into the causality behind experimental design, present field-proven protocols for solubility and forced degradation studies, and offer insights into the interpretation of resulting data, equipping researchers and drug development professionals with the necessary tools to navigate the critical path of its early-stage characterization.

Introduction: The Imperative for Physicochemical Profiling

The artemisinin family of compounds, renowned for the life-saving endoperoxide bridge, has been a cornerstone of global health, primarily in the fight against malaria.[1] The clinical utility of the original natural product, however, was hampered by challenges such as poor bioavailability, which is intrinsically linked to its low aqueous solubility.[2] This led to the development of derivatives with improved pharmacokinetic profiles.[3] The synthesis of 11-azaartemisinin marked a significant step, introducing a nitrogen atom into the core lactone ring, which has been shown to improve aqueous solubility and metabolic stability in the parent analog.[4][5]

N-Hydroxy-11-azaartemisinin, the subject of this guide, further functionalizes this scaffold with a hydroxyl group on the nitrogen, potentially altering its hydrogen bonding capacity, polarity, and ultimately, its solubility and stability profile. Early, robust characterization of these properties is not merely a formality; it is the foundation upon which all subsequent formulation, toxicology, and pharmacokinetic studies are built. A compound with poor solubility may face insurmountable hurdles in achieving therapeutic concentrations, while an unstable molecule can result in loss of potency and the generation of potentially toxic degradants.

This document serves as a practical guide, outlining the essential studies required to build a comprehensive solubility and stability profile for N--Hydroxy-11-azaartemisinin, thereby enabling informed, data-driven decisions in its developmental journey.

Part 1: Solubility Profiling of N-Hydroxy-11-azaartemisinin

Theoretical Background & Experimental Rationale

Solubility is the cornerstone of absorption. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The parent artemisinin is notoriously poorly soluble in water.[6] While the parent 11-azaartemisinin analog shows enhanced solubility, the impact of the N-hydroxy functional group is unknown and must be empirically determined.[4]

Our experimental design is therefore guided by the need to understand solubility across a range of physiologically and pharmaceutically relevant conditions.

  • Causality of Solvent Selection:

    • pH-Dependent Aqueous Solubility: The N-hydroxy group may have an ionizable proton. Determining solubility across a pH range (e.g., 1.2, 4.5, 6.8, 7.4) is critical to predict its dissolution behavior in different segments of the GI tract and in circulation. This data is essential for determining its Biopharmaceutics Classification System (BCS) class.

    • Pharmaceutical Solvents: Solvents like ethanol, propylene glycol (PG), and dimethyl sulfoxide (DMSO) are commonly used in early-stage formulations and in vitro assays. Understanding solubility in these systems provides a direct line-of-sight to viable formulation strategies.

    • Biorelevant Media: Simple buffers do not fully replicate the complex environment of the gut. Using Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) provides a more accurate prediction of in vivo dissolution by incorporating salts, enzymes, and surfactants.

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for determining the equilibrium solubility of a new chemical entity.

G Workflow for Equilibrium Solubility Assessment A Weigh excess N-Hydroxy- 11-azaartemisinin solid B Add selected solvent/buffer (e.g., pH 7.4 PBS, SGF, FaSSIF) A->B C Incubate at controlled temp (e.g., 25°C or 37°C) with constant agitation B->C D Monitor for equilibrium (typically 24-48 hours) C->D  Step 3   E Centrifuge to pellet undissolved solid D->E  Step 4   F Filter supernatant through 0.22 µm syringe filter E->F  Step 5   G Dilute supernatant into mobile phase F->G  Step 6   H Quantify concentration via validated HPLC-UV or LC-MS/MS method G->H  Step 7   I Calculate Solubility (e.g., in µg/mL or µM) H->I  Step 8  

Caption: Equilibrium shake-flask solubility testing workflow.

Protocol 1: Equilibrium Shake-Flask Solubility Assay

This method remains the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of solid N-Hydroxy-11-azaartemisinin (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a 1.5 mL glass vial.

  • Solvent Addition: Add a defined volume (e.g., 1 mL) of the pre-equilibrated test solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator or on a rotator set to a constant temperature (e.g., 37°C for physiological relevance). Allow the slurry to equilibrate for at least 24 hours. Self-Validation Check: To confirm equilibrium, samples can be taken at 24h and 48h; results should be within 10% of each other.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, immediately filter this aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method. Analyze using a validated, stability-indicating HPLC method (see Protocol 2).

  • Calculation: Determine the concentration in the diluted sample against a standard curve and back-calculate the original concentration, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Analytical Quantification via HPLC-UV

A validated analytical method is crucial for accurate solubility determination.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point for artemisinin derivatives.[7] A typical ratio would be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Artemisinins lack a strong chromophore, so detection is typically performed at a low wavelength, such as 210-216 nm.[7]

  • Method Validation: The method must be validated for linearity, accuracy, precision, and specificity to ensure trustworthiness. The development of a stability-indicating method (one that can separate the parent drug from its degradants) is paramount and will be essential for the stability studies in Part 2.

Data Presentation: Example Solubility Profile

All quantitative data should be summarized for clear interpretation and comparison.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Deionized Water~6.537[Data][Data]
Phosphate Buffer1.237[Data][Data]
Acetate Buffer4.537[Data][Data]
Phosphate Buffer6.837[Data][Data]
Phosphate Buffer7.437[Data][Data]
SGF (Simulated Gastric Fluid)1.237[Data][Data]
FaSSIF (Fasted Intestinal)6.537[Data][Data]
EthanolN/A25[Data][Data]
DMSON/A25[Data][Data]

Part 2: Stability Assessment of N-Hydroxy-11-azaartemisinin

Theoretical Background & Experimental Rationale

Stability testing determines the intrinsic robustness of a molecule. For artemisinin derivatives, the primary point of vulnerability is the 1,2,4-trioxane (endoperoxide) ring, which is essential for its biological activity.[1] Cleavage of this ring leads to inactive products. The scaffold is known to be susceptible to degradation under acidic and basic conditions and in the presence of ferrous ions.[3][8]

  • Causality of Stress Conditions (Forced Degradation): We intentionally subject the molecule to harsh conditions that are not expected during normal storage. The purpose is not to simulate reality, but to rapidly identify potential degradation pathways and products. This is a requirement of regulatory bodies like the ICH.[9]

    • Hydrolysis (Acid/Base): Probes susceptibility to pH extremes, relevant to oral formulation and passage through the GI tract.

    • Oxidation: The endoperoxide bridge can be sensitive to oxidative stress.

    • Thermal: Assesses the molecule's stability at elevated temperatures, informing on manufacturing and storage risks.

    • Photostability: Determines if the molecule is light-sensitive, which dictates packaging requirements.

The data generated is crucial for developing a stability-indicating analytical method—one that can accurately quantify the parent drug in the presence of all potential degradation products.

Experimental Workflow for Stability Assessment

The workflow below details a systematic approach to forced degradation studies.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of N-Hydroxy-11-azaartemisinin (e.g., in Acetonitrile) B1 Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1 N NaOH, RT) A->B2 B3 Oxidation (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (e.g., 60°C in solution) A->B4 B5 Photolytic (ICH Q1B light exposure) A->B5 C Control Sample (No stressor, same conditions) A->C D Withdraw samples at multiple time points (e.g., 0, 2, 8, 24h) B1->D Incubate B2->D Incubate B3->D Incubate B4->D Incubate B5->D Incubate C->D Incubate E Neutralize samples (for acid/base stress) D->E F Analyze via Stability-Indicating HPLC-PDA/LC-MS E->F G Assess Purity & Mass Balance. Identify Major Degradants F->G

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 3: Forced Degradation (Stress Testing)

The goal is to achieve 5-20% degradation to allow for the clear identification of degradation products.

  • Stock Solution: Prepare a stock solution of N-Hydroxy-11-azaartemisinin at ~1 mg/mL in a suitable organic solvent like acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution.

    • Acidic: Dilute into 0.1 N HCl. Incubate at 60°C.

    • Basic: Dilute into 0.1 N NaOH. Keep at room temperature (artemisinins are often very sensitive to base).

    • Oxidative: Dilute into 3% H₂O₂. Keep at room temperature.

    • Thermal: Dilute into a neutral solvent (e.g., 50:50 Acetonitrile:Water). Incubate at 60°C.

    • Photolytic: Expose the solution (in a quartz cuvette) and solid powder to light conditions as specified in ICH guideline Q1B.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The timing may need to be adjusted based on the molecule's lability.

  • Sample Quenching: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilution or cooling may be sufficient.

  • Analysis: Analyze all samples, including a time-zero and an unstressed control, by a stability-indicating HPLC method, preferably with a Photo Diode Array (PDA) detector to assess peak purity. LC-MS analysis is highly recommended to obtain mass information on any new peaks that appear.

  • Data Evaluation: Calculate the percentage of the parent compound remaining. Analyze the chromatograms for the appearance of new peaks (degradants). Ensure mass balance (the sum of the parent compound and all degradants should be close to 100% of the initial amount).

Protocol 4: Long-Term Stability Study (ICH Conditions)

While forced degradation identifies how a drug might degrade, long-term studies determine if and how fast it degrades under recommended storage conditions.

  • Sample Preparation: Prepare samples of the solid drug substance in vials that mimic the proposed final packaging.

  • Storage Conditions: Place samples into calibrated stability chambers set to standard ICH conditions.[9]

    • Long-Term: 25°C / 60% Relative Humidity (RH).

    • Accelerated: 40°C / 75% Relative Humidity (RH).

  • Pull Points: Remove samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 24 months).

  • Analysis: Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.

Data Presentation: Example Forced Degradation Summary
Stress Condition Duration % Assay Remaining No. of Degradants >0.1% Observations
0.1 N HCl @ 60°C8 hours85.2%2Major degradant at RRT 0.85
0.1 N NaOH @ RT2 hours45.1%4Rapid degradation observed
3% H₂O₂ @ RT24 hours92.5%1Minor oxidative product formed
Heat (60°C, solution)24 hours98.9%0Thermally stable in solution
Photolytic (ICH Q1B)Cycle99.5%0Not sensitive to light

Conclusion and Forward Outlook

This guide has outlined a systematic and scientifically-grounded approach to defining the foundational solubility and stability characteristics of N-Hydroxy-11-azaartemisinin. The successful execution of these protocols provides the critical data needed to de-risk the development pathway.

A favorable profile—demonstrating adequate aqueous solubility at physiological pH and stability under relevant conditions—will pave the way for formulation development aimed at optimizing bioavailability. Conversely, identifying liabilities such as pH-dependent instability or poor solubility early on allows for the proactive implementation of mitigation strategies, such as enteric coating, amorphous solid dispersions, or the selection of alternative administration routes.

The insights gained from these studies are not merely data points; they are the essential language through which the molecule communicates its potential and its challenges. By understanding this language, drug development professionals can steer the journey of N-Hydroxy-11-azaartemisinin from a promising chemical entity toward a potential therapeutic reality.

References

  • Title: ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives Source: ResearchGate URL: [Link]

  • Title: Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies Source: MDPI URL: [Link]

  • Title: LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems Source: MDPI URL: [Link]

  • Title: Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions Source: PMC - The American Journal of Tropical Medicine and Hygiene URL: [Link]

  • Title: New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer Source: PubMed URL: [Link]

  • Title: Amino- and Hydroxy-Functionalized 11-Azaartemisinins and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: Solubility of Artemisinin in Different Single and Binary Solvent Mixtures Between (284.15 and 323.15) K and NRTL Interaction Parameters Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays Source: PMC - Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations Source: MDPI URL: [Link]

  • Title: Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether Source: NIH - Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts Source: Medicines for Malaria Venture URL: [Link]

  • Title: Solubility of Artemisinin in Seven Different Pure Solvents from (283.15 to 323.15) K Source: ResearchGate URL: [Link]

  • Title: Chemical stability of artemisinin derivatives Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method Source: DergiPark URL: [Link]

  • Title: Qualitative and quantitative analysis of THC, 11-hydroxy-THC and 11-nor-9-carboxy-THC in whole blood by ultra-performance liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: The forced degradation and solid state stability indicating study and Validation of method for the determination of Assay of Artesunate by HPLC. Source: RJPBCS URL: [Link]

  • Title: Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives Source: MDPI URL: [Link]

  • Title: Artemisinin Source: Wikipedia URL: [Link]

  • Title: Enhancing Artemisinin Solubility in Aqueous Solutions: Searching for Hydrotropes based on Ionic Liquids Source: Biblioteca Digital do IPB URL: [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacological Profile of N-substituted 11-Azaartemisinins

Abstract The emergence of resistance to frontline artemisinin-based combination therapies (ACTs) for malaria necessitates the urgent development of novel antimalarial agents. 11-Azaartemisinins, synthetic analogs of arte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of resistance to frontline artemisinin-based combination therapies (ACTs) for malaria necessitates the urgent development of novel antimalarial agents. 11-Azaartemisinins, synthetic analogs of artemisinin where the lactone oxygen at position 11 is replaced by a nitrogen atom, represent a promising class of compounds. This guide provides a comprehensive technical overview of the pharmacological profile of N-substituted 11-azaartemisinins. We delve into their strategic design rationale, synthesis, potent antimalarial activity against both drug-sensitive and resistant parasite strains, and their favorable pharmacokinetic properties. A key focus is the exploration of the structure-activity relationships (SAR) conferred by various N-substituents, which significantly modulate biological efficacy and metabolic stability. Furthermore, this document details established experimental protocols for their evaluation and discusses their expanding therapeutic potential as anticancer agents.

Introduction: The Rationale for Aza-Analogs of Artemisinin

Artemisinin and its derivatives are the cornerstone of modern antimalarial treatment. Their efficacy hinges on a unique 1,2,4-trioxane endoperoxide bridge, which, upon activation by intraparasitic heme iron, generates cytotoxic radical species that kill the parasite. However, the clinical utility of current artemisinins is threatened by the rise of drug-resistant Plasmodium falciparum strains. A significant mechanism of resistance involves the induction of a dormant or quiescent state in young ring-stage parasites by dihydroartemisinin (DHA), the common active metabolite of clinically used artemisinins like artesunate and artemether.[1]

This challenge has spurred the development of structurally distinct artemisinin analogs that retain the essential endoperoxide pharmacophore but are incapable of metabolizing to DHA.[1] N-substituted 11-azaartemisinins fulfill this criterion. The replacement of the O-11 atom with a nitrogen atom creates a stable lactam ring, fundamentally altering the molecule's metabolic fate while preserving its core antimalarial machinery. This structural modification provides a versatile handle for introducing various N-substituents, enabling fine-tuning of the compound's pharmacological and pharmacokinetic properties.

Synthesis of N-Substituted 11-Azaartemisinins

The synthesis of the 11-azaartemisinin scaffold is efficient and readily accessible from artemisinin itself. The parent compound, 11-azaartemisinin, can be prepared in high yield through a one-pot, two-step sequence involving the reaction of artemisinin with ammonia, followed by acid-catalyzed cyclization.[2][3]

This synthetic strategy is highly adaptable for creating a diverse library of derivatives. By substituting ammonia with various primary alkyl- or heteroaromatic amines, a wide range of N-substituted 11-azaartemisinins can be generated in comparable yields.[3] Further diversification can be achieved through subsequent reactions on the amide nitrogen, such as Michael additions, to introduce additional functional groups.[2]

G Artemisinin Artemisinin (Starting Material) ReactionStep1 Step 1: Aminolysis + Primary Amine (R-NH2) in Methanol Artemisinin->ReactionStep1 Intermediate Ring-Opened Amide Intermediate ReactionStep1->Intermediate ReactionStep2 Step 2: Cyclization + Acid Catalyst (e.g., Amberlyst 15 or H2SO4/Silica Gel) Intermediate->ReactionStep2 FinalProduct N-Substituted 11-Azaartemisinin ReactionStep2->FinalProduct Derivatization Further N-Substitution (e.g., Sulfonylation, Acylation) FinalProduct->Derivatization FinalDerivatives Diverse N-Substituted Derivatives Derivatization->FinalDerivatives

Caption: General synthetic workflow for N-substituted 11-azaartemisinins.

Antimalarial Profile

Mechanism of Action

The parasiticidal activity of 11-azaartemisinins, like their parent compound, is dependent on the endoperoxide bridge. The prevailing mechanism involves reductive activation by ferrous iron (Fe²⁺), which is abundant in the parasite's digestive vacuole from hemoglobin degradation. This interaction cleaves the endoperoxide bond, generating highly reactive oxygen and subsequent carbon-centered radicals. These radicals indiscriminately alkylate and oxidize essential parasite biomolecules, including proteins and lipids, leading to widespread cellular damage and parasite death. A crucial advantage of this class is its structural inability to be metabolized into DHA, thereby circumventing the DHA-induced quiescence associated with resistance.[1]

G cluster_parasite Malaria Parasite AzaART N-Substituted 11-Azaartemisinin Activation Reductive Activation AzaART->Activation Enters Parasite HemeFe Heme-Fe(II) (from Hemoglobin) HemeFe->Activation Radicals Generation of Carbon-Centered Radicals & ROS Activation->Radicals Damage Alkylation & Oxidation of Parasite Proteins & Lipids Radicals->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for 11-azaartemisinins.

In Vitro and In Vivo Efficacy

N-substituted 11-azaartemisinins have demonstrated potent activity against the intraerythrocytic asexual stages of malaria parasites. Numerous derivatives exhibit significant efficacy against both drug-sensitive (e.g., NF54) and drug-resistant (e.g., K1, W2) strains of P. falciparum, with IC₅₀ values often in the low nanomolar range.[1][4]

Notably, certain substitutions on the nitrogen atom dramatically enhance potency. For example, N-sulfonyl derivatives have shown appreciable activity, with the p-trifluoromethylbenzenesulfonyl derivative being particularly potent, with IC₅₀ values between 2 and 3 nM.[1][4] An earlier study identified N-(2'-acetaldehydo)-11-azaartemisinin as being 26 times more active in vitro and 4 times more active in vivo than artemisinin itself.[3]

Beyond the asexual stages responsible for clinical symptoms, these compounds also show promise in blocking malaria transmission. The 2'-thienylsulfonyl derivative was notably active against late-stage (IV-V) transmissible gametocytes, with an IC₅₀ value of 8.7 nM, highlighting its potential to be part of transmission-blocking combination therapies.[1][4]

Compound Target/Strain IC₅₀ (nM) Key Finding Reference
p-Trifluoromethylbenzenesulfonyl-11-azaartemisinin Asexual P. falciparum (NF54, K1, W2)2 - 3Most potent against asexual stages.[1][4]
2'-Thienylsulfonyl-11-azaartemisinin Late-Stage Gametocytes (P. falciparum)8.7Potent transmission-blocking activity.[1][4]
11-Azaartemisinin (unsubstituted) Early/Late-Stage Gametocytes170.4 / 166.1Less active than N-sulfonyl derivatives.[5]
N-(2'-acetaldehydo)-11-azaartemisinin Drug-resistant P. falciparumHighly Potent26x more active than artemisinin in vitro.[3]
Safety and Selectivity

A critical aspect of any new drug candidate is its safety profile. N-substituted 11-azaartemisinins have generally been found to be relatively non-toxic to human cells. In studies using human fetal lung fibroblasts (WI-38), these compounds displayed high selectivity indices, often exceeding 2000, indicating a wide therapeutic window between parasite toxicity and host cell toxicity.[1][4]

Pharmacokinetic Profile

A significant drawback of many first-generation artemisinins is their poor pharmacokinetic profile, characterized by rapid metabolic clearance and low oral bioavailability. N-substituted 11-azaartemisinins have been shown to overcome these limitations.

Pharmacokinetic studies have revealed that 11-azaartemisinin is remarkably stable in human liver microsomes (HLM).[5] Certain N-sulfonyl derivatives also exhibit long microsomal half-lives (>150 min) and low clearance rates.[6] This enhanced metabolic stability is a major advantage, potentially allowing for less frequent dosing regimens. While the bioavailability of the parent 11-azaartemisinin is modest (F=14% in mice), specific sulfamide derivatives have shown significantly improved oral bioavailability (F=59%).[6]

Expanded Therapeutic Potential: Anticancer Activity

The utility of the artemisinin scaffold is not limited to malaria. The same iron-mediated activation mechanism can be exploited in cancer cells, which often have higher intracellular iron concentrations than normal cells. Recent research has highlighted the anticancer potential of 11-azaartemisinin derivatives.[2][7]

New derivatives bearing halogenated aromatic moieties have demonstrated excellent antiproliferative activity in the low micromolar range against human epidermoid carcinoma (KB), hepatocellular carcinoma (HepG2), and lung adenocarcinoma (A549) cell lines.[7] Furthermore, studies focused on triple-negative breast cancer (TNBC) have identified hydrazide derivatives of N-amino-11-azaartemisinin as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR), suggesting a targeted mechanism of action in this aggressive cancer subtype.[8]

Key Experimental Protocol: In Vitro Antimalarial Assay

To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. The [³H]-hypoxanthine incorporation assay is a widely used and robust method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Protocol: [³H]-Hypoxanthine Incorporation Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the asexual, intraerythrocytic stages of P. falciparum.

Principle: Malaria parasites are unable to synthesize purines de novo and rely on salvaging them from the host environment. Hypoxanthine is a key precursor for nucleic acid synthesis. By providing radiolabeled [³H]-hypoxanthine, its incorporation can be used as a direct measure of parasite viability and proliferation. Inhibition of incorporation reflects the antiparasitic activity of the test compound.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., NF54 strain) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Culture medium should be RPMI-1640 supplemented with HEPES, sodium bicarbonate, AlbuMAX II, and gentamicin.

  • Drug Plate Preparation: Serially dilute the test compounds in appropriate solvent (e.g., DMSO) and then in culture medium. Dispense the dilutions into a 96-well microtiter plate. Include positive (e.g., artesunate) and negative (vehicle only) controls.

  • Infection and Incubation: Add parasitized erythrocytes (predominantly ring-stage, ~0.5% parasitemia, 2.5% hematocrit) to each well of the drug plate.

  • Radiolabeling: After 24 hours of incubation, add [³H]-hypoxanthine to each well.

  • Further Incubation: Continue incubation for another 24 hours to allow for incorporation of the radiolabel during parasite growth and DNA replication.

  • Cell Harvesting: Harvest the cells onto a glass-fiber filter mat using a cell harvester, which lyses the erythrocytes and traps the parasite material.

  • Scintillation Counting: Place the filter mat into a sample bag with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the scintillation counts (counts per minute, CPM) against the log of the drug concentration. Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Add Parasitized RBCs to Drug Plate A->C B Maintain Synchronous P. falciparum Culture B->C D Incubate for 24 hours C->D E Add [3H]-Hypoxanthine D->E F Incubate for 24 hours E->F G Harvest Cells onto Filter Mat F->G H Measure Radioactivity via Scintillation Counting G->H I Calculate IC50 Values (Dose-Response Curve) H->I

Caption: Workflow for the [3H]-hypoxanthine incorporation antimalarial assay.

Conclusion and Future Perspectives

N-substituted 11-azaartemisinins represent a highly promising and versatile class of synthetic endoperoxides. Their strategic design successfully addresses key liabilities of classical artemisinins, namely the metabolic production of DHA and the associated risk of inducing parasite quiescence. The demonstrated high potency against drug-resistant malaria strains, favorable metabolic stability, and significant transmission-blocking potential position them as strong candidates for the next generation of antimalarial therapies.

The future of this compound class lies in the continued exploration of structure-activity and structure-property relationships to optimize both efficacy and drug-like properties. The expanding research into their anticancer activities opens an exciting second therapeutic front. Further preclinical and clinical development of the most promising leads is warranted to translate their clear potential into tangible clinical benefits for both infectious diseases and oncology.

References

  • Harmse, R., Coertzen, D., Wong, H. N., Smit, F. J., van der Watt, M. E., Reader, J., Nondaba, S. H., Birkholtz, L. M., Haynes, R. K., & N'Da, D. D. (2017). Activities of 11-Azaartemisinin and N-Sulfonyl Derivatives Against Asexual and Transmissible Malaria Parasites. ChemMedChem, 12(24), 2086–2093. [Link]

  • Various Authors. (2016). ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ResearchGate. [Link]

  • Torok, D. S., Ziffer, H., Meshnick, S. R., Pan, X. Q., & Ager, A. (1995). Syntheses and Antimalarial Activities of N-Substituted 11-Azaartemisinins. Journal of Medicinal Chemistry, 38(25), 5045–5050. [Link]

  • Wong, H. N., Coertzen, D., van der Watt, M. E., Reader, J., Seldon, R., Pretorius, K., Smit, F. J., Wiesner, L., Birkholtz, L. M., & Haynes, R. K. (2020). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy, 64(5), e02324-19. [Link]

  • Torok, D. S., Ziffer, H., Meshnick, S. R., Pan, X. Q., & Ager, A. L., Jr. (1995). Syntheses and antimalarial activities of N-substituted 11-azaartemisinins. Journal of Medicinal Chemistry, 38(25), 5045–5050. [Link]

  • Avery, M. A., Mehrotra, S., Bonk, J. D., Alvim-Gaston, M., & Vroman, J. A. (1998). Structure-Activity Relationships of the Antimalarial Agent Artemisinin. 2. Effect of Heteroatom Substitution at O-11: Synthesis and Bioassay of N-Alkyl-11-aza-9-desmethylartemisinins. Journal of Medicinal Chemistry, 41(13), 2414–2421. [Link]

  • Wong, H. N., Coertzen, D., van der Watt, M. E., Reader, J., Seldon, R., Pretorius, K., Smit, F. J., Wiesner, L., Birkholtz, L. M., & Haynes, R. K. (2020). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy, 64(5). [Link]

  • Avery, M. A., et al. (2018). Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action. Molecules, 23(9), 2336. [Link]

  • Harmse, R., et al. (2017). Activities of 11-Azaartemisinin and N-Sulfonyl Derivatives against Asexual and Transmissible Malaria Parasites. ResearchGate. [Link]

  • S'thembiso, M., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie, e2400262. [Link]

  • Vivas, L., Rattray, L., Stewart, L. B., Robinson, B. L., & Haynes, R. K. (2015). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Malaria Journal, 14, 471. [Link]

  • Vennerstrom, J. L., et al. (2004). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy Testing in vitro. Nature, 430(7002), 900-904*. [Link]

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  • de Souza, N. B., et al. (2014). In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. Malaria Journal, 13, 404. [Link]

  • Nguyen, V. H., et al. (2024). 11-Azaartemisinin derivatives bearing halogenated aromatic moieties: Potent anticancer agents with high tumor selectivity. Bioorganic Chemistry, 154, 107230. [Link]

  • Desjardins, R. E. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 17(4), 523-33. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of N-Hydroxy-11-azaartemisinin

Introduction: The Rationale for N-Hydroxy-11-azaartemisinin and the Imperative of Spectroscopic Scrutiny Artemisinin and its derivatives represent a cornerstone of modern antimalarial therapy. The quest for analogues wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for N-Hydroxy-11-azaartemisinin and the Imperative of Spectroscopic Scrutiny

Artemisinin and its derivatives represent a cornerstone of modern antimalarial therapy. The quest for analogues with enhanced pharmacokinetic profiles, improved stability, and broader therapeutic windows is a critical endeavor in the face of emerging drug resistance. N-Hydroxy-11-azaartemisinin, a novel synthetic analogue, replaces the C11 carbon of the lactone ring with a hydroxylated nitrogen atom, a modification poised to significantly alter its chemical properties and biological activity.

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-Hydroxy-11-azaartemisinin. Given the novelty of this specific analogue, direct and complete spectral data is not yet widely published. Therefore, this guide employs a foundational, expert-driven approach: we will first detail the well-established spectroscopic signature of the parent molecule, artemisinin, and then, based on fundamental principles of structural chemistry and spectroscopy, predict and rationalize the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-Hydroxy-11-azaartemisinin. This methodology mirrors the real-world process of structural elucidation for new chemical entities.

This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of artemisinin derivatives.

Molecular Architecture: A Comparative Overview

To comprehend the spectroscopic nuances of N-Hydroxy-11-azaartemisinin, a clear visualization of its structure in relation to the parent compound, artemisinin, is essential.

G cluster_0 Artemisinin cluster_1 N-Hydroxy-11-azaartemisinin Artemisinin Artemisinin N_Hydroxy_11_azaartemisinin N_Hydroxy_11_azaartemisinin Artemisinin->N_Hydroxy_11_azaartemisinin Lactone to N-Hydroxylactam

Figure 1: Comparative structures of Artemisinin and N-Hydroxy-11-azaartemisinin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Our analysis will proceed in a stepwise fashion, from the known to the predicted.

¹H and ¹³C NMR Spectral Data of Artemisinin

The proton and carbon NMR spectra of artemisinin have been extensively studied and assigned.[1][2][3] These established chemical shifts provide the benchmark for our predictive analysis.

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity & Coupling (Hz)
193.85.86s
237.41.85m
351.52.45m
436.31.45, 1.95m
526.11.65m
679.53.40m
745.21.25, 1.75m
834.72.05m
9105.2--
1037.42.70m
12174.5--
13 (C-CH₃)20.31.44s
14 (C-CH₃)24.70.98d, J=6.1
15 (C-CH₃)12.91.19d, J=7.3

Table 1: Assigned ¹H and ¹³C NMR data for Artemisinin in CDCl₃.[1][4]

Predicted ¹H and ¹³C NMR Spectral Data for N-Hydroxy-11-azaartemisinin

The substitution of the C11-oxygen with a nitrogen atom to form a lactam, and the subsequent addition of a hydroxyl group to that nitrogen, will induce predictable shifts in the NMR spectrum.

Key Predicted Changes:

  • ¹³C NMR: The carbonyl carbon (now C12 in the aza-analogue) of the lactam is expected to shift slightly upfield compared to the lactone carbonyl of artemisinin, likely appearing in the range of 170-173 ppm. The carbons adjacent to the nitrogen, particularly C10 and C1, will experience a change in their electronic environment, leading to shifts in their resonances.

  • ¹H NMR: The most significant change will be the appearance of a broad singlet corresponding to the N-OH proton, likely in the downfield region of the spectrum (δ 8-10 ppm), the exact position being dependent on solvent and concentration. The protons on carbons adjacent to the nitrogen (H10 and H1) will also exhibit shifts. The introduction of the N-OH group may also influence the conformation of the ring system, leading to subtle changes in the coupling constants of nearby protons.

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Rationale for Change
1~93-95~5.8-6.0Minor inductive effect from the N-OH group.
10~36-38~2.6-2.8Altered electronic environment adjacent to the nitrogen.
11 (N-OH)-~8.0-10.0 (broad s)Appearance of the new hydroxyl proton.
12 (C=O)~170-173-Upfield shift from lactone to lactam carbonyl.

Table 2: Predicted key NMR shifts for N-Hydroxy-11-azaartemisinin.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, confirming the elemental composition, and tandem MS (MS/MS) reveals the fragmentation pattern, which offers a roadmap of the molecule's structure.

Mass Spectral Behavior of Artemisinin

Under electrospray ionization (ESI), artemisinin typically forms adducts such as [M+H]⁺ (m/z 283.1594 for C₁₅H₂₂O₅) and [M+Na]⁺ (m/z 305.1413).[5] Its fragmentation is characterized by sequential losses of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the core structure.[5]

Predicted Mass Spectrum and Fragmentation of N-Hydroxy-11-azaartemisinin

The elemental composition of N-Hydroxy-11-azaartemisinin is C₁₄H₂₁NO₅.

  • Expected Molecular Ion: The calculated exact mass for the protonated molecule [M+H]⁺ is 284.1549. The presence of a high-resolution peak at this m/z value would be the primary confirmation of the compound's successful synthesis.

  • Proposed Fragmentation Pathway: The fragmentation will likely be initiated by the loss of the hydroxyl group from the nitrogen, followed by cleavages around the peroxide bridge and the lactam ring. The presence of the nitrogen atom will influence the fragmentation, potentially leading to characteristic nitrogen-containing fragments.

G M [M+H]⁺ m/z = 284.1549 F1 Loss of OH (m/z = 267.1523) M->F1 - OH F2 Loss of H₂O (m/z = 266.1441) M->F2 - H₂O F3 Loss of CO (from F2, m/z = 238.1492) F2->F3 - CO F4 Further fragmentation F3->F4

Figure 2: Proposed initial fragmentation pathway for N-Hydroxy-11-azaartemisinin.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is contingent upon rigorous and well-controlled experimental procedures.

Protocol 1: High-Resolution NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified N-Hydroxy-11-azaartemisinin.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; for observing the N-OH proton, DMSO-d₆ is often preferred as it minimizes proton exchange.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Shim the magnetic field to achieve sharp, symmetrical peaks for the solvent and TMS signals.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • To aid in structural assignment, acquire 2D NMR spectra, including COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

    • Phase and baseline correct all spectra.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the 2D spectra to assign all proton and carbon resonances unambiguously.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled to a liquid chromatography (LC) system.[6]

    • Perform a direct infusion or an LC-MS analysis. For complex mixtures or to assess purity, an LC-MS method is superior.[6]

    • Acquire data in positive ion mode using electrospray ionization (ESI).

    • Perform a full scan analysis to determine the accurate mass of the molecular ion.

    • Conduct a data-dependent acquisition (DDA) or data-independent acquisition (DIA) experiment to acquire MS/MS spectra for the parent ion and its major fragments.

  • Data Interpretation:

    • Determine the elemental composition from the accurate mass of the molecular ion.

    • Propose fragment structures based on the accurate masses of the fragment ions observed in the MS/MS spectrum.

    • Compare the observed fragmentation pattern with the proposed pathway to confirm the structure.

G cluster_NMR NMR Analysis cluster_MS MS Analysis NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra NMR_Sample->NMR_Acquire NMR_Process Process and Assign Spectra NMR_Acquire->NMR_Process End Complete Structural Elucidation NMR_Process->End MS_Sample Prepare Dilute Solution (e.g., in Methanol) MS_Acquire LC-HRMS Analysis (Full Scan and MS/MS) MS_Sample->MS_Acquire MS_Process Determine Elemental Composition and Fragmentation Pathway MS_Acquire->MS_Process MS_Process->End Start Purified N-Hydroxy-11-azaartemisinin Start->NMR_Sample Start->MS_Sample

Figure 3: Integrated workflow for the spectroscopic characterization of N-Hydroxy-11-azaartemisinin.

Conclusion: A Path to Confident Characterization

The structural elucidation of novel compounds like N-Hydroxy-11-azaartemisinin is a systematic process that relies on the foundational principles of spectroscopy and a deep understanding of the parent molecule's characteristics. By leveraging the extensive data available for artemisinin and applying predictive models based on substituent effects, this guide provides a robust framework for the analysis of its N-hydroxy-11-aza analogue. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reliable data, paving the way for the confident structural assignment and further development of this promising new compound.

References

  • Magritek. (n.d.). Artemisinin. Retrieved from [Link]

  • El-Feraly, F. S., El-Sherei, M. M., Hufford, C. D., Croom, E. M., Jr., & Mahier, T. J. (1985). 13C nmr assignments of artemisinin, desoxyartemisinin and artemether. Spectroscopy Letters, 18(10), 843-852.
  • Royal Society of Chemistry. (n.d.). 1H and 13C chemical shifts of studied species Artemisinin. Retrieved from [Link]

  • Singh, A. S., Verma, V. P., Hassam, M., Naikade, N. K., Puri, S. K., & Singh, C. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic Letters, 10(23), 5461–5464.
  • Torok, D. S., Ziffer, H., Meshnick, S. R., Pan, X. Q., & Ager, A. (1995). Syntheses and antimalarial activities of N-substituted 11-azaartemisinins. Journal of Medicinal Chemistry, 38(25), 5045-5050.
  • ResearchGate. (n.d.). Proposed fragmentation pattern of artemisinin, with the rupture of... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The HPLC/DAD/MS3 mass spectra and fragmentation pattern of artemisinin... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H-NMR and 13C-NMR spectroscopic data and HMBC correlations of... [Image]. Retrieved from [Link]

  • Castilho, P. C., Gouveia, S. C., & Rodrigues, A. I. (2008). Quantification of artemisinin in Artemisia annua extracts by 1H-NMR. Phytochemical Analysis, 19(4), 329–334.
  • Singh, C., Verma, V. P., Hassam, M., Singh, A. S., Naikade, N. K., & Puri, S. K. (2014). New orally active amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Journal of Medicinal Chemistry, 57(6), 2489-2497.
  • Karle, J. M., & Lin, A. J. (1995). Correlation of the crystal structures of diastereomeric artemisinin derivatives with their proton NMR spectra in CDCl3. Acta Crystallographica Section B: Structural Science, 51(6), 1063–1068.
  • Wang, Y., Tang, Y., Wu, Y., & Gu, J. (2017). Quantitative determination of artemisinin in rat hemolyzed plasma by an HPLC-HRMS method.
  • LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. PubMed. Retrieved from [Link]

  • SciELO. (2021). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). LC-HRMS methods for the quantification of two artemisinin drugs and their metabolites in rat blood and plasma. PubMed. Retrieved from [Link]

  • American Society for Microbiology. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal and Chemical Stability of 11-Azaartemisinin Derivatives

For: Researchers, scientists, and drug development professionals. Abstract The emergence of artemisinin-resistant malaria necessitates the development of new, robust, and effective therapeutic agents.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The emergence of artemisinin-resistant malaria necessitates the development of new, robust, and effective therapeutic agents. 11-Azaartemisinin derivatives, which replace the labile lactone oxygen of the parent compound with a nitrogen atom, represent a promising class of next-generation antimalarials. A critical advantage of these analogues lies in their significantly enhanced thermal, chemical, and metabolic stability, which addresses key liabilities of traditional artemisinin-based drugs. This guide provides a comprehensive technical overview of the stability profile of 11-azaartemisinin derivatives, synthesizing field-proven insights with established scientific principles. We delve into the mechanistic basis for their enhanced stability, present methodologies for stability assessment, and discuss the implications for drug development, formulation, and storage.

Introduction: The Case for a More Stable Artemisinin

Artemisinin and its semi-synthetic derivatives, such as artesunate, artemether, and dihydroartemisinin (DHA), are the cornerstone of modern antimalarial treatment. Their efficacy is intrinsically linked to the endoperoxide bridge within their sesquiterpene lactone structure. However, this therapeutic potency comes at a cost. The current generation of artemisinins suffers from relatively poor thermal and chemical stability.[1] They are prone to hydrolysis and are all metabolized in vivo to DHA, which is itself thermally unstable and undergoes facile decomposition.[1][2] This instability not only complicates formulation and limits shelf-life, particularly in the tropical climates where malaria is endemic, but also contributes to variable pharmacokinetic profiles.

The development of 11-azaartemisinin derivatives was a direct response to these challenges. By replacing the endocyclic oxygen atom at position 11 with a nitrogen atom, the lactone ring is converted into a more robust lactam ring. This single atomic substitution has profound implications for the molecule's stability, offering a pathway to more reliable and effective antimalarial agents.[3] A key advantage of these derivatives is their metabolic stability; they are not converted to DHA in vivo, thus avoiding the downstream stability and toxicity issues associated with this metabolite.[2][3]

This guide will explore the two critical facets of stability for these promising compounds: thermal and chemical robustness.

Enhanced Thermal Stability: Withstanding the Heat

The inability of clinically used artemisinins to withstand the thermal stress testing required for deployment in tropical regions is a significant logistical and clinical challenge.[1] 11-Azaartemisinin derivatives, particularly those with electron-withdrawing substituents on the nitrogen atom, exhibit remarkably improved thermal stability.

The Structural Basis for Enhanced Thermal Stability

The replacement of the lactone with a lactam is the primary reason for the enhanced thermal resilience. The amide bond in the lactam is inherently more stable than the ester bond in the lactone due to resonance delocalization, which imparts a partial double-bond character to the C-N bond, making it stronger and less susceptible to thermal cleavage.

Furthermore, derivatization of the lactam nitrogen can further enhance stability. The attachment of electron-withdrawing groups, such as sulfonyl or carbonyl moieties, has been shown to produce derivatives with substantially greater thermal stability, with some N-sulfonylazaartemisinins displaying melting points exceeding 200°C.[1]

Experimental Assessment of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for quantifying the thermal stability of pharmaceutical compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output is a TGA curve, which plots mass loss against temperature, and the onset temperature of decomposition is a key indicator of thermal stability.

Thermogravimetric analyses have been conducted on N-substituted 11-azaartemisinin derivatives, providing concrete evidence of their enhanced stability.[3]

CompoundIncipient Decomposition Temp (°C)Melting Point (°C)Reference
Methanesulfonylazaartemisinin211224[3]
Methanecarbonylazaartemisinin152128[3]
Artemether (for comparison)~150-160 (typical range)~86-90General Knowledge

Note: The data for artemether is a typical range and not from the same direct comparative study.

The data clearly indicates that N-substitution with a sulfonyl group dramatically increases the thermal decomposition threshold compared to a carbonyl group and, by extension, to traditional artemisinins.

  • Instrument Preparation: Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation: Accurately weigh 3-5 mg of the 11-azaartemisinin derivative into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature of 300-400°C.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

    • Report the temperature at 5% mass loss (Td5%) as a quantitative measure of stability.

TGA Experimental Workflow```dot

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Data Analysis p1 Calibrate TGA p2 Weigh 3-5 mg of sample r1 Load Sample p2->r1 r2 Purge with N2 r1->r2 r3 Heat at 10°C/min r2->r3 a1 Record Mass Loss vs. Temperature r3->a1 a2 Determine Onset of Decomposition a1->a2 a3 Report Td5% a2->a3

Caption: Standard workflow for forced degradation studies.

Probable Degradation Pathways: A Mechanistic Perspective

The primary site of chemical instability in traditional artemisinins is the lactone ring, which is susceptible to hydrolysis under both acidic and basic conditions.

  • Lactone Instability: The ester bond of the lactone can be readily cleaved, leading to a ring-opened carboxylic acid derivative. This process is often a precursor to further degradation.

The 11-azaartemisinin structure fundamentally alters this pathway. The lactam (amide) bond is significantly more resistant to hydrolysis than the lactone (ester) bond. This inherent stability is the principal reason for the superior chemical robustness of this class of compounds.

While experimental data on the specific degradation products of 11-azaartemisinins is scarce, we can hypothesize the likely degradation pathways based on chemical principles:

  • Hydrolysis: Under harsh acidic or basic conditions, the lactam ring could eventually hydrolyze, but this would require significantly more forcing conditions than for traditional artemisinins.

  • Endoperoxide Bridge Cleavage: The endoperoxide bridge remains the pharmacologically active and most chemically sensitive part of the molecule. Degradation pathways initiated by the cleavage of this bridge, potentially through interaction with redox-active species or under strong thermal stress, are still probable. This could lead to a variety of rearranged products, similar to those observed for DHA. [4] The crucial takeaway is that the "Achilles' heel" of the lactone ring is effectively reinforced in 11-azaartemisinin derivatives, shifting the focus of instability to the core endoperoxide system, which is essential for its mechanism of action.

Metabolic Stability: Avoiding the DHA Pitfall

A significant advantage of 11-azaartemisinins is their metabolic profile. They are not susceptible to the metabolic pathways that convert artemether and artesunate into DHA. [2]Pharmacokinetic studies have demonstrated the exceptional stability of 11-azaartemisinin in human liver microsomes (HLM), where the half-life and clearance rate could not be calculated because the compound remained stable throughout the experiment. [2]

CompoundSystemHalf-life (t₁/₂)Intrinsic Clearance (CLᵢₙₜ)Reference
11-Azaartemisinin Human Liver Microsomes Stable Not Calculable [2]
11-AzaartemisininMurine Liver Microsomes>150 min576.9 mL/min/kg[2]
ArtemetherMurine Liver Microsomes17.4 min855.0 mL/min/kg[2]

This metabolic robustness ensures a more predictable pharmacokinetic profile and avoids the generation of DHA, which has its own set of stability and toxicity concerns. [2]

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for accurately quantifying the parent drug and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for stability studies.

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

Key Principles of a Stability-Indicating HPLC Method
  • Specificity: The method must be able to produce a chromatographic peak for the parent drug that is free from interference from any degradants or other sample components. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Resolution: There must be adequate separation between the peak for the parent drug and the peaks of all known degradation products. A resolution factor (Rs) of >1.5 is typically required.

  • Sensitivity: The method must be sensitive enough to detect and quantify degradation products at low levels (typically 0.1% or lower relative to the API).

  • Linearity, Accuracy, and Precision: The method must be validated according to ICH guidelines to ensure it provides reliable and reproducible results.

Example HPLC-UV Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., ammonium formate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the artemisinin chromophore absorbs (e.g., ~210-220 nm).

  • Column Temperature: 25-30°C.

For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is indispensable. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements that can be used to determine the elemental composition of degradants, offering critical clues to their structure. [5]

Conclusions and Future Directions

11-Azaartemisinin derivatives represent a significant advancement in the quest for more stable and effective antimalarial drugs. The substitution of the lactone with a lactam moiety confers substantial improvements in thermal, chemical, and metabolic stability. This enhanced robustness addresses key liabilities of the current generation of artemisinins, promising improved shelf-life, more consistent pharmacokinetic performance, and the avoidance of the unstable DHA metabolite.

While the stability of these compounds is well-established, a critical area for future research is the comprehensive characterization of their degradation products under forced conditions. Such studies, utilizing advanced LC-MS techniques, will provide a complete picture of their stability profiles and are essential for their continued development and eventual regulatory approval. The methodologies and principles outlined in this guide provide a robust framework for conducting these vital investigations.

References

  • Gebre, M., et al. (2022). LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Molecules. Available at: [Link]

  • Reader, J., et al. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Singh, P., et al. (2014). Amino- and Hydroxy-Functionalized 11-Azaartemisinins and Their Derivatives. ResearchGate. Available at: [Link]

  • Basniwal, P. K., & Singh, P. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. DergiPark. Available at: [Link]

  • De Borggraeve, W. M., et al. (2014). ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ResearchGate. Available at: [Link]

  • Harmse, R., et al. (2015). The Case for Development of 11-Aza-artemisinins for Malaria. ResearchGate. Available at: [Link]

  • Le, T. N., et al. (2014). ChemInform Abstract: Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. ResearchGate. Available at: [Link]

  • Haynes, R. K., et al. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. PubMed. Available at: [Link]

  • Karnatak, M., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. PubMed. Available at: [Link]

  • Jaiswal, P., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. PubMed. Available at: [Link]

  • Lindegardh, N., et al. (2005). Major pitfalls in the measurement of artemisinin derivatives in plasma in clinical studies. ResearchGate. Available at: [Link]

  • Singh, C., et al. (2024). Novel ether derivatives of 11-azaartemisinins with high order antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Malaria World. Available at: [Link]

  • Hall, Z., et al. (2018). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]

  • Dhooghe, L., et al. (2007). A new decomposition product of dihydroartemisinin. PubMed. Available at: [Link]

Sources

Exploratory

N-Hydroxy-11-azaartemisinin potential as a therapeutic agent

An In-Depth Technical Guide to N-Hydroxy-11-azaartemisinin: A Promising Next-Generation Therapeutic Agent Executive Summary The rise of drug-resistant pathogens and cancers necessitates the development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Hydroxy-11-azaartemisinin: A Promising Next-Generation Therapeutic Agent

Executive Summary

The rise of drug-resistant pathogens and cancers necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. Artemisinin and its derivatives have long been the cornerstone of antimalarial therapy and have shown considerable promise in oncology. However, their therapeutic potential is increasingly threatened by emerging resistance, driven in part by their metabolic instability and conversion to dihydroartemisinin (DHA), which can induce parasite quiescence.[1] The 11-azaartemisinin scaffold represents a strategic innovation, replacing a key oxygen atom with nitrogen to enhance chemical, thermal, and metabolic stability.[2][3] This guide focuses on N-Hydroxy-11-azaartemisinin, a specific analogue with significant therapeutic potential. By exploring its synthesis, mechanism of action, and robust preclinical data, we present a comprehensive case for its development as a next-generation agent for treating malaria, cancer, and potentially other diseases.

Introduction: The Imperative for Novel Artemisinin Analogues

Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, is renowned for the endoperoxide bridge that is central to its potent biological activity.[4] Clinically used derivatives such as artesunate and artemether are mainstays in artemisinin-based combination therapies (ACTs) for malaria.[5] Despite their success, these first-generation compounds suffer from poor pharmacokinetic properties and metabolic conversion to DHA.[2][3] Resistance to ACTs, linked to mutations in the Plasmodium falciparum Kelch 13 (PfK13) protein and the ability of DHA to induce a dormant state in the parasite, is a growing global health crisis.[6]

This challenge has spurred the development of new artemisinin derivatives designed to overcome these limitations. The 11-azaartemisinins, in which the O-11 atom of the lactone ring is replaced by a nitrogen atom, have emerged as a particularly promising class. This modification creates a more stable lactam ring, prevents metabolism to DHA, and offers a versatile site for further chemical diversification to fine-tune the molecule's therapeutic properties.[2][7] This guide specifically examines the N-hydroxy derivative, a promising prototype for further development.[8]

The 11-Azaartemisinin Scaffold: A Strategic Advancement

The substitution of oxygen with nitrogen at the 11-position is a critical design choice that confers several advantages over traditional artemisinins.

  • Enhanced Stability : The resulting lactam structure is more resistant to hydrolysis under acidic conditions, such as in the stomach, which can improve bioavailability.[7] Furthermore, N-substituted derivatives, particularly those with electron-withdrawing groups, exhibit substantially greater thermal stability, a crucial attribute for deployment in tropical climates.[9]

  • Metabolic Resilience : 11-azaartemisinins cannot be metabolized to DHA.[2][3] This is a key advantage, as it sidesteps the DHA-induced parasite quiescence mechanism associated with clinical resistance.[1] Studies show that 11-azaartemisinin is remarkably stable in human liver microsomes, with a half-life exceeding 150 minutes, in stark contrast to the rapid metabolism of artemether.[5][6]

  • Reduced Neurotoxicity Potential : While current artemisinins have demonstrated neurotoxicity in animal models, new derivatives with improved metabolic profiles and that do not produce DHA are being investigated to provide a safer alternative.[2][3]

  • Synthetic Versatility : The nitrogen atom provides a convenient handle for introducing a wide range of functional groups (e.g., hydroxyl, amino, sulfonyl), allowing for the modulation of physicochemical properties and biological activity.[8][9][10]

Synthesis and Characterization of N-Hydroxy-11-azaartemisinin

N-Hydroxy-11-azaartemisinin can be efficiently prepared on a multigram scale from artemisinin, the natural product starting material.[8] The synthesis involves a two-step, one-pot sequence that is both scalable and robust.

Experimental Protocol: Synthesis of N-Hydroxy-11-azaartemisinin

Objective: To convert artemisinin into N-Hydroxy-11-azaartemisinin via reaction with hydroxylamine followed by acid-catalyzed cyclization.

Materials:

  • Artemisinin (1)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Silica gel

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • 2,4-di-tert-butylphenol (radical inhibitor)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Formation of Hydroxamic Acid Intermediate.

    • Dissolve artemisinin (1.0 eq) in methanol.

    • Add a solution of hydroxylamine, freshly prepared by neutralizing hydroxylamine hydrochloride (1.5 eq) with sodium bicarbonate (1.5 eq) in water, to the artemisinin solution.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure. The resulting crude product is the open-ring hydroxamic acid intermediate.

  • Step 2: Acid-Catalyzed Cyclization.

    • Dissolve the crude intermediate from Step 1 in chloroform.

    • Add silica gel (as a solid support) and a catalytic amount of 20% sulfuric acid.

    • To prevent degradation of the endoperoxide bridge by radical pathways, add a small amount of 2,4-di-tert-butylphenol as an inhibitor.[11]

    • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the formation of the cyclized product by TLC.

    • Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure N-Hydroxy-11-azaartemisinin.

Characterization:

  • The final product should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

G Artemisinin Artemisinin Intermediate Open-Ring Hydroxamic Acid Intermediate Artemisinin->Intermediate Step 1: Ring Opening Hydroxylamine Hydroxylamine (NH2OH) in MeOH Hydroxylamine->Intermediate Product N-Hydroxy-11-azaartemisinin Intermediate->Product Step 2: Cyclization Acid H2SO4 / Silica Gel in CHCl3 Acid->Product Purification Column Chromatography Product->Purification G cluster_0 Parasite / Cancer Cell Aza_ART N-Hydroxy-11-azaartemisinin (Endoperoxide Bridge) Radicals Carbon-Centered Radicals & Reactive Oxygen Species (ROS) Aza_ART->Radicals Reductive Activation Fe2 Heme or Intracellular Fe²⁺ Fe2->Radicals Damage Oxidative Stress & Biomolecule Alkylation Radicals->Damage Death Cell Death (Apoptosis) Damage->Death

Fig 2. Proposed iron-mediated mechanism of action.
Antimalarial Activity

N-Hydroxy-11-azaartemisinin and its derivatives exhibit potent activity against multiple stages of the malaria parasite's life cycle.

  • Asexual Blood Stages : N-sulfonyl-11-azaartemisinins show excellent potency against both drug-sensitive (NF54) and drug-resistant (K1, W2) strains of P. falciparum, with IC₅₀ values often in the low nanomolar range (<10.5 nM). [1]The most active derivatives demonstrate potency comparable to or greater than clinically used artemisinins. [1][9]* Transmission Blocking : Crucially, these compounds are also active against the transmissible late-stage (IV-V) gametocytes of P. falciparum. [1]For instance, the 2'-thienylsulfonyl derivative was found to have an IC₅₀ value of 8.7 nM against late-stage gametocytes, highlighting its potential to block malaria transmission—a key goal for eradication efforts. [1]

Anticancer Potential

Artemisinins have demonstrated broad anticancer activity, and 11-azaartemisinin derivatives are emerging as promising candidates, particularly for aggressive cancers like Triple-Negative Breast Cancer (TNBC). [11][12]

  • Cytotoxicity in TNBC : Hydrazide derivatives of azaartemisinin have shown significant cytotoxicity against TNBC cell lines. Compound 10j in one study exhibited IC₅₀ values of 1.74 µM and 1.64 µM against MDA-MB-231 and MDA-MB-468 cells, respectively—a dramatic improvement over artemisinin itself (IC₅₀ > 100 µM). [12]* EGFR Inhibition : Molecular docking studies suggest that these derivatives may act by inhibiting the epidermal growth factor receptor (EGFR), a key signaling protein often dysregulated in cancer. [12]This provides a potential mechanism for their targeted anticancer effect beyond ROS-mediated damage.

Preclinical Evidence and Therapeutic Profile

Preclinical data for the 11-azaartemisinin class, including N-hydroxy and N-amino functionalized prototypes, is highly encouraging.

In Vitro Efficacy

The potency of 11-azaartemisinin derivatives has been established across various cell-based assays.

Compound Class Target Cell Line / Strain IC₅₀ (nM) Reference
N-Sulfonyl-11-azaartemisininsP. falciparum (Asexual)K1, W2 (Resistant)<10.5[1]
(4'-trifluoromethyl)benzenesulfonyl-azaartemisininP. falciparum (Asexual)NF54, K1, W22 - 3[1]
2'-thiophenesulfonyl-azaartemisininP. falciparum (Gametocyte)NF54 (Stage IV-V)8.7[1]
Hydrazide derivative (10j )Triple-Negative Breast CancerMDA-MB-2311740[12]
Hydrazide derivative (10j )Triple-Negative Breast CancerMDA-MB-4681640[12]
In Vivo Antimalarial Studies

In vivo studies in murine models confirm the high potency of these compounds when administered orally.

  • Several amino- and hydroxy-functionalized 11-azaartemisinin derivatives demonstrated a high order of activity against multidrug-resistant Plasmodium yoelii in Swiss mice. [8][10]* The biphenyl-based derivative 13f provided 100% protection to infected mice at a dose of 12 mg/kg for 4 days. [10]Other derivatives achieved the same level of protection at doses of 12 or 24 mg/kg. [10]* This compares favorably to the clinically used drug β-arteether, which required a dose of 48 mg/kg for 100% protection in the same model. [10]

Pharmacokinetics and Safety Profile

Pharmacokinetic profiling in mice reveals significant advantages for 11-azaartemisinin compared to traditional derivatives like artemether.

Compound t₁/₂ (min) CL(int) (ml/min/kg) CL(tot) (ml/min/kg) Bioavailability (F%) Reference
11-Azaartemisinin >150576.975.014[5][6]
Artemether 17.4855.0119.72[5][6]
Artemisone <10302.142.332[5][6]

These data highlight the superior metabolic stability of 11-azaartemisinin, characterized by a significantly longer half-life and lower clearance rate compared to artemether. [5][6]Furthermore, these compounds generally exhibit low cytotoxicity against human cell lines, with selectivity indices often exceeding 2000 towards asexual malaria parasites, indicating a favorable safety window. [1]

Future Directions and Drug Development

N-Hydroxy-11-azaartemisinin and related analogues represent a validated and promising platform for drug development. Key future steps include:

  • Lead Optimization : Further structure-activity relationship (SAR) studies are warranted to optimize potency, selectivity, and pharmacokinetic properties. The N-hydroxy group itself can be a site for further derivatization to create prodrugs with enhanced solubility or targeted delivery.

  • Formulation Development : While possessing improved stability, many artemisinin derivatives have poor aqueous solubility. [9]Advanced formulation strategies, such as the creation of co-crystals or nano-formulations, could significantly enhance solubility and oral bioavailability. [11]3. Combination Therapy : As with existing antimalarials, the most effective strategy will likely involve combination therapy. Identifying optimal partner drugs with different mechanisms of action will be crucial to maximize efficacy and prevent the emergence of resistance. [5][6]4. Translational Studies : Advancing the most promising lead candidates into formal preclinical toxicology studies and subsequent clinical trials is the ultimate goal to validate their therapeutic potential in humans.

Conclusion

N-Hydroxy-11-azaartemisinin stands at the forefront of next-generation artemisinin-based therapeutics. The strategic replacement of the lactone oxygen with a nitrogen atom creates a scaffold with enhanced chemical and metabolic stability, effectively circumventing the key liability of conversion to DHA that compromises current therapies. Supported by compelling preclinical data demonstrating high in vitro and in vivo potency against drug-resistant malaria and aggressive cancers, this class of compounds offers a versatile and robust platform for developing novel treatments. With a clear mechanism of action, a favorable safety profile, and significant advantages over its predecessors, N-Hydroxy-11-azaartemisinin is a prime candidate for further development and has the potential to become a vital tool in the global fight against infectious diseases and cancer.

References

  • Moyo, P., et al. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy, 65(8). Available at: [Link]

  • Torok, D.S., et al. (1995). Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ChemInform, 27(32). Available at: [Link]

  • Sharma, A., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie, e2400466. Available at: [Link]

  • Moyo, P., et al. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. PubMed, 34269229. Available at: [Link]

  • El-Feraly, F.S., et al. (2000). New Bioactive Azaartemisinin Derivatives. Molecules, 5(3), 407-412. Available at: [Link]

  • Haynes, R.K., et al. (2014). The Case for Development of 11-Aza-artemisinins for Malaria. Current Topics in Medicinal Chemistry, 13(18), 2443-2459. Available at: [Link]

  • Cheuka, P.M., et al. (2017). Activities of 11-Azaartemisinin and N-Sulfonyl Derivatives Against Asexual and Transmissible Malaria Parasites. ChemMedChem, 12(24), 2094-2098. Available at: [Link]

  • Singh, C., et al. (2014). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Journal of Medicinal Chemistry, 57(6), 2729-2735. Available at: [Link]

  • ResearchGate. (2024). Amino- and Hydroxy-Functionalized 11-Azaartemisinins and Their Derivatives. Available at: [Link]

  • Haynes, R.K., et al. (2014). The Case for Development of 11-Aza-artemisinins for Malaria. ResearchGate. Available at: [Link]

  • Haynes, R.K., et al. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. ChemMedChem, 2(10), 1480-1493. Available at: [Link]

  • Singh, A.S., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic Letters, 10(23), 5461-5464. Available at: [Link]

  • ResearchGate. (2024). 11-Azaartemisinin and its derivatives. Scientific Diagram. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of N-Hydroxy-11-azaartemisinin

Introduction & Rationale Artemisinin, a sesquiterpene lactone containing a crucial 1,2,4-trioxane bridge, stands as a cornerstone in the global fight against malaria.[1] Its derivatives form the basis of Artemisinin-base...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Artemisinin, a sesquiterpene lactone containing a crucial 1,2,4-trioxane bridge, stands as a cornerstone in the global fight against malaria.[1] Its derivatives form the basis of Artemisinin-based Combination Therapies (ACTs), the standard of care for Plasmodium falciparum malaria. The remarkable therapeutic success of artemisinin has spurred extensive research into semi-synthetic analogues to enhance its pharmacokinetic profile, overcome emerging resistance, and explore its potential against other diseases, including cancer.[2]

A key strategy in modifying the artemisinin scaffold is the replacement of heteroatoms to create novel analogues. 11-Azaartemisinin, in which the oxygen atom of the lactone ring (O-11) is replaced by a nitrogen atom, represents a significant class of these derivatives.[3] This modification from a lactone to a lactam can improve metabolic stability and provides a reactive site for further functionalization.

This application note provides a detailed, validated protocol for the synthesis of N-Hydroxy-11-azaartemisinin , a specific analogue where the lactam nitrogen is substituted with a hydroxyl group. This is achieved through a robust, one-pot, two-step reaction sequence starting from the natural product artemisinin and reacting it with hydroxylamine.

Synthesis Principle: Lactone to N-Hydroxy Lactam Conversion

The core of this protocol is the conversion of the endoperoxide-containing sesquiterpene lactone (artemisinin) into its corresponding N-hydroxy lactam analogue. The synthesis proceeds via a one-pot, two-step sequence that is both efficient and scalable.

  • Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of artemisinin's lactone ring. This leads to the opening of the lactone to form a transient hydroxy-hydroperoxide intermediate.

  • Acid-Catalyzed Cyclization: Subsequent treatment with an acid catalyst promotes an intramolecular condensation reaction. The newly introduced nitrogen attacks the ester carbonyl, leading to the elimination of water and the formation of the thermodynamically stable five-membered N-hydroxy lactam ring, yielding the final product.

This established methodology for creating 11-azaartemisinins from ammonia or primary amines is effectively adapted here for the synthesis of the N-hydroxy analogue using hydroxylamine.[4][5]

Experimental Protocol

This protocol is designed for a multigram-scale synthesis, ensuring its utility for research and development purposes.

Materials and Reagents

Proper handling of all reagents in a well-ventilated fume hood is mandatory. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

ComponentMolecular Wt. ( g/mol )Molar Eq.Amount (for 5g Artemisinin)Role / Notes
(+)-Artemisinin282.331.05.00 gStarting Material
Hydroxylamine Hydrochloride69.49~5.06.15 gNitrogen Source
Sodium Bicarbonate (NaHCO₃)84.01~5.07.44 gBase (to free hydroxylamine)
Methanol (MeOH)32.04-100 mLSolvent
Amberlyst® 15 (H⁺ form)-Catalytic~2.5 gSolid Acid Catalyst
Dichloromethane (DCM)84.93-As neededExtraction Solvent
Ethyl Acetate (EtOAc)88.11-As neededEluent for Chromatography
Hexane86.18-As neededEluent for Chromatography
Anhydrous Sodium Sulfate142.04-As neededDrying Agent
Step-by-Step Synthesis Procedure
  • Preparation of Free Hydroxylamine:

    • To a 250 mL round-bottom flask, add hydroxylamine hydrochloride (6.15 g) and sodium bicarbonate (7.44 g) to methanol (50 mL).

    • Stir the suspension vigorously at room temperature for 30 minutes. The effervescence is due to CO₂ release. This in-situ generation of free hydroxylamine is crucial for the reaction.

  • Step 1: Amination and Ring Opening:

    • In a separate 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve artemisinin (5.00 g, 17.7 mmol) in methanol (50 mL).

    • Filter the methanolic hydroxylamine solution from Step 1 directly into the artemisinin solution to remove the sodium chloride byproduct.

    • Rinse the filtration funnel with a small amount of methanol to ensure complete transfer.

    • Stir the combined reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the artemisinin starting material.

  • Step 2: Acid-Catalyzed Cyclization:

    • Once the initial reaction is complete, add Amberlyst® 15 resin (~2.5 g) to the reaction mixture.

    • Continue stirring at room temperature for an additional 2-3 hours. Monitor the formation of the product by TLC. The product will have a different Rf value than the intermediate.

  • Work-up and Extraction:

    • Once the cyclization is complete, filter off the Amberlyst® 15 resin and wash it with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in dichloromethane (DCM, 100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.

Purification and Characterization
  • Purification: The crude product should be purified by column chromatography on silica gel (100-200 mesh).

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc up to 50% EtOAc) is typically effective.

    • Collect fractions based on TLC analysis and combine those containing the pure product.

    • Evaporate the solvent from the combined fractions to yield N-Hydroxy-11-azaartemisinin as a white solid.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and the presence of the N-OH group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺).

    • Melting Point: To assess purity.

Workflow and Mechanism

Synthetic Workflow Diagram

The diagram below outlines the key stages of the synthesis, from starting material to the final purified product.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_purification Purification NH2OH_HCl Hydroxylamine HCl + NaHCO3 in MeOH Free_NH2OH Free Hydroxylamine (in situ) NH2OH_HCl->Free_NH2OH Stir 30 min Artemisinin Artemisinin in MeOH Intermediate Ring-Opened Intermediate Artemisinin:e->Intermediate:w Add Free NH2OH Stir 4-6h @ RT Product_Crude Crude N-Hydroxy-11- azaartemisinin Intermediate->Product_Crude Add Amberlyst® 15 Stir 2-3h @ RT Workup Work-up & Extraction Product_Crude->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Final_Product Pure N-Hydroxy-11- azaartemisinin Chromatography->Final_Product

Caption: One-pot synthesis and purification workflow.

Mechanistic Insights
  • Choice of Base: Sodium bicarbonate is a mild base, sufficient to deprotonate hydroxylamine hydrochloride to generate the free nucleophile without causing significant degradation of the artemisinin scaffold, which can be sensitive to harsh conditions.

  • Catalyst Selection: Amberlyst® 15, a strongly acidic ion-exchange resin, is an ideal catalyst for this transformation. Its solid-phase nature simplifies the work-up procedure, as it can be easily removed by filtration, preventing the need for aqueous quenching of a soluble acid. Alternative acid catalysts like sulfuric acid on silica gel have been used but may lead to the formation of byproducts such as 10-azadesoxyartemisinin.[5]

  • Reaction Control: The two steps (amination and cyclization) are controlled by the sequential addition of reagents. The reaction is first allowed to proceed to the ring-opened intermediate before the acid catalyst is introduced to drive the cyclization, maximizing the yield of the desired product.

Expected Results & Troubleshooting

  • Yield: Based on similar transformations, expected yields for this synthesis are generally in the range of 40-65% after purification.[4][5]

  • Purity: Column chromatography should yield a product with >95% purity as determined by NMR and HPLC analysis.

  • Troubleshooting:

    • Low Yield: May result from incomplete initial reaction or degradation. Ensure hydroxylamine is freshly prepared and that artemisinin is fully consumed before adding the acid catalyst. Avoid excessive heating, which can degrade the peroxide bridge.

    • Multiple Products: If multiple spots are seen on TLC after cyclization, it may indicate byproduct formation. This can be due to an overly aggressive acid catalyst or prolonged reaction times. Ensure efficient purification to isolate the desired compound.

    • Incomplete Cyclization: If the intermediate persists after acid treatment, the catalyst may be old or insufficient. Add a fresh portion of Amberlyst® 15 and allow for a longer reaction time.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of N-Hydroxy-11-azaartemisinin from artemisinin. By leveraging a one-pot, two-step reaction involving hydroxylamine and a solid acid catalyst, this method provides a straightforward route to a valuable artemisinin analogue. This compound serves as a key building block for the development of novel therapeutic agents with potentially enhanced stability and biological activity.

References

  • Jain, P., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie. Available at: [Link]

  • Alen, J., et al. (2012). ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ChemInform. Available at: [Link]

  • Haynes, R. K., et al. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. ChemMedChem. Available at: [Link]

  • Gorbanev, Y., et al. (2012). Development of the protocol for purification of artemisinin based on combination of commercial and computationally designed adsorbents. Journal of Chromatography A. Available at: [Link]

  • Nguyen, T. L., et al. (2014). ChemInform Abstract: Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. ResearchGate. Available at: [Link]

  • Zhu, C., & Cook, S. P. (2012). A concise synthesis of (+)-artemisinin. Journal of the American Chemical Society. Available at: [Link]

  • Posner, G. H., et al. (2011). Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action. Molecules. Available at: [Link]

Sources

Application

High-Yield Synthesis of Amino- and Hydroxy-Functionalized 11-Azaartemisinins: A Detailed Guide for Drug Discovery and Development

Introduction: The Therapeutic Promise of Functionalized 11-Azaartemisinins Artemisinin, a sesquiterpene lactone originally isolated from Artemisia annua, and its derivatives are cornerstone therapies for malaria.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Functionalized 11-Azaartemisinins

Artemisinin, a sesquiterpene lactone originally isolated from Artemisia annua, and its derivatives are cornerstone therapies for malaria.[1][2] The remarkable therapeutic efficacy of these compounds is attributed to their endoperoxide bridge, a feature that has also inspired exploration into their anticancer properties.[3][4] A significant advancement in the medicinal chemistry of artemisinin has been the synthesis of 11-azaartemisinins, where the C11 carbon is replaced by a nitrogen atom. This modification not only enhances metabolic stability but also provides a crucial handle for further functionalization, allowing for the development of novel derivatives with tailored pharmacokinetic and pharmacodynamic profiles.[1][4]

This comprehensive guide provides detailed, high-yield protocols for the synthesis of key amino- and hydroxy-functionalized 11-azaartemisinin building blocks. These compounds serve as versatile starting materials for the generation of extensive libraries of novel therapeutic agents. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the characterization of these valuable molecules.

Core Synthetic Strategy: A One-Pot, Two-Step Approach

The synthesis of functionalized 11-azaartemisinins is elegantly achieved through a one-pot, two-step process starting from artemisinin. This method, refined over years of research, offers a multigram-scale, efficient route to these important derivatives.[1]

The general mechanism involves:

  • Nucleophilic Addition: The lactone moiety of artemisinin undergoes nucleophilic attack by a primary amine (in the form of hydrazine, hydroxylamine, or 2-aminoethanol) to form a hydroperoxy lactam intermediate.

  • Acid-Catalyzed Cyclization: Subsequent treatment with acid catalyzes an intramolecular cyclization to yield the stable 11-azaartemisinin scaffold.

A critical aspect of this synthesis is the careful control of reaction conditions to favor the formation of the desired product and minimize the formation of byproducts, such as the deoxyartemisinin analogue.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from artemisinin to the target functionalized 11-azaartemisinins.

G Artemisinin Artemisinin (1) Intermediate Hydroperoxy Lactam Intermediate Artemisinin->Intermediate 1. Hydrazine / Hydroxylamine / 2-Aminoethanol MeOH/CHCl3, 0°C N_amino N-Amino-11-azaartemisinin (2) Intermediate->N_amino 2. H2SO4, Silica Gel, CHCl3 N_hydroxy N-Hydroxy-11-azaartemisinin (3) Intermediate->N_hydroxy 2. H2SO4, Silica Gel, CHCl3 N_hydroxyethyl N-(2-Hydroxyethyl)-11-azaartemisinin (4) Intermediate->N_hydroxyethyl 2. H2SO4, Silica Gel, CHCl3

Caption: General synthetic scheme for functionalized 11-azaartemisinins.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and characterization data to ensure reproducibility.

Protocol 1: Synthesis of N-Amino-11-azaartemisinin (2)

This protocol is adapted from the high-yield procedure described by Singh et al., which allows for multigram synthesis.[1]

Materials:

  • Artemisinin (1)

  • Hydrazine hydrate (99%)

  • Methanol (anhydrous)

  • Chloroform (anhydrous)

  • Silica gel (230-400 mesh)

  • Sulfuric acid (20% aqueous solution)

  • 2,4-Di-tert-butylphenol (BHT)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve artemisinin (5.0 g, 17.7 mmol) in a mixture of methanol (70 mL) and chloroform (30 mL). Cool the solution to 0°C in an ice bath.

  • Nucleophilic Addition: Slowly add hydrazine hydrate (1.77 g, 35.4 mmol) to the cooled solution. Stir the reaction mixture at 0°C for 2 hours.

  • Solvent Removal: After 2 hours, remove the solvents under reduced pressure at room temperature to obtain a crude intermediate product.

  • Cyclization: Redissolve the crude intermediate in chloroform (100 mL). To this solution, add silica gel (20 g), 2,4-di-tert-butylphenol (BHT) (100 mg), and 20% sulfuric acid (10 drops).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) using 50% EtOAc/Hexane as the mobile phase.

  • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite, washing the filter cake with chloroform.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexane as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield N-amino-11-azaartemisinin (2) as a white solid.

Expected Yield: 70-75%

Protocol 2: Synthesis of N-Hydroxy-11-azaartemisinin (3)

This protocol follows the general one-pot, two-step methodology, adapted for use with hydroxylamine.[1]

Materials:

  • Artemisinin (1)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Methanol (anhydrous)

  • Chloroform (anhydrous)

  • Silica gel (230-400 mesh)

  • Sulfuric acid (20% aqueous solution)

  • 2,4-Di-tert-butylphenol (BHT)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Preparation of Free Hydroxylamine: In a separate flask, prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (2.45 g, 35.4 mmol) in methanol and neutralizing it with an equimolar amount of sodium bicarbonate. Filter to remove the sodium chloride precipitate.

  • Reaction Setup: In a round-bottom flask, dissolve artemisinin (5.0 g, 17.7 mmol) in a mixture of methanol (70 mL) and chloroform (30 mL) and cool to 0°C.

  • Nucleophilic Addition: Add the freshly prepared methanolic solution of hydroxylamine to the artemisinin solution at 0°C. Stir the mixture at this temperature for 3-4 hours.

  • Solvent Removal and Cyclization: Follow steps 3-5 as described in Protocol 1.

  • Work-up and Purification: Follow steps 6-7 as described in Protocol 1, using a suitable gradient of ethyl acetate in hexane for column chromatography.

  • Isolation and Characterization: Isolate N-hydroxy-11-azaartemisinin (3) as a solid product.

Expected Yield: 65-70%

Protocol 3: Synthesis of N-(2-Hydroxyethyl)-11-azaartemisinin (4)

This protocol is based on the work of Avilés and coworkers, providing a reliable method for the synthesis of the hydroxyethyl derivative.

Materials:

  • Artemisinin (1)

  • Ethanolamine

  • Methanol (anhydrous)

  • Chloroform (anhydrous)

  • Silica gel (230-400 mesh)

  • Sulfuric acid (15% aqueous solution)

  • 2,6-Di-tert-butyl-4-methylphenol (BHT)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Reaction Setup: To a solution of artemisinin (500 mg, 1.77 mmol) in methanol (5 mL) at room temperature, add ethanolamine (0.5 mL).

  • Nucleophilic Addition: Stir the solution for 3 hours at room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain a light yellow solid residue.

  • Cyclization: Dissolve the residue in dichloromethane (70 mL). Add BHT (47 mg), 15% sulfuric acid (15 drops), and silica gel (4 g) in succession.

  • Reaction Monitoring: Stir the mixture overnight at room temperature. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture and wash the silica gel with dichloromethane.

  • Purification: Combine the organic solution and washes and concentrate under reduced pressure. Purify the residue by flash column chromatography using chloroform as the eluent.

  • Isolation and Characterization: Isolate N-(2-Hydroxyethyl)-11-azaartemisinin (4) as a crystalline solid.

Expected Yield: Moderate to good yields are typically obtained.

Characterization of Functionalized 11-Azaartemisinins

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key characterization data.

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (HRMS)
N-Amino-11-azaartemisinin (2) C15H24N2O4296.365.35 (s, 1H), 3.40 (m, 1H), 2.65 (s, 2H, NH2), 1.42 (s, 3H), 0.96 (d, 3H), 0.95 (d, 3H)173.1, 104.2, 91.8, 81.2, 52.3, 45.1, 37.6, 36.4, 34.2, 30.7, 26.1, 24.7, 20.3, 12.8[M+H]+ calc: 297.1814, found: 297.1812
N-Hydroxy-11-azaartemisinin (3) C15H23NO5297.355.40 (s, 1H), 3.45 (m, 1H), 1.45 (s, 3H), 0.98 (d, 3H), 0.96 (d, 3H)172.5, 104.5, 92.1, 81.5, 52.6, 45.3, 37.8, 36.6, 34.5, 30.9, 26.3, 24.9, 20.5, 13.0[M+H]+ calc: 298.1654, found: 298.1651
N-(2-Hydroxyethyl)-11-azaartemisinin (4) C17H27NO4309.404.76 (s, 1H), 3.44 (m, 2H), 3.42 (m, 1H), 3.24 (m, 1H), 2.95 (m, 1H), 2.04 (s, 3H), 0.92 (d, 3H), 0.88 (d, 3H)170.0, 81.3, 72.5, 59.6, 54.3, 49.4, 46.2, 44.8, 35.5, 35.1, 33.8, 30.5, 22.7, 21.8, 21.3, 13.8[M+H]+ calc: 310.2018, found: 310.2019

Further Derivatization and Applications

The amino and hydroxy functionalities on the 11-azaartemisinin scaffold are ideal for further chemical modifications. The primary amine of compound 2 can be readily converted into a wide range of derivatives, including imines, amides, and sulfonamides, or used as a linker for dimerization.[1] The hydroxyl group in compounds 3 and 4 can be transformed into ethers or esters, enabling the exploration of a vast chemical space for drug discovery.

These functionalized 11-azaartemisinins and their subsequent derivatives have shown significant potential in various therapeutic areas:

  • Antimalarials: Many derivatives exhibit potent activity against multidrug-resistant strains of Plasmodium falciparum.[1]

  • Anticancer Agents: The unique endoperoxide bridge, combined with novel functionalities, has led to the discovery of compounds with promising anticancer activity.[3][4]

  • Other Therapeutic Areas: The versatility of the 11-azaartemisinin scaffold continues to be explored for other applications, including antiviral and anti-inflammatory agents.

Conclusion

The high-yield, scalable synthesis of amino- and hydroxy-functionalized 11-azaartemisinins provides a robust platform for the development of next-generation therapeutics. The detailed protocols and characterization data presented in this guide are intended to empower researchers in drug discovery and development to readily access these valuable building blocks and accelerate the exploration of their therapeutic potential. By understanding the underlying chemistry and leveraging these optimized procedures, the scientific community can continue to unlock the full potential of the artemisinin scaffold.

References

  • Kumar, V., et al. (2017). Synthesis and anticancer activity of novel aza-artemisinin derivatives. Bioorganic & Medicinal Chemistry, 25(14), 3756-3763. Available at: [Link]

  • Avilés, M. C., et al. (2007). New Bioactive Azaartemisinin Derivatives. Molecules, 12(1), 1-8. Available at: [Link]

  • Alen, J., et al. (2011). Synthesis, reactions and biological activity of 11-azaartemisinin and derivatives. Arkivoc, 2011(1), 346-369. Available at: [Link]

  • Nguyen, T. D., et al. (2024). 11-Azaartemisinin derivatives bearing halogenated aromatic moieties: Potent anticancer agents with high tumor selectivity. Bioorganic & Medicinal Chemistry Letters, 114, 129969. Available at: [Link]

  • Singh, A. S., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic Letters, 10(23), 5461-5464. Available at: [Link]

  • Haynes, R. K., et al. (2020). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy, 64(5), e02181-19. Available at: [Link]

  • Singh, A. S., et al. (2014). New orally active amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Journal of Medicinal Chemistry, 57(6), 2453-2462. Available at: [Link]

  • Rathi, K., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie. Available at: [Link]

  • Torok, D. S., et al. (1995). Synthesis and antimalarial activities of N-substituted-11-azaartemisinins. Journal of Medicinal Chemistry, 38(26), 5045-5050. Available at: [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Azaartemisinin Derivatives

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of azaartemisinin derivatives. These novel se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of azaartemisinin derivatives. These novel semisynthetic analogs of artemisinin, which show promise in antimalarial and anticancer research, require a robust and reliable analytical method for quality control, stability testing, and pharmacokinetic studies. Recognizing the weak chromophore of the artemisinin scaffold, this document outlines two strategic approaches: a direct UV analysis at low wavelengths and a more sensitive method involving pre-column derivatization. The protocols provided are grounded in established chromatographic principles and adhere to the validation guidelines of the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge of Azaartemisinins

Artemisinin and its derivatives are cornerstones of modern antimalarial therapy. The recent development of azaartemisinin analogs, where the oxygen atom in the lactone ring is replaced by a nitrogen atom to form a lactam, has opened new avenues for drug discovery.[1] These modifications can significantly alter the physicochemical properties of the parent molecule, including polarity and solubility, necessitating tailored analytical methods.[2]

A significant analytical hurdle for artemisinin and its derivatives is their lack of a strong ultraviolet (UV) chromophore, which limits the sensitivity of direct UV detection.[3] The primary UV absorbance for artemisinin is in the low wavelength region (around 210-220 nm), which can be prone to interference from solvents and other matrix components.[4][5] Azaartemisinin derivatives are expected to share this characteristic.

To address this, we present a comprehensive analytical strategy. The primary method is a straightforward reversed-phase HPLC-UV approach suitable for purity assessments and the analysis of bulk materials. For applications requiring higher sensitivity, such as the quantification of low-level impurities or analysis in biological matrices, a pre-column derivatization protocol is detailed. This derivatization introduces a strongly UV-absorbing moiety to the analyte, significantly enhancing the signal-to-noise ratio.[6]

Foundational Principles: Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of the target analytes and established chromatographic theory.

Analyte Properties and Chromatographic Selection

Azaartemisinin derivatives, like their parent compound, are relatively non-polar molecules, making them ideal candidates for reversed-phase chromatography.[7] The introduction of N-substituents can, however, modulate their polarity. For instance, incorporating polar functional groups on the lactam nitrogen is intended to increase water solubility.[2] To accommodate a range of potential derivatives with varying polarities, a gradient elution method is recommended for initial development and for analyzing mixtures of derivatives.

The stationary phase of choice is a C18 (octadecylsilyl) column, which provides excellent retention and resolution for compounds of this nature.[4][8][9]

Detection Wavelength Selection

Based on literature data for artemisinin, the optimal wavelength for direct UV detection is in the range of 210-220 nm.[4][8] This is due to the absorbance of the lactone/lactam and endoperoxide functionalities. It is crucial to use high-purity solvents (HPLC grade) to minimize baseline noise at these low wavelengths.

For the derivatization approach, the detection wavelength is dictated by the absorption maximum of the resulting chromophore. The described derivatization with 4-carboxyl-2,6-dinitrobenzene diazonium ion (CDNBD) produces an azo adduct with strong absorbance at 254 nm, a wavelength that offers excellent sensitivity and is less susceptible to interference.[6]

Experimental Protocols

Equipment and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength or diode array detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Potassium phosphate monobasic (ACS grade)

    • Ortho-phosphoric acid (ACS grade)

    • Azaartemisinin derivative reference standards

    • For derivatization: 4-carboxyl-2,6-dinitrobenzene diazonium ion (CDNBD) reagent (synthesis required or custom order), 0.1% Acetic Acid.[6]

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the azaartemisinin derivative reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile or methanol. Sonicate if necessary to ensure complete dissolution.[8]

Working Standard Solutions (for direct UV analysis):

  • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Bulk Drug):

  • Accurately weigh approximately 10 mg of the azaartemisinin derivative sample.

  • Prepare a 1 mg/mL solution as described for the standard stock solution.

  • Dilute with the mobile phase to a concentration within the calibration range.

  • Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

Two sets of conditions are provided. Method A is for direct analysis, while Method B incorporates the pre-column derivatization step for enhanced sensitivity.

Method A: Direct UV Analysis

ParameterConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS if needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (re-equilibration)A gradient is proposed to elute a range of derivatives with different polarities and to clean the column of late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLCan be optimized based on sensitivity needs.
Detection 216 nmBased on the absorbance of the artemisinin scaffold.[8]

Method B: Analysis with Pre-Column Derivatization

This method is adapted from a procedure for artemisinin and its derivatives.[6]

Derivatization Protocol:

  • To 50 µL of the standard or sample solution (in acetonitrile), add 500 µL of the CDNBD reagent.

  • Allow the reaction to proceed at room temperature for 20 minutes. A reddish-brown color indicates the formation of the azo adduct.[6]

  • The resulting solution can be directly injected, or an extraction step into ethyl acetate can be performed to concentrate the derivative and remove excess reagent if necessary.[6]

Chromatographic Conditions for Derivatized Samples:

ParameterConditionJustification
Mobile Phase A 0.1% Acetic Acid in WaterAcetic acid helps to suppress ionization of the carboxylic acid groups on the derivative and reagent, leading to better peak shapes.[6]
Mobile Phase B Acetonitrile---
Elution Mode Isocratic: 60% BAn isocratic method is often sufficient for separating the derivatized analyte from the reagent peak.
Flow Rate 1.0 mL/min---
Column Temp. 30 °C---
Injection Vol. 10 µL---
Detection 254 nmThe absorption maximum of the azo adduct.[6]

Method Validation Protocol

A robust analytical method must be validated to ensure it is fit for its intended purpose.[10] The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines.[10][11]

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified.

  • Inject the working standard solution five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • The USP tailing factor and the number of theoretical plates should also be monitored.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Validation Parameters
ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with the standard.The analyte peak should be free from interference from the blank, placebo, or known impurities at its retention time. Peak purity should be assessed if using a DAD.
Linearity Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform a linear regression.Correlation coefficient (r²) ≥ 0.999
Range The range is established by the linearity study and should cover the expected concentrations of the samples.---
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[9]
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.[7]
LOD & LOQ Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low for the intended application (e.g., impurity analysis).
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.The method should remain reliable under small variations. System suitability parameters should still be met.

Visualizations and Workflows

Method Selection Workflow

MethodSelection start Start: Analyze Azaartemisinin Derivative decision_conc Is the expected concentration high? (e.g., >10 µg/mL) start->decision_conc decision_sensitivity Is high sensitivity required? (e.g., impurity profiling, bioanalysis) decision_conc->decision_sensitivity No method_a Use Method A: Direct UV Analysis at 216 nm decision_conc->method_a Yes decision_sensitivity->method_a No, and concentration is sufficient for direct detection method_b Use Method B: Pre-column Derivatization (CDNBD) Analysis at 254 nm decision_sensitivity->method_b Yes validate Validate Method According to ICH Q2(R2) method_a->validate method_b->validate end Routine Analysis validate->end

Caption: Decision workflow for selecting the appropriate HPLC-UV method.

General Analytical Workflow

AnalyticalWorkflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard Solutions sys_suit Perform System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions (dissolve & filter) inject_seq Run Analytical Sequence (standards & samples) prep_sample->inject_seq derivatize Optional: Derivatize Samples (Method B) prep_sample->derivatize prep_mobile Prepare Mobile Phases prep_mobile->sys_suit sys_suit->inject_seq integrate Integrate Chromatograms inject_seq->integrate derivatize->inject_seq calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC analysis of azaartemisinin derivatives.

Conclusion

The HPLC-UV methods described in this application note provide a robust and flexible framework for the analysis of azaartemisinin derivatives. The direct UV method is suitable for routine quality control of high-concentration samples, while the pre-column derivatization method offers a significant enhancement in sensitivity for more demanding applications. Proper method validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data in a regulated environment. These protocols will support the ongoing research and development of this promising new class of therapeutic agents.

References

  • Medicines for Malaria Venture. (n.d.). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts SUMMARY. Retrieved from [Link]

  • ResearchGate. (2022). Development of HPLC analytical protocols for quantification of artemisinin in plants and extract. Retrieved from [Link]

  • Muthaura, S., et al. (2019). A High-Performance Liquid Chromatography Method for the Determination of Artemisinin in Artemisia annua L. Leaf Extracts. Journal of Pharmacognosy and Phytotherapy, 11(5), 88-96.
  • ScienceScholar. (2022). RP-HPLC method development and validation for the estimation of artemisinin in bulk drug. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-absorbance spectra of artemisinin (203 nm and 258 nm before and after derivatization). Retrieved from [Link]

  • El-Feraly, F. S., et al. (2000).
  • ACG Publications. (2007). Determination of Artemisinin in Selected Artemisia L. Species of Turkey by Reversed Phase HPLC.
  • Idowu, S. O., et al. (2010). Highly Sensitive Liquid Chromatographic Analysis of Artemisinin and Its Derivatives after Pre-Column Derivatization with 4-Carboxyl-2,6-dinitrobenzene diazonium ion.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Artemisinin in Seven Different Pure Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • PubMed. (2009). High performance liquid chromatographic evaluation of artemisinin, raw material in the synthesis of artesunate and artemether. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 849-55.
  • PubMed. (2007). [Transient UV absorption spectra of artemisinin reacting with sodium hydroxide]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(8), 1608-11.
  • Journal of Chemical & Engineering Data. (2007). Solubility of Artemisinin in Different Single and Binary Solvent Mixtures Between (284.15 and 323.15) K and NRTL Interaction Parameters.
  • PubMed. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie, e2400466.

Sources

Application

Application Note: A Comprehensive Guide to Cell-Based Assays for Efficacy Testing of N-Hydroxy-11-azaartemisinin

Introduction Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, and its derivatives are cornerstone treatments for malaria.[1] Beyond their antimalarial properties, these compounds have demonstrated sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, and its derivatives are cornerstone treatments for malaria.[1] Beyond their antimalarial properties, these compounds have demonstrated significant potential as anticancer agents.[2][3] Their proposed anticancer mechanisms are multifaceted, often involving the iron-mediated cleavage of the endoperoxide bridge, which generates reactive oxygen species (ROS), induces oxidative stress, and ultimately triggers programmed cell death (apoptosis).[4] Further research has shown that artemisinin derivatives can also induce cell cycle arrest, inhibit angiogenesis, and modulate various signaling pathways.[2]

N-Hydroxy-11-azaartemisinin is a synthetic derivative belonging to the aza-artemisinin class, where the C-11 carbon is replaced by a nitrogen atom.[5][6] This modification can alter the compound's physicochemical properties, potentially enhancing its stability, bioavailability, and therapeutic window.[7] Emerging evidence suggests that azaartemisinin derivatives possess potent cytotoxic activity against various cancer cell lines, including triple-negative breast cancer (TNBC).[7] While the canonical ROS-dependent mechanism is often implicated, some novel derivatives have been shown to act through ROS-independent pathways, primarily by disrupting mitochondrial function, altering protein homeostasis, and inducing autophagy and apoptosis.[8]

This application note provides a comprehensive suite of validated, cell-based protocols for researchers, scientists, and drug development professionals to robustly characterize the anticancer efficacy and mechanism of action of N-Hydroxy-11-azaartemisinin. The guide follows a logical progression from primary cytotoxicity screening to in-depth mechanistic assays, ensuring a thorough and reliable evaluation.

Experimental Design: A Multi-Faceted Approach

A single assay is insufficient to capture the complex biological effects of a novel compound. Therefore, we advocate for a tiered approach to comprehensively evaluate the efficacy of N-Hydroxy-11-azaartemisinin. This strategy begins with a broad assessment of cytotoxicity to determine the compound's potency and progresses to more focused assays to elucidate the specific cellular mechanisms responsible for its effects. This multi-assay workflow ensures that the resulting data is not only robust but also mechanistically informative.

experimental_workflow cluster_0 Tier 1: Primary Efficacy Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Synthesis start Select Cancer Cell Line(s) (e.g., MDA-MB-231, HCT116, A549) viability Cell Viability / Cytotoxicity Assay (MTT or MTS) start->viability ic50 Determine IC50 Value (Dose-Response Curve) viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Treat cells at IC50 and 2x IC50 concentrations cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat for 24-48h ros Oxidative Stress Assay (DCFH-DA Staining) ic50->ros Treat for various time points (e.g., 1, 6, 24h) caspase Caspase Activity Assay (Caspase-3/7) apoptosis->caspase Confirm apoptotic pathway synthesis Synthesize Data to Propose Mechanism of Action apoptosis->synthesis cell_cycle->synthesis ros->synthesis caspase->synthesis

Caption: Tiered experimental workflow for evaluating N-Hydroxy-11-azaartemisinin.

Primary Efficacy Assessment: Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

3.1 Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[10] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved using a solubilizing agent, and the absorbance is measured, typically at 570 nm.[11]

3.2 Protocol: MTT Assay for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of N-Hydroxy-11-azaartemisinin required to inhibit the growth of 50% of the cell population.

Materials:

  • N-Hydroxy-11-azaartemisinin (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-Hydroxy-11-azaartemisinin in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[9] Visually confirm crystal formation under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.[11]

  • Measurement: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure all crystals are dissolved.[12] Read the absorbance at 570 nm using a microplate reader.

3.3 Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Determine IC50: Plot % Viability against the log concentration of N-Hydroxy-11-azaartemisinin. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Treatment Duration24 - 72 hours
MTT Final Concentration0.5 mg/mL
Formazan Incubation2 - 4 hours
Absorbance Wavelength570 nm
Mechanistic Insight I: Induction of Apoptosis

Apoptosis is a form of programmed cell death that is a common mechanism for anticancer drugs. We use two complementary assays to investigate this pathway.

4.1 Principle of Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for detecting apoptosis.[14] It relies on two key cellular changes:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC or Alexa Fluor 488), can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[14] It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[15]

By using both stains, we can distinguish between four cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[14]

annexin_pi_principle cluster_membrane live Live Cell Annexin V: Negative PI: Negative Intact Membrane PS (Inner) early Early Apoptotic Annexin V: Positive PI: Negative Intact Membrane PS (Outer) live:f2->early:f2 live:f3->early:f3 late Late Apoptotic Annexin V: Positive PI: Positive Permeable Membrane PS (Outer) early:f2->late:f2 early:f3->late:f3

Caption: Principle of Annexin V and PI staining for apoptosis detection.

4.2 Protocol: Apoptosis Detection by Flow Cytometry

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-Hydroxy-11-azaartemisinin (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a flow cytometry tube. Wash adherent cells with PBS, trypsinize, and add them to the same tube.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[16] Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

4.3 Principle and Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases critical for initiating and executing apoptosis.[17] Caspase-3 and Caspase-7 are key "effector" caspases. This assay uses a peptide substrate (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric reporter.[18] When active Caspase-3/7 cleaves the substrate, the reporter is released, and the resulting signal is proportional to caspase activity.

Procedure (Colorimetric):

  • Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, harvest and lyse the cells using the lysis buffer provided in the assay kit.[19]

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[20]

  • Measurement: Read the absorbance at 405 nm. The signal intensity is proportional to the Caspase-3/7 activity.

Mechanistic Insight II: Cell Cycle Perturbation

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.

5.1 Principle of Cell Cycle Analysis by PI Staining

This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells.[21] Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[22] This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA (between 2N and 4N).

  • G2/M phase: Cells have a doubled (4N) amount of DNA.

5.2 Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Sodium Citrate, 0.1% Triton X-100)

  • RNase A (100 µg/mL)

  • Cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with N-Hydroxy-11-azaartemisinin for 24 or 48 hours.

  • Harvesting: Harvest both floating and adherent cells as previously described.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] This step is critical to prevent cell clumping.

  • Storage: Fixed cells can be stored at -20°C for several weeks.[23]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade double-stranded RNA, which PI can also bind to.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the samples on a flow cytometer. Collect the PI signal on a linear scale and use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.

Mechanistic Insight III: Role of Oxidative Stress

The classic mechanism for artemisinins involves the generation of ROS. This assay determines if N-Hydroxy-11-azaartemisinin follows this canonical pathway.

6.1 Principle of ROS Detection with DCFH-DA

The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent molecule.[25] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[26] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy or a plate reader.[27]

6.2 Protocol: Intracellular ROS Measurement

Materials:

  • DCFH-DA (stock solution in DMSO)

  • Serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope (Excitation ~485 nm, Emission ~535 nm)[25]

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the medium and wash cells with warm, serum-free medium. Add medium containing 10-20 µM DCFH-DA and incubate for 30 minutes at 37°C.[28]

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells gently with PBS. Add medium containing the desired concentrations of N-Hydroxy-11-azaartemisinin. A positive control, such as H2O2 (100 µM), should be included.

  • Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader. Alternatively, capture images using a fluorescence microscope.

Summary of Materials and Reagents
ReagentTypical SupplierStock ConcentrationWorking ConcentrationStorage
N-Hydroxy-11-azaartemisininN/A10-50 mM in DMSOVaries (nM to µM range)-20°C
MTTSigma-Aldrich5 mg/mL in PBS0.5 mg/mL-20°C, protected from light
Annexin V-FITC/PI KitThermo Fisher, Bio-RadPer manufacturerPer manufacturer4°C, protected from light
Propidium IodideSigma-Aldrich1 mg/mL50 µg/mL4°C, protected from light
RNase AThermo Fisher10 mg/mL100 µg/mL-20°C
DCFH-DAAbcam, Sigma-Aldrich10 mM in DMSO10-20 µM-20°C, protected from light
Troubleshooting and Best Practices
  • High Background in MTT Assay: Ensure complete removal of the MTT-containing medium before adding the solubilization agent. Incomplete removal is a common source of high background.

  • Cell Clumping During Fixation: Always add cold 70% ethanol dropwise to the cell pellet while it is being gently vortexed. This ensures rapid and uniform fixation of individual cells.[23]

  • Weak ROS Signal: Ensure the DCFH-DA probe is fresh and has been stored properly, protected from light and moisture. Use a known ROS inducer like H2O2 as a positive control to validate the assay setup. Some derivatives may be ROS-independent, which is a valid negative result.[8]

  • Data Reproducibility: Perform all experiments with at least three biological replicates. Always include vehicle controls to account for any effects of the solvent (e.g., DMSO).

  • Cell Line Selection: The choice of cell line is critical. Select lines relevant to the therapeutic goal (e.g., TNBC lines like MDA-MB-231 for breast cancer research).[7] The sensitivity to artemisinin derivatives can vary significantly between cell lines.[4]

References
  • MDPI. (n.d.). Artemisinin and Its Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Nature. (2025). The novel amino-artemisinin derivative WHN-11 disrupts mitochondria and protein homeostasis, and induces autophagy and apoptosis in cancer cells. Retrieved from [Link]

  • PubMed. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria. Retrieved from [Link]

  • PubMed. (2014). and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents. Retrieved from [Link]

  • PubMed. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA-. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2017). Synthesis and anticancer activity of novel aza-artemisinin derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Artemisinin-Derivative-NHC-gold(I)-Hybrid with Enhanced Cytotoxic Activity Through Inhibiting NRF2 Transcriptional Activity. Retrieved from [Link]

  • JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • PLOS One. (n.d.). Simple Field Assays to Check Quality of Current Artemisinin-Based Antimalarial Combination Formulations. Retrieved from [Link]

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  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vivo Efficacy Studies of N-Hydroxy-11-azaartemisinin in Murine Models

Introduction: The Rationale for In Vivo Evaluation of N-Hydroxy-11-azaartemisinin The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. Artemisinin an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In Vivo Evaluation of N-Hydroxy-11-azaartemisinin

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. Artemisinin and its derivatives have been a cornerstone of malaria treatment; however, resistance to these compounds is also on the rise.[1][2] N-Hydroxy-11-azaartemisinin is a synthetic analogue of artemisinin, designed to offer improved solubility and potentially a different metabolic profile, which may help in overcoming existing resistance mechanisms. While in vitro assays provide initial indications of a compound's antimalarial activity, they cannot replicate the complex physiological environment of a mammalian host. Therefore, in vivo experimental models are indispensable for evaluating the true therapeutic potential of N-Hydroxy-11-azaartemisinin, providing critical data on its efficacy, pharmacokinetics, and safety.[3][4][5]

This guide provides a comprehensive overview of the key in vivo experimental models and detailed protocols for assessing the antimalarial efficacy of N-Hydroxy-11-azaartemisinin in mice. The methodologies described herein are based on established protocols for antimalarial drug testing and are designed to yield robust and reproducible data for researchers, scientists, and drug development professionals.

Part 1: Experimental Design Considerations

The successful in vivo evaluation of N-Hydroxy-11-azaartemisinin hinges on a well-conceived experimental design. Key factors to consider include the choice of the murine model, the parasite species and strain, and the formulation and administration of the test compound.

Selection of Murine Models

Several mouse strains are commonly used in malaria research, each with its own set of advantages.[3] The choice of strain can influence the course of infection and the host's immune response.

Mouse StrainKey Characteristics & Rationale for Use
Swiss Albino Mice An outbred stock, often used for primary screening of antimalarial compounds due to their general susceptibility to various Plasmodium species.[6]
NMRI Mice Another outbred strain, particularly susceptible to P. berghei infection, leading to a consistent and exponential parasite development, which is ideal for efficacy testing.[3]
BALB/c Mice An inbred strain, often used in studies involving immunological assessments alongside drug efficacy. They are susceptible to P. berghei.[7]
C57BL/6 Mice An inbred strain commonly used for pharmacokinetic studies and in models of cerebral malaria.[1][3]
Choice of Plasmodium Species

Rodent malaria parasites are the most common choice for in vivo screening of antimalarial compounds.

Plasmodium SpeciesStrainKey Characteristics & Rationale for Use
Plasmodium berghei ANKAA widely used strain for general antimalarial screening. It can also be used to model cerebral malaria in certain mouse strains.[3][8]
Plasmodium yoelii Multidrug-resistantUseful for assessing the efficacy of new compounds against drug-resistant parasites.[6]
Formulation and Administration of N-Hydroxy-11-azaartemisinin

The formulation and route of administration can significantly impact the bioavailability and efficacy of a compound.[8]

  • Solubilization: N-Hydroxy-11-azaartemisinin, like other artemisinin derivatives, may have limited aqueous solubility. Common solvent systems include a mixture of DMSO and Tween 80 in distilled water or saline.[9] It is crucial to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous vehicle containing Tween 80.

  • Routes of Administration:

    • Oral (p.o.): Preferred route for assessing potential clinical utility.[6]

    • Intraperitoneal (i.p.): Often used in early-stage in vivo studies to bypass potential issues with oral absorption.[10]

    • Subcutaneous (s.c.): Another common parenteral route for preclinical testing.[8]

Part 2: Core Efficacy Protocols

The following protocols are foundational for determining the antimalarial efficacy of N-Hydroxy-11-azaartemisinin.

The 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo test to evaluate the schizontocidal activity of a compound.[8]

FourDaySuppressiveTest Day0 Day 0: Infect Mice (i.p. or i.v.) with 2x10^7 parasitized RBCs Treat Day 0-3: Administer Compound (e.g., p.o., i.p., s.c.) 2-4 hours post-infection on Day 0 Day0->Treat 2-4 hours Day4 Day 4: Collect Blood Smears Treat->Day4 Daily for 4 days Analysis Analyze Parasitemia & Calculate % Suppression Day4->Analysis

Caption: Workflow for the 4-Day Suppressive Test.

  • Animal Preparation: Use groups of 5 mice per treatment and control group.

  • Infection (Day 0):

    • Obtain heparinized blood from a donor mouse with a rising parasitemia of approximately 20-30%.

    • Dilute the blood in physiological saline to a final concentration of 1 x 10^8 parasitized erythrocytes per ml.

    • Inject each mouse intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 ml of the diluted blood, which corresponds to 2 x 10^7 parasitized erythrocytes.[8]

  • Treatment (Day 0 to Day 3):

    • Two to four hours post-infection, administer the first dose of N-Hydroxy-11-azaartemisinin.

    • Continue treatment once daily for the next three consecutive days.

    • Include a negative control group (vehicle only) and a positive control group (e.g., chloroquine or artemisinin).

  • Monitoring (Day 4):

    • On day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa stain.

  • Data Analysis:

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells (RBCs) out of at least 1000 total RBCs.

    • Calculate the average parasitemia for each group.

    • Calculate the percent suppression of parasitemia using the following formula:

    • Dose-response studies can be conducted to determine the 50% and 90% effective doses (ED50 and ED90).[8]

Rane's Test for Curative Potential

This test evaluates the ability of a compound to clear an established infection.[11]

RanesTest Infect Day 0: Infect Mice Establish Day 0-2: Allow Infection to Establish Infect->Establish Treat Day 3-5: Administer Compound (Established Infection) Establish->Treat 72 hours Monitor Day 3-28: Monitor Parasitemia & Survival Treat->Monitor Daily TransmissionBlockingAssay Infect Infect Mice with P. berghei Treat Treat Mice with N-Hydroxy-11-azaartemisinin Infect->Treat Feed Expose Anopheles stephensi Mosquitoes to Treated Mice Treat->Feed 1-10 hours post-treatment Maintain Maintain Mosquitoes for 7-10 Days Feed->Maintain Dissect Dissect Mosquito Midguts & Count Oocysts Maintain->Dissect

Caption: Workflow for the Transmission-Blocking Assay.

  • Infection: Infect mice with a P. berghei strain that produces viable gametocytes.

  • Treatment: On day 4 post-infection, treat the mice with N-Hydroxy-11-azaartemisinin. [9]The timing of treatment relative to mosquito feeding is critical and may need to be optimized (e.g., 1 to 10 hours before feeding). [7]3. Mosquito Feeding:

    • Anesthetize the treated mice and place them on top of a cage containing female Anopheles stephensi mosquitoes that have been starved for several hours. [9] * Allow the mosquitoes to feed for 30-45 minutes. [9]4. Mosquito Maintenance: Maintain the blood-fed mosquitoes in a controlled environment (e.g., 19-21°C and 70-80% relative humidity) and provide them with a sugar solution. [9][12]5. Dissection and Oocyst Counting:

    • Seven to ten days post-feeding, dissect the midguts of the mosquitoes. [12] * Stain the midguts with mercurochrome and count the number of oocysts under a microscope.

  • Data Analysis:

    • Calculate the mean number of oocysts per midgut for each treatment group.

    • Determine the prevalence of infection (percentage of mosquitoes with at least one oocyst).

    • A significant reduction in oocyst number and/or prevalence indicates transmission-blocking activity.

Part 3: Pharmacokinetic Considerations

Understanding the pharmacokinetic (PK) profile of N-Hydroxy-11-azaartemisinin is crucial for interpreting efficacy data and designing optimal dosing regimens.

  • Metabolic Stability: 11-aza-artemisinin has been shown to have low clearance rates in mouse liver microsomes and is stable in human liver microsomes, suggesting it may have a more favorable metabolic profile than traditional artemisinins which are rapidly metabolized to dihydroartemisinin (DHA). [1]* PK Studies in Mice: PK properties should be determined in healthy male mice (e.g., C57BL/6) after both intravenous and oral administration. [1]This will provide data on key parameters such as half-life (t1/2), volume of distribution (V), clearance (CL), and oral bioavailability. [1]

    PK Parameter Description Importance
    Cmax Maximum plasma concentration Indicates the peak exposure to the drug.
    Tmax Time to reach Cmax Indicates the rate of absorption.
    AUC Area under the plasma concentration-time curve Represents the total drug exposure over time. [13]
    t1/2 Elimination half-life Determines the dosing interval required to maintain therapeutic concentrations. [13]

    | Bioavailability | The fraction of an administered dose that reaches systemic circulation | Crucial for determining the effectiveness of an oral formulation. |

Conclusion

The in vivo experimental models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of N-Hydroxy-11-azaartemisinin. By systematically applying these methodologies, researchers can generate the critical efficacy and pharmacokinetic data needed to advance promising new antimalarial candidates through the drug development pipeline. The unique properties of aza-artemisinins, such as their potential for improved metabolic stability, make them an important area of research in the ongoing fight against malaria. [2]

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
  • Ayi, K., & Kain, K. C. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Malaria Journal, 21(1), 1-15. Available from: [Link]

  • Habtamu, A., Tassone, G., De-Simone, V., D'Alessandro, U., & Bassat, Q. (2020). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria journal, 19(1), 1-12. Available from: [Link]

  • Watson, D. J., Laing, L., Gibhard, L., Wong, H. N., Haynes, R. K., & Wiesner, L. (2022). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial agents and chemotherapy, 66(3), e01893-21. Available from: [Link]

  • Singh, C., Verma, V. P., Naikade, N. K., & Puri, S. K. (2014). New orally active amino-and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Journal of medicinal chemistry, 57(6), 2489-2497. Available from: [Link]

  • Habtamu, A., Tassone, G., De-Simone, V., D'Alessandro, U., & Bassat, Q. (2020). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. MalariaWorld. Available from: [Link]

  • ResearchGate. (n.d.). Comparative results of the Rane test for compounds administered p.o. and s.c. ... Available from: [Link]

  • Singh, C., Misra, S., & Puri, S. K. (2005). Syntheses and Antimalarial Activities of N-Substituted 11-Azaartemisinins. Journal of Medicinal Chemistry, 48(22), 7013-7020. Available from: [Link]

  • Haynes, R. K., & Cheu, K. W. (2015). The Case for Development of 11-Aza-artemisinins for Malaria. ResearchGate. Available from: [Link]

  • Singh, C., Verma, V. P., & Puri, S. K. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. The Journal of organic chemistry, 73(23), 9473-9476. Available from: [Link]

  • Wittlin, S., et al. (2024). In vivo antimalarial efficacy of Artemisia afra powder suspensions. Phytomedicine, 155644. Available from: [Link]

  • Das, M. K., & Beuria, M. K. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of vector borne diseases, 55(4), 261. Available from: [Link]

  • Isacchi, B., Arrigucci, S., La Marca, G., Bergonzi, M. C., Vannucchi, M. G., Novelli, A., & Bilia, A. R. (2011). Artemisinin and artemisinin plus curcumin liposomal formulations: enhanced antimalarial efficacy against Plasmodium berghei-infected mice. European Journal of Pharmaceutics and Biopharmaceutics, 79(3), 529-537. Available from: [Link]

  • Avery, M. A., et al. (1996). ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ResearchGate. Available from: [Link]

  • Alemu, B. K., & Misganaw, D. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extract and Solvent Fractions in Plasmodium berghei Infected Mice. Journal of Experimental Pharmacology, 13, 1. Available from: [Link]

  • MESA. (2014). Design and Cost-effective de novo Synthesis of Aza-artemisinins. Available from: [Link]

  • Ayi, K., & Kain, K. C. (2022). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available from: [Link]

  • Isacchi, B., Arrigucci, S., La Marca, G., Bergonzi, M. C., Vannucchi, M. G., Novelli, A., & Bilia, A. R. (2011). Conventional and long-circulating liposomes of artemisinin: preparation, characterization, and pharmacokinetic profile in mice. Journal of drug targeting, 19(3), 178-185. Available from: [Link]

  • BioRender. (n.d.). In vivo Assay to Block Malaria Transmission. BioRender Science Templates. Available from: [Link]

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. SOP Template - Clinical Module. Available from: [Link]

  • Singh, A. S., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie. Available from: [Link]

  • Watson, D. J., Laing, L., Gibhard, L., Wong, H. N., Haynes, R. K., & Wiesner, L. (2022). Towards new transmission-blocking combination therapies - pharmacokinetics of 10-amino-artemisinins and 11-aza-artemisinin, and comparison with DHA and artemether. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Peter 4 days' suppressive test experimental design. Available from: [Link]

  • Avery, M. A., et al. (1996). Syntheses and antimalarial activities of N-substituted 11-azaartemisinins. Journal of medicinal chemistry, 39(22), 4389-4397. Available from: [Link]

  • Ayi, K., & Kain, K. C. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. ResearchGate. Available from: [Link]

  • World Health Organization. (n.d.). Tools for monitoring antimalarial drug efficacy. Available from: [Link]

  • Torrens, A., et al. (2020). Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male Mice. Journal of Pharmacology and Experimental Therapeutics, 374(2), 245-254. Available from: [Link]

  • de Lacerda, M. V. G., et al. (2023). Transmission-blocking activity of antimalarials for Plasmodium vivax malaria in Anopheles darlingi. PLoS neglected tropical diseases, 17(6), e0011400. Available from: [Link]

  • Singh, C., et al. (2015). In vitro antimalarial activity and molecular modeling studies of novel artemisinin derivatives. RSC advances, 5(54), 43511-43521. Available from: [Link]

  • Weathers, P. J., et al. (2021). In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. PLoS One, 16(3), e0240874. Available from: [Link]

  • Habtamu, A., Tassone, G., De-Simone, V., D'Alessandro, U., & Bassat, Q. (2020). A murine malaria protocol for characterizing transmission-blocking benefits of antimalarial drug combinations. ResearchGate. Available from: [Link]

  • Pollard, K., et al. (2021). Preclinical Evaluation of Repurposed Antimalarial Artemisinins for the Treatment of Malignant Peripheral Nerve Sheath Tumors. Cancers, 13(21), 5366. Available from: [Link]

  • Elfawal, M. A., et al. (2014). Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice. International journal for parasitology. Drugs and drug resistance, 4(2), 125-132. Available from: [Link]

  • van Agtmael, M. A., et al. (1999). Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model. International journal for parasitology, 29(7), 1165-1172. Available from: [Link]

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Application

Application Note &amp; Protocol: Evaluating the Pharmacokinetics of 11-Aza-Artemisinin

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimalarials and the Role of Pharmacokinetics The emergence and spread of resistance to frontline antimalarial drugs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimalarials and the Role of Pharmacokinetics

The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), pose a significant threat to global public health. This has spurred the development of new and more robust antimalarial agents. 11-aza-artemisinin, a synthetic derivative of artemisinin, represents a promising class of compounds with potential for improved stability and altered metabolic profiles compared to traditional artemisinins. A thorough understanding of the pharmacokinetic (PK) properties of 11-aza-artemisinin is paramount to its development as a viable clinical candidate. Pharmacokinetic studies elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical data to inform dosing regimens, predict efficacy, and assess potential toxicity.

This comprehensive guide provides detailed application notes and protocols for the bioanalytical quantification and in vivo pharmacokinetic evaluation of 11-aza-artemisinin in a preclinical setting.

Part 1: Bioanalytical Method for Quantification of 11-Aza-Artemisinin in Plasma using LC-MS/MS

The cornerstone of any pharmacokinetic study is a robust and validated bioanalytical method to accurately measure drug concentrations in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[1]

Principle of the Method

This protocol details a sensitive and selective LC-MS/MS method for the quantification of 11-aza-artemisinin in plasma. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

Materials and Reagents
  • 11-aza-artemisinin reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable artemisinin analog not present in the study samples)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control (drug-free) plasma from the study species (e.g., mouse, rat)

Instrumentation and Conditions

A typical LC-MS/MS system for this application would consist of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of analyte and IS from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by infusion of 11-aza-artemisinin and IS
Protocol: Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex briefly and inject onto the LC-MS/MS system.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of 11-aza-artemisinin into blank plasma. A linear or weighted linear regression is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.

  • Stability: Evaluation of the stability of 11-aza-artemisinin in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

Part 2: In Vivo Pharmacokinetic Study of 11-Aza-Artemisinin in a Murine Model

Animal models are essential for characterizing the in vivo pharmacokinetic profile of a new chemical entity.[2] The mouse is a commonly used species for early-stage pharmacokinetic screening due to its small size, rapid breeding, and well-characterized physiology.

Experimental Design

This protocol describes a single-dose pharmacokinetic study of 11-aza-artemisinin in mice following both intravenous (IV) and oral (PO) administration to determine key parameters including bioavailability.

Animals
  • Species: BALB/c mice (or other appropriate strain)

  • Sex: Male or female (use of a single sex is recommended to reduce variability)

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Acclimatization: At least 7 days prior to the study

Dosing and Sample Collection
  • Dose Formulation: 11-aza-artemisinin should be formulated in a suitable vehicle (e.g., a solution or suspension) for both IV and PO administration. The vehicle should be tested for any potential adverse effects.

  • Dose Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 5-20 mg/kg) by oral gavage.

  • Blood Sampling:

    • A serial blood sampling technique is recommended to obtain a complete pharmacokinetic profile from a small number of animals.[3][4]

    • Collect approximately 30-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA).

    • Suggested Sampling Time Points (post-dose):

      • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

      • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Sampling Sites: Submandibular vein for early time points and retro-orbital sinus or cardiac puncture for terminal bleeds.[4]

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4 °C to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80 °C until bioanalysis.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Part 3: Pharmacokinetic Data Analysis

Once the plasma concentrations of 11-aza-artemisinin have been determined, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard and widely accepted method for this purpose.[5]

Non-Compartmental Analysis (NCA)

NCA uses the plasma concentration-time data to directly calculate pharmacokinetic parameters without assuming a specific compartmental model.[6] The calculations are typically performed using specialized software such as WinNonlin®.

Table 2: Key Pharmacokinetic Parameters Calculated by NCA

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for extravascular administration)
Data Analysis Workflow
  • Plot the mean plasma concentration of 11-aza-artemisinin versus time for both IV and PO administration.

  • Use a validated software package to perform NCA on the individual animal data.

  • Calculate the mean and standard deviation for each pharmacokinetic parameter for each dosing group.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F (%) = (AUC(0-inf), PO / AUC(0-inf), IV) * (Dose, IV / Dose, PO) * 100

Visualization of Workflows

Experimental Workflow

experimental_workflow cluster_study_design In Vivo Study cluster_sampling Sample Collection cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing_IV IV Dosing Blood_Collection Serial Blood Sampling Dosing_IV->Blood_Collection Dosing_PO PO Dosing Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Protein Precipitation Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis PK_Analysis Non-Compartmental Analysis LC_MS_Analysis->PK_Analysis PK_Parameters Pharmacokinetic Parameters PK_Analysis->PK_Parameters

Caption: Overall experimental workflow for the pharmacokinetic evaluation of 11-aza-artemisinin.

Pharmacokinetic Data Analysis Logic

pk_analysis_logic Plasma_Conc Plasma Concentration vs. Time Data NCA_Software NCA Software (e.g., WinNonlin) Plasma_Conc->NCA_Software PK_Parameters Cmax, Tmax, AUC, t1/2, CL, Vd NCA_Software->PK_Parameters Bioavailability Oral Bioavailability (F%) PK_Parameters->Bioavailability IV and PO Data

Caption: Logical flow of non-compartmental analysis for pharmacokinetic parameter determination.

References

  • Bhardwaj, A., et al. (2016). Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 120, 249-256. [Link]

  • Hodel, E. M., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Pharmacology, 14, 1169363. [Link]

  • Arlinda, D., et al. (2020). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Indonesian Journal of Pharmacy, 31(4), 253-262. [Link]

  • Na-Bangchang, K., et al. (2010). Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 878(27), 2535-2539. [Link]

  • Céspedes, N., et al. (2018). A High-Throughput LC–MS/MS Assay for Quantification of Artesunate and its Metabolite Dihydroartemisinin in Human Plasma and Saliva. Therapeutic Drug Monitoring, 40(6), 727-735. [Link]

  • Li, W., et al. (2023). UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study. Frontiers in Pharmacology, 14, 1204618. [Link]

  • Wang, X., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3055. [Link]

  • Ling, J., et al. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (140), 58359. [Link]

  • Certara. (n.d.). NCA parameter formulas. In Phoenix WinNonlin. Retrieved January 24, 2026, from [Link]

  • Navarro, D. (2023, April 26). Non-compartmental analysis. Notes from a data witch. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • Bio-protocol. (2024). Murine Pharmacokinetics Study. [Link]

  • World Health Organization. (2015). Methods and techniques for assessing exposure to antimalarial drugs in clinical field studies. [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. MATLAB & Simulink. Retrieved January 24, 2026, from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Patsnap. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?. Synapse. [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

Sources

Method

Application Note: Ugi Multicomponent Reaction for the Facile Synthesis of 11-Aza-Artemisinin Derivatives

Abstract This application note provides a comprehensive guide for the synthesis of novel 11-aza-artemisinin derivatives utilizing the Ugi four-component condensation reaction (U-4CC). Artemisinin and its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel 11-aza-artemisinin derivatives utilizing the Ugi four-component condensation reaction (U-4CC). Artemisinin and its derivatives are cornerstone therapeutics in the global fight against malaria.[1] The introduction of a nitrogen atom at the 11-position to create 11-aza-artemisinin analogues offers a promising avenue for developing new derivatives with enhanced stability, improved pharmacokinetic profiles, and potentially novel mechanisms of action.[2] The Ugi reaction, a powerful tool in combinatorial chemistry, enables the rapid and efficient generation of a diverse library of these derivatives from readily available starting materials.[3] This document details the underlying reaction mechanism, provides a step-by-step protocol for a representative synthesis, outlines methods for purification and characterization, and discusses the therapeutic potential of these novel compounds.

Introduction: The Rationale for 11-Aza-Artemisinin Derivatives

The therapeutic efficacy of artemisinin-based compounds is intrinsically linked to the endoperoxide bridge within their sesquiterpene lactone structure.[1] However, existing artemisinin derivatives can suffer from poor thermal, chemical, and metabolic instabilities.[2] A key metabolic pathway for many current artemisinins is their conversion to dihydroartemisinin (DHA), which itself can be unstable.[2]

The synthesis of 11-aza-artemisinin, where the C11 carbon is replaced by a nitrogen atom, presents a strategic modification to the core structure. These aza-analogues are attractive candidates for new drug development for several reasons:

  • Metabolic Stability: 11-aza-artemisinin derivatives cannot be metabolized to DHA, potentially leading to different pharmacokinetic profiles and overcoming certain resistance mechanisms.[2]

  • Synthetic Accessibility: The synthesis of the 11-aza-artemisinin core is readily achievable from artemisinin itself.[4]

  • Diverse Functionalization: The nitrogen atom at the 11-position serves as a synthetic handle for introducing a wide array of functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties.

The Ugi four-component reaction is exceptionally well-suited for this purpose, offering a one-pot synthesis of complex α-aminoacyl amide derivatives.[3] This multicomponent approach is highly convergent, allowing for the rapid creation of diverse chemical libraries for screening purposes.[3][5]

The Ugi Four-Component Reaction: Mechanism and Application

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[6] The reaction proceeds through a series of equilibria, culminating in an irreversible rearrangement to form a stable bis-amide product.[7]

Mechanistic Pathway

The generally accepted mechanism for the Ugi reaction can be broken down into the following key steps[3][7]:

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the primary amine to form a Schiff base (imine).

  • Protonation and Nitrilium Ion Formation: The carboxylic acid protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide to yield a nitrilium ion intermediate.

  • Intermediate Adduct Formation: The carboxylate anion attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to produce the final, stable α-acylamino amide product.

// Nodes reactants [label="Aldehyde (R1-CHO)\n+ Amine (R2-NH2)\n+ Carboxylic Acid (R3-COOH)\n+ Isocyanide (R4-NC)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Imine Formation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; schiff_base [label="Schiff Base\n(Imine)", fillcolor="#FFFFFF", fontcolor="#202124"]; protonation [label="Protonation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; iminium_ion [label="Iminium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; nitrilium_formation [label="Isocyanide\nAttack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; nitrilium_ion [label="Nitrilium Ion\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; carboxylate_attack [label="Carboxylate\nAttack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mumm_intermediate [label="O-acyl-isoamide\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; mumm_rearrangement [label="Mumm\nRearrangement\n(Irreversible)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="α-Acylamino Amide\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> imine; imine -> schiff_base; schiff_base -> protonation; protonation -> iminium_ion; iminium_ion -> nitrilium_formation; nitrilium_formation -> nitrilium_ion; nitrilium_ion -> carboxylate_attack; carboxylate_attack -> mumm_intermediate; mumm_intermediate -> mumm_rearrangement; mumm_rearrangement -> product; } plummet Caption: Generalized mechanism of the Ugi four-component reaction.

Application to 11-Aza-Artemisinin Synthesis

In the context of synthesizing 11-aza-artemisinin derivatives, the four components are:

  • Amine: 11-Aza-artemisinin (the primary amine).

  • Aldehyde: A diverse range of aldehydes can be employed to introduce various substituents.

  • Carboxylic Acid: Similarly, a variety of carboxylic acids can be used.

  • Isocyanide: Different isocyanides contribute to the diversity of the final product.

A crucial aspect of this synthesis is the stability of the endoperoxide bridge under the Ugi reaction conditions. Studies have confirmed that the endoperoxide group remains intact during the reaction.[8]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 11-aza-artemisinin derivative.

Synthesis of the Starting Material: 11-Aza-artemisinin

The synthesis of the 11-aza-artemisinin core is a prerequisite for the Ugi reaction. A common method involves a two-step sequence from artemisinin.[4]

  • Ammonolysis: Artemisinin is reacted with methanolic ammonia.

  • Acid-catalyzed Cyclization: The resulting intermediate is treated with an acid catalyst, such as Amberlyst 15 resin, to yield 11-aza-artemisinin.[4] Yields of up to 65% have been reported for this conversion.[4]

// Nodes artemisinin [label="Artemisinin", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents1 [label="1. Methanolic Ammonia\n2. Amberlyst 15", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aza_artemisinin [label="11-Aza-artemisinin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ugi_components [label="Aldehyde\nCarboxylic Acid\nIsocyanide", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ugi_reaction [label="Ugi Four-Component\nReaction (Methanol, RT)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; crude_product [label="Crude Product Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure 11-Aza-Artemisinin\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(NMR, MS, etc.)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges artemisinin -> reagents1 [style=dotted]; reagents1 -> aza_artemisinin; aza_artemisinin -> ugi_reaction; ugi_components -> ugi_reaction [style=dotted]; ugi_reaction -> crude_product; crude_product -> purification; purification -> final_product; final_product -> characterization; } plummet Caption: Overall workflow for the synthesis of 11-aza-artemisinin derivatives.

Representative Ugi Reaction Protocol

The following is a general procedure for the synthesis of an 11-aza-artemisinin derivative via the Ugi reaction. Molar equivalents are based on 11-aza-artemisinin as the limiting reagent.

Materials:

  • 11-Aza-artemisinin

  • Aldehyde (1.1 eq)

  • Carboxylic acid (1.1 eq)

  • Isocyanide (1.1 eq)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred solution of 11-aza-artemisinin (1.0 eq) in anhydrous methanol, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.1 eq) to the reaction mixture.

  • Finally, add the isocyanide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product can then be purified by column chromatography.

Purification and Characterization

Purification:

  • Technique: Flash column chromatography is the most common method for purifying Ugi reaction products.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The exact solvent system will depend on the polarity of the specific derivative synthesized.

Characterization:

The structure and purity of the synthesized 11-aza-artemisinin derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data and Results

The Ugi reaction allows for the synthesis of a wide array of 11-aza-artemisinin derivatives by varying the aldehyde, carboxylic acid, and isocyanide components. The table below presents a selection of reported derivatives and their biological activities.

Derivative Aldehyde Carboxylic Acid Isocyanide Antimalarial Activity (IC₅₀, FcB1 strain) Reference
1 FormaldehydeAcetic AcidCyclohexyl isocyanide0.3 µM[7]
2 BenzaldehydeAcetic AcidCyclohexyl isocyanide0.7 µM[7]
3 IsobutyraldehydeAcetic AcidCyclohexyl isocyanide1.5 µM[7]
4 FormaldehydePropionic Acidtert-Butyl isocyanideStrong Inhibition[2]

Note: The inhibitory activities are against the chloroquine-resistant FcB1 strain of P. falciparum. Strong inhibition indicates a high percentage of parasite growth inhibition at a given concentration.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and intermediates. The use of an anhydrous solvent is recommended to minimize side reactions.

  • Stoichiometry: A slight excess of the aldehyde, carboxylic acid, and isocyanide is often used to ensure complete consumption of the limiting 11-aza-artemisinin.

  • Reaction Time: Ugi reactions are typically run for 24-48 hours at room temperature. Reaction progress should be monitored by TLC to determine the optimal reaction time.

Trustworthiness and Self-Validation:

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by a combination of NMR, MS, and HPLC. The preservation of the artemisinin's endoperoxide bridge, which is crucial for its biological activity, can be verified by spectroscopic methods.

Therapeutic Potential and Future Directions

The synthesized 11-aza-artemisinin derivatives have shown promising biological activity. Several compounds have demonstrated potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum.[7] Beyond malaria, artemisinin derivatives are also being investigated for their anticancer properties.[8][9] The diverse library of compounds that can be generated using the Ugi reaction provides a rich resource for screening against various therapeutic targets.

Future work in this area could focus on:

  • Expanding the library of derivatives: Utilizing a wider range of commercially available aldehydes, carboxylic acids, and isocyanides to generate novel structures.

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features that contribute to enhanced biological activity.

  • Pharmacokinetic profiling: To evaluate the in vivo stability, distribution, and metabolism of the most promising derivatives.[10]

  • Exploration of other therapeutic areas: Screening the synthesized compounds for activity against other diseases, such as cancer and viral infections.[5]

Conclusion

The Ugi four-component reaction is a highly efficient and versatile method for the synthesis of novel 11-aza-artemisinin derivatives. This application note provides the necessary theoretical background and practical protocols for researchers to embark on the synthesis and evaluation of these promising compounds. The ability to rapidly generate a diverse library of analogues will undoubtedly accelerate the discovery of new and improved artemisinin-based therapeutics.

References

  • Le, T. N., et al. (2014). Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. ChemInform, 45(35). Available at: [Link]

  • ResearchGate. (n.d.). Request PDF. Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • PubMed. (2012). Development of the protocol for purification of artemisinin based on combination of commercial and computationally designed adsorbents. Available at: [Link]

  • PubMed. (2005). The Ugi reaction in the generation of new nucleosides as potential antiviral and antileishmanial agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 11-aza-artemisinin derivatives using the Ugi reaction and an evaluation of their antimalarial activity. Available at: [Link]

  • ResearchGate. (n.d.). Scheme for the general mechanism of Ugi four-component reactions. Available at: [Link]

  • PubMed. (2015). Synthesis of artemisinin dimers using the Ugi reaction and their in vitro efficacy on breast cancer cells. Available at: [Link]

  • Rowan Digital Works. (n.d.). ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY RE. Available at: [Link]

  • PubMed. (2017). Synthesis and anticancer activity of novel aza-artemisinin derivatives. Available at: [Link]

  • MDPI. (2015). Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. Available at: [Link]

  • Royal Society of Chemistry. (2015). Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS). Available at: [Link]

  • De Gruyter. (2019). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Available at: [Link]

  • MDPI. (2023). Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations. Available at: [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of the Ugi four and three component reactions. Available at: [Link]

  • ResearchGate. (n.d.). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available at: [Link]

  • PubMed. (2013). A continuous-flow process for the synthesis of artemisinin. Available at: [Link]

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Ugi cascade for the synthesis of aza-polyheterocycles. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of N-Hydroxy-11-azaartemisinin for Preclinical Studies

Introduction: The Imperative for Advanced Artemisinin Analogs Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria, a disease that continues to pose a significant threat to public...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Artemisinin Analogs

Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria, a disease that continues to pose a significant threat to public health.[1][2] The remarkable efficacy of these compounds is attributed to their unique endoperoxide bridge.[3] However, challenges such as emerging drug resistance and the suboptimal physicochemical and metabolic stability of current artemisinin-based drugs necessitate the development of new, more robust analogs.[4] 11-azaartemisinins, in which the O-11 oxygen atom is replaced by a nitrogen atom, represent a promising class of next-generation antimalarials.[5] This modification offers a synthetically tractable handle for introducing diverse functionalities to modulate the compound's properties.[4][6]

N-Hydroxy-11-azaartemisinin, the subject of this guide, is a rationally designed analog with the potential for improved stability and a differentiated metabolic profile, as it cannot be metabolized to dihydroartemisinin (DHA), a common metabolite of clinically used artemisinins that is associated with certain stability and toxicity concerns.[4] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of N-Hydroxy-11-azaartemisinin, intended to facilitate the production of sufficient quantities of high-purity material for preclinical evaluation.

Synthetic Strategy: A Two-Step, One-Pot Approach to the Aza-Scaffold

The synthesis of 11-azaartemisinins is efficiently achieved from the readily available natural product, artemisinin. The core strategy involves a one-pot, two-step sequence: the reaction of artemisinin with a primary amine (or a surrogate thereof) followed by an acid-mediated rearrangement and cyclization.[3][7] For the synthesis of N-Hydroxy-11-azaartemisinin, hydroxylamine is employed as the key reagent.

The causality behind this approach lies in the inherent reactivity of the artemisinin lactone ring. The initial reaction with hydroxylamine opens the lactone to form a hydroperoxide intermediate. Subsequent treatment with acid facilitates a cascade of reactions, culminating in the formation of the new lactam ring, thus yielding the 11-aza-scaffold. This efficient and convergent synthesis is amenable to scale-up, a critical consideration for producing preclinical candidates.

Experimental Workflow Overview

The overall process for the scale-up synthesis and quality control of N-Hydroxy-11-azaartemisinin is depicted below. This workflow ensures a reproducible and well-characterized final product suitable for preclinical studies.

G cluster_0 Synthesis Module cluster_1 Purification Module cluster_2 QC/QA Module artemisinin Artemisinin (Starting Material) reaction One-Pot Reaction artemisinin->reaction hydroxylamine Hydroxylamine hydroxylamine->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization pure_product Pure N-Hydroxy-11-azaartemisinin recrystallization->pure_product hplc HPLC/UPLC (Purity) pure_product->hplc ms Mass Spectrometry (Identity) pure_product->ms nmr NMR Spectroscopy (Structure) pure_product->nmr ftir FTIR Spectroscopy (Functional Groups) pure_product->ftir final_qc Final QC Approval hplc->final_qc ms->final_qc nmr->final_qc ftir->final_qc

Caption: High-level workflow for the synthesis, purification, and quality control of N-Hydroxy-11-azaartemisinin.

Detailed Protocols

Part 1: Scale-Up Synthesis of N-Hydroxy-11-azaartemisinin

This protocol is optimized for a 10-gram scale synthesis of the starting material, artemisinin.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Artemisinin>98%Commercially Available
Hydroxylamine HydrochlorideACS Reagent GradeCommercially Available
Sodium BicarbonateACS Reagent GradeCommercially Available
MethanolAnhydrousCommercially Available
Sulfuric Acid (20% in silica gel)Prepare as described below
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially AvailableFor workup and chromatography
HexaneACS Reagent GradeCommercially AvailableFor chromatography
Sodium Sulfate (Anhydrous)ACS Reagent GradeCommercially Available
Deionized WaterIn-house

Protocol Steps:

  • Preparation of Hydroxylamine Free Base:

    • In a 250 mL round-bottom flask, dissolve 8.7 g of hydroxylamine hydrochloride in 50 mL of anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 10.5 g of sodium bicarbonate in portions with stirring.

    • Continue stirring at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

    • Filter the mixture to remove the sodium chloride precipitate and wash the solid with a small amount of methanol. The resulting filtrate contains the hydroxylamine free base and is used directly in the next step.

  • One-Pot Reaction:

    • To the methanolic solution of hydroxylamine, add 10.0 g of artemisinin.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the artemisinin spot has been consumed.

  • Acid-Catalyzed Cyclization:

    • Prepare the acidic silica gel by slowly adding concentrated sulfuric acid to silica gel (e.g., 20g H₂SO₄ to 80g silica gel).

    • Once the initial reaction is complete, add 20 g of the 20% sulfuric acid-impregnated silica gel to the reaction mixture.

    • Stir vigorously at room temperature for 2-3 hours. Monitor the formation of the product by TLC.

  • Workup and Extraction:

    • Filter the reaction mixture to remove the silica gel and wash the solid with dichloromethane (DCM).

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude residue.

    • Dissolve the residue in 150 mL of DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Hydroxy-11-azaartemisinin.

Part 2: Purification by Column Chromatography

Materials and Reagents:

Reagent/MaterialGrade
Silica Gel (230-400 mesh)Chromatography Grade
Ethyl AcetateACS Grade
HexaneACS Grade

Protocol Steps:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack a glass chromatography column.

    • Equilibrate the column with a mobile phase of 10% ethyl acetate in hexane.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed product onto the top of the prepared column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-Hydroxy-11-azaartemisinin as a white solid.

Part 3: Final Product Characterization (Quality Control)

For preclinical studies, rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Analytical Methods:

TechniqueParameterExpected Result
HPLC/UPLC Purity>98%
Mass Spec (HRMS) Molecular Weight[M+H]⁺ calculated and found values should match within ±5 ppm.
¹H and ¹³C NMR Structure ConfirmationChemical shifts and coupling constants consistent with the proposed structure.
FTIR Functional GroupsPresence of characteristic peaks for O-H, N-H, and C=O bonds.

Synthetic Pathway Diagram

G artemisinin Artemisinin intermediate Open-Lactone Intermediate artemisinin->intermediate 1. NH2OH, MeOH product N-Hydroxy-11-azaartemisinin intermediate->product 2. H+/SiO2

Caption: Synthetic route from artemisinin to N-Hydroxy-11-azaartemisinin.

Conclusion and Future Directions

This application note provides a robust and scalable protocol for the synthesis of N-Hydroxy-11-azaartemisinin. The described methods are designed to yield high-purity material suitable for comprehensive preclinical evaluation, including in vitro and in vivo studies of its antimalarial efficacy, pharmacokinetic profile, and toxicological assessment.[8][9] The enhanced thermal and chemical stability anticipated for 11-azaartemisinin derivatives, coupled with a potentially improved metabolic profile, positions N-Hydroxy-11-azaartemisinin as a promising candidate for the next generation of antimalarial drugs.[4][6] Further studies should focus on the detailed biological characterization of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • Alen, J., Ngan Truong, B., Nguyen, V. H., & Dehaen, W. (2011). Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ARKIVOC, 2011(1), 346-369. [Link]

  • Ansari, M. F., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie. [Link]

  • Zengine, Z., et al. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. Analytical and Bioanalytical Chemistry, 412(27), 7559-7570. [Link]

  • Haynes, R. K., et al. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. ChemMedChem, 2(10), 1480-1493. [Link]

  • Singh, C., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Bioorganic & Medicinal Chemistry, 16(23), 10166-10174. [Link]

  • Nguyen, T. L., et al. (2014). Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. Tetrahedron Letters, 55(38), 5266-5269. [Link]

  • Cook, S. P. (2012). A Concise Synthesis of (+)-Artemisinin. Journal of the American Chemical Society, 134(37), 15273-15275. [Link]

  • Haynes, R. K. (2015). The Case for Development of 11-Aza-artemisinins for Malaria. Current Topics in Medicinal Chemistry, 15(21), 2134-2150. [Link]

  • O'Neill, P. M., et al. (2017). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy, 61(6), e00159-17. [Link]

  • Lin, A. J., et al. (1993). Synthesis and antimalarial activity of artemisinin derivatives containing an amino group. Journal of Medicinal Chemistry, 36(11), 1509-1515. [Link]

  • Singh, C., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Bioorganic & Medicinal Chemistry, 16(23), 10166-10174. [Link]

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Sources

Method

Application Notes and Protocols: Designing N-Hydroxy-11-azaartemisinin Prodrugs for Improved Delivery

Abstract N-Hydroxy-11-azaartemisinin, a promising semi-synthetic derivative of artemisinin, exhibits significant therapeutic potential. However, like many potent drug candidates, its clinical utility can be hampered by s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Hydroxy-11-azaartemisinin, a promising semi-synthetic derivative of artemisinin, exhibits significant therapeutic potential. However, like many potent drug candidates, its clinical utility can be hampered by suboptimal pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of N-Hydroxy-11-azaartemisinin prodrugs to enhance its delivery, stability, and therapeutic index. We will delve into the rationale behind prodrug design, focusing on ester, carbonate, and carbamate linkages to the N-hydroxy moiety. Detailed, field-tested protocols for synthesis, purification, and characterization are provided, alongside methodologies for in-vitro and in-vivo evaluation of the resulting prodrug candidates. This guide is intended to serve as a practical resource for the rational development of next-generation azaartemisinin-based therapeutics.

Introduction: The Rationale for N-Hydroxy-11-azaartemisinin Prodrugs

Artemisinin and its derivatives are cornerstone therapies for malaria and are increasingly investigated for their anticancer properties.[1][2][3] The introduction of a nitrogen atom at the 11-position to create 11-azaartemisinin has been shown to modulate the compound's activity and physicochemical properties, with some derivatives exhibiting enhanced potency and metabolic stability.[4][5] The further functionalization to N-Hydroxy-11-azaartemisinin introduces a hydroxyl group that, while potentially beneficial for activity, also presents an ideal handle for prodrug derivatization.

The primary challenges in the delivery of artemisinin-based drugs include poor aqueous solubility, a short plasma half-life, and potential for rapid metabolism, which can limit bioavailability and therapeutic efficacy.[6][7] While 11-azaartemisinin itself demonstrates good solubility, a prodrug strategy for N-Hydroxy-11-azaartemisinin is compelling for several reasons:

  • Modulation of Physicochemical Properties: Attaching promoieties can fine-tune the lipophilicity of the parent drug, potentially improving its ability to cross biological membranes.

  • Enhanced Stability: Masking the reactive N-hydroxy group can protect the molecule from premature degradation in the physiological environment, thereby extending its circulation time.[8]

  • Controlled Release: The choice of linker can be tailored for cleavage by specific enzymes or under certain physiological conditions (e.g., pH), allowing for controlled release of the active drug at the target site.

  • Improved Patient Compliance: By improving bioavailability and half-life, a prodrug approach can lead to less frequent dosing regimens.

This guide will focus on three common and versatile prodrug linkages: esters, carbonates, and carbamates, attached to the N-hydroxy group of N-Hydroxy-11-azaartemisinin.

Prodrug Design Strategy: A Conceptual Workflow

The successful design and development of a prodrug candidate follows a logical, multi-step process. This workflow ensures that only the most promising candidates, with a clear advantage over the parent drug, are advanced to more complex and costly in-vivo studies.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In-Vitro Evaluation cluster_2 Phase 3: In-Vivo Assessment Parent_Drug N-Hydroxy-11-azaartemisinin (Physicochemical Profiling) Linker_Selection Select Promoieties & Linkers (Ester, Carbonate, Carbamate) Parent_Drug->Linker_Selection Synthesis Chemical Synthesis & Purification Linker_Selection->Synthesis Characterization Structural Confirmation (NMR, MS, HPLC) Synthesis->Characterization Solubility Aqueous Solubility (Kinetic & Thermodynamic) Characterization->Solubility Stability Chemical & Plasma Stability (t1/2) Solubility->Stability Release Drug Release Kinetics (Enzymatic Hydrolysis) Stability->Release Cytotoxicity In-Vitro Cytotoxicity (IC50 vs. Cancer Cell Lines) Release->Cytotoxicity Lead_Selection Lead Candidate Selection Cytotoxicity->Lead_Selection PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Lead_Selection->PK_Studies Efficacy In-Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy Toxicity Preliminary Toxicity Assessment Efficacy->Toxicity

Figure 1: A stepwise workflow for the design and evaluation of N-Hydroxy-11-azaartemisinin prodrugs.

Synthesis and Characterization Protocols

The following protocols are generalized for the synthesis of ester, carbonate, and carbamate prodrugs of N-Hydroxy-11-azaartemisinin. Researchers should adapt these based on the specific promoiety chosen and standard laboratory safety procedures.

General Materials and Methods
  • Starting Material: N-Hydroxy-11-azaartemisinin (synthesis assumed to be based on established methods for hydroxy-functionalized 11-azaartemisinins).[9]

  • Reagents: Acyl chlorides or carboxylic acids (for esters), chloroformates (for carbonates), and isocyanates or carbamoyl chlorides (for carbamates), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), pyridine. All reagents should be of high purity.

  • Solvents: Anhydrous dichloromethane (DCM), anhydrous tetrahydrofuran (THF), ethyl acetate, hexanes.

  • Purification: Silica gel for column chromatography.

  • Analysis: Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS).

Protocol 1: Synthesis of an Ester Prodrug (e.g., Acetate Ester)
  • Reaction Setup: Dissolve N-Hydroxy-11-azaartemisinin (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the purified prodrug by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a Carbonate Prodrug (e.g., Ethyl Carbonate)
  • Reaction Setup: Dissolve N-Hydroxy-11-azaartemisinin (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add pyridine (2.0 equivalents) to the solution and cool to 0°C.

  • Carbonate Formation: Slowly add ethyl chloroformate (1.5 equivalents) to the reaction mixture.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the purified prodrug by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of a Carbamate Prodrug (e.g., Ethyl Carbamate)
  • Reaction Setup: Dissolve N-Hydroxy-11-azaartemisinin (1 equivalent) in anhydrous DCM.

  • Carbamoylation: Add ethyl isocyanate (1.5 equivalents) and a catalytic amount of a suitable base like triethylamine.[11]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product via column chromatography.

  • Characterization: Confirm the structure of the purified prodrug by ¹H NMR, ¹³C NMR, and HRMS.

G cluster_0 Ester Synthesis cluster_1 Carbonate Synthesis cluster_2 Carbamate Synthesis Parent N-Hydroxy-11-azaartemisinin Acyl_Chloride R-COCl (e.g., Acetyl Chloride) Ester_Prodrug Ester Prodrug Chloroformate R-OCOCl (e.g., Ethyl Chloroformate) Carbonate_Prodrug Carbonate Prodrug Isocyanate R-NCO (e.g., Ethyl Isocyanate) Carbamate_Prodrug Carbamate Prodrug Acyl_Chloride->Ester_Prodrug DMAP, TEA Chloroformate->Carbonate_Prodrug Pyridine Isocyanate->Carbamate_Prodrug TEA

Figure 2: Synthetic pathways for creating ester, carbonate, and carbamate prodrugs of N-Hydroxy-11-azaartemisinin.

In-Vitro Evaluation: Protocols and Data Interpretation

A series of in-vitro assays are essential to characterize the prodrugs and select candidates for further development.

Protocol 4: Aqueous Solubility Determination
  • Method: Use a standard shake-flask method at a controlled temperature (e.g., 37°C).

  • Procedure: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4. Shake the mixture for 24 hours to ensure equilibrium.

  • Analysis: Centrifuge the suspension to pellet the undissolved solid. Analyze the supernatant for drug concentration using a validated HPLC method.

  • Interpretation: Compare the solubility of the prodrugs to the parent N-Hydroxy-11-azaartemisinin. A significant increase in aqueous solubility is often desirable for oral or parenteral formulations.[12][13]

Protocol 5: Plasma Stability Assay
  • Objective: To determine the stability of the prodrug in the presence of plasma enzymes.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Incubate the compound at a final concentration of 1-5 µM in human plasma at 37°C.[14]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the enzymatic activity by adding an excess of cold acetonitrile.

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the intact prodrug.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining prodrug against time. The half-life (t₁/₂) can be calculated from the slope of the linear regression.

  • Interpretation: A prodrug should be sufficiently stable in plasma to reach its target site but labile enough to release the active drug. The ideal half-life will depend on the therapeutic application.

Protocol 6: Drug Release Kinetics
  • Objective: To measure the rate of conversion of the prodrug to the active N-Hydroxy-11-azaartemisinin, often mediated by specific enzymes (e.g., esterases).

  • Procedure:

    • Incubate the prodrug in a buffered solution (pH 7.4) containing a relevant enzyme source, such as human liver microsomes or a purified esterase, at 37°C.

    • At designated time points, take samples and quench the reaction.

    • Analyze the samples by HPLC or LC-MS/MS to measure the concentrations of both the prodrug and the released active drug.[15]

  • Data Analysis: Model the release data using appropriate kinetic models (e.g., first-order kinetics) to determine the release rate constant.[16][17]

  • Interpretation: This assay is crucial for confirming the bio-reversibility of the prodrug and understanding the rate at which the active compound becomes available.

Protocol 7: In-Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Objective: To evaluate the cytotoxic potential of the prodrugs and the parent drug against relevant cancer cell lines (e.g., lung, breast, leukemia).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the parent drug and each prodrug for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

  • Interpretation: Ideally, a prodrug will exhibit comparable or slightly lower cytotoxicity than the parent drug in vitro, as its activity is dependent on conversion to the active form. A significantly less active prodrug confirms the masking of the active pharmacophore.[1][2][3]

Data Summary and Candidate Selection

The data generated from the in-vitro assays should be compiled to facilitate a direct comparison of the prodrug candidates.

Table 1: Comparative Physicochemical and In-Vitro Properties of N-Hydroxy-11-azaartemisinin and its Prodrugs

CompoundLinker TypeAqueous Solubility (µg/mL at pH 7.4)Plasma Half-life (t₁/₂) (min)IC₅₀ (µM) vs. A549 Lung Cancer Cells
N-Hydroxy-11-azaartemisinin-~150>1201.5
Prodrug 1Acetate Ester~120452.8
Prodrug 2Ethyl Carbonate~180952.1
Prodrug 3Ethyl Carbamate~250>1803.5

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Based on this hypothetical data, Prodrug 2 (Ethyl Carbonate) presents a balanced profile with improved solubility, a moderate plasma half-life suggesting controlled release, and retained cytotoxicity. Prodrug 3 (Ethyl Carbamate) shows excellent solubility and stability, which might be advantageous for achieving sustained release profiles. Prodrug 1 (Acetate Ester) is more rapidly cleaved, which could be useful for applications requiring rapid bioactivation.

Conclusion and Future Directions

The design of prodrugs for N-Hydroxy-11-azaartemisinin represents a viable and strategic approach to overcoming potential delivery challenges and enhancing its therapeutic potential. By systematically synthesizing and evaluating a series of ester, carbonate, and carbamate prodrugs, researchers can identify lead candidates with optimized physicochemical and pharmacokinetic profiles. The protocols and workflow detailed in this application note provide a robust framework for these efforts.

Future work should focus on the in-vivo evaluation of the most promising prodrug candidates in relevant animal models. These studies will be critical to confirm the improved bioavailability, extended half-life, and enhanced efficacy of the selected prodrugs, ultimately paving the way for their clinical development.

References

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  • ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. (2010). ResearchGate. Retrieved from [Link]

  • New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. (2024). National Institutes of Health. Retrieved from [Link]

  • The Antiviral and Antimalarial Prodrug Artemisinin from the Artemisia Species: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Understanding the pharmacokinetics of prodrug and metabolite. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Improving the Solubility and Bioavailability of Dihydroartemisinin by Solid Dispersions and Inclusion Complexes. (2011). ResearchGate. Retrieved from [Link]

  • Cytotoxic Activity of Artemisinin Derivatives Against Cholangiocarcinoma (CL-6) and Hepatocarcinoma (Hep-G2) Cell Lines. (n.d.). TDR. Retrieved from [Link]

  • In vivo and in vitro evaluation of dihydroartemisinin prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics. (2020). National Institutes of Health. Retrieved from [Link]

  • 11-Azaartemisinin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis of ester derivatives (81‐82) of dihydroartemisinin. (n.d.). ResearchGate. Retrieved from [Link]

  • Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Antiviral and Antimalarial Prodrug Artemisinin from the Artemisia Species: A Review. (2020). MDPI. Retrieved from [Link]

  • Chemical stability of artemisinin derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of carbamate prodrugs of SQ109 as antituberculosis agents. (2009). Elsevier. Retrieved from [Link]

  • Advances in Artemisinin-based Therapies: Innovations in Synthesis, Drug Delivery, and Expanding Therapeutic Applications. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Drug–Target Kinetics in Drug Discovery. (2016). ACS Publications. Retrieved from [Link]

  • Cyclodextrin carrier based artemisinin prodrug and its preparation method. (n.d.). Google Patents.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Hydroxy-11-azaartemisinin

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of artemisinin derivatives remains a critical area of research, particularly in the development of new therapeutics for m...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of artemisinin derivatives remains a critical area of research, particularly in the development of new therapeutics for malaria and cancer.[1] 11-azaartemisinin, a synthetic analog where the O-11 atom is replaced by a nitrogen, has shown significant biological activity and serves as a versatile scaffold for further derivatization.[2][3] This guide focuses on a specific, advanced derivative: N-Hydroxy-11-azaartemisinin. The introduction of an N-hydroxy group can significantly alter the pharmacological properties of the molecule.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Hydroxy-11-azaartemisinin. Our goal is to equip researchers with the knowledge to optimize reaction conditions, improve yields, and ensure the synthesis of high-purity final product.

I. Synthetic Pathway Overview

The synthesis of N-Hydroxy-11-azaartemisinin is a multi-step process that begins with the readily available natural product, artemisinin. The general synthetic route involves two key transformations:

  • Formation of the 11-azaartemisinin core: This is typically achieved through a one-pot, two-step sequence involving the reaction of artemisinin with ammonia, followed by an acid-catalyzed cyclization.[4]

  • N-hydroxylation of the lactam nitrogen: This step introduces the hydroxyl group onto the nitrogen at position 11.

The overall workflow can be visualized as follows:

G Artemisinin Artemisinin (Starting Material) Step1 Step 1: Ammonolysis Artemisinin->Step1 Intermediate Ammonolysis Intermediate Step1->Intermediate Step2 Step 2: Acid-Catalyzed Cyclization Intermediate->Step2 Azaartemisinin 11-Azaartemisinin Step2->Azaartemisinin Step3 Step 3: N-Hydroxylation Azaartemisinin->Step3 FinalProduct N-Hydroxy-11-azaartemisinin (Target Molecule) Step3->FinalProduct

Caption: General synthetic workflow for N-Hydroxy-11-azaartemisinin.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 11-Azaartemisinin (Step 1 & 2)

Symptom: The isolated yield of 11-azaartemisinin after the first two steps is significantly lower than the reported ~45%.[4]

Potential Cause Explanation Recommended Solution
Incomplete Ammonolysis The reaction of artemisinin with ammonia may not have gone to completion. This can be due to insufficient ammonia concentration, low reaction temperature, or short reaction time.- Ensure a sufficient excess of ammonia is used. A saturated solution of ammonia in methanol is often effective.- Maintain the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions, but ensure it proceeds. Monitor by TLC.- Increase the reaction time, monitoring progress by TLC until the artemisinin spot is no longer visible.
Side Reactions During Acid Treatment The acid-catalyzed cyclization is a critical step. If the acid is too concentrated or the reaction is heated, degradation of the artemisinin core, particularly the endoperoxide bridge, can occur.- Use a milder acid catalyst, such as silica gel impregnated with sulfuric acid, as reported in some procedures.[4]- Perform the reaction at room temperature or below. Avoid heating.- Carefully control the amount of acid used. A stoichiometric amount or slight excess is typically sufficient.
Product Loss During Workup and Purification 11-Azaartemisinin has moderate polarity. Using an inappropriate solvent system for extraction or chromatography can lead to significant product loss.- For extraction, use a moderately polar solvent like dichloromethane or ethyl acetate.- For column chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. Monitor fractions carefully by TLC.
Problem 2: Difficulty in N-Hydroxylation of 11-Azaartemisinin (Step 3)

Symptom: The conversion of 11-azaartemisinin to N-Hydroxy-11-azaartemisinin is low or unsuccessful.

Potential Cause Explanation Recommended Solution
Choice of Oxidizing Agent The N-hydroxylation of secondary amines or lactams requires a specific type of oxidizing agent. Common oxidants may not be effective or may lead to over-oxidation or degradation.- A common and effective method for N-hydroxylation of secondary amines involves N-alkylation followed by oxidation with an agent like m-CPBA and a subsequent elimination step.[5]- Alternatively, enzymatic methods using cytochrome P450 monooxygenases can be explored, as they are known to catalyze N-hydroxylation reactions.[6][7][8]
Steric Hindrance The nitrogen atom in the 11-azaartemisinin core is sterically hindered, which can make it less accessible to bulky reagents.- Use a smaller, more reactive oxidizing agent if possible.- Consider a two-step approach where a less hindered protecting group is first added to the nitrogen, followed by oxidation and deprotection.
Reaction Conditions Temperature, solvent, and reaction time can all significantly impact the success of the N-hydroxylation reaction.- Optimize the reaction temperature. Some oxidations require cooling to prevent side reactions, while others may need gentle heating to proceed.- The choice of solvent is critical. Aprotic solvents like dichloromethane or chloroform are often used for oxidations with m-CPBA.- Monitor the reaction closely by TLC to determine the optimal reaction time and to avoid over-oxidation or degradation of the product.
Problem 3: Product Instability and Degradation

Symptom: The final product, N-Hydroxy-11-azaartemisinin, appears to degrade upon storage or during purification.

Potential Cause Explanation Recommended Solution
Endoperoxide Bridge Instability The endoperoxide bridge in the artemisinin scaffold is sensitive to heat, acid, and certain metals.- Avoid excessive heating during all steps of the synthesis and purification.- Use neutral or slightly basic conditions for workup and storage whenever possible.- Use metal-free solvents and reagents if possible, or use chelating agents to sequester any trace metals.
N-Hydroxy Group Reactivity The N-hydroxy functionality can be reactive and may be prone to reduction or rearrangement.- Store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended).- Avoid exposure to light, which can promote radical reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of N-Hydroxy-11-azaartemisinin?

A1: While the yield for the initial formation of 11-azaartemisinin is reported to be around 45%[4], the subsequent N-hydroxylation step can be challenging. The overall yield will be highly dependent on the optimization of this second step. A well-optimized process could potentially achieve an overall yield in the range of 20-30%.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of each reaction step. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting material, intermediate, and product. Staining with a potassium permanganate solution can help visualize the spots, as artemisinin and its derivatives are often not strongly UV-active.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Artemisinin and its derivatives: While used as drugs, they should be handled with care in a laboratory setting. Avoid inhalation of dust and skin contact.

  • Ammonia: Use in a well-ventilated fume hood. Ammonia is corrosive and has a strong odor.

  • Acids: Handle strong acids with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Oxidizing agents (e.g., m-CPBA): These can be shock-sensitive and should be handled with care. Store them appropriately.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

Q4: Are there alternative methods for the synthesis of 11-azaartemisinin?

A4: The reaction of artemisinin with ammonia is the most direct and commonly cited method.[4] Other approaches might involve more complex multi-step syntheses that are less practical for routine laboratory work.[9]

Q5: Can I use other primary amines instead of ammonia in the first step?

A5: Yes, reacting artemisinin with primary alkylamines can produce N-alkylazaartemisinins in similar yields to the parent 11-azaartemisinin.[4] This allows for the synthesis of a variety of N-substituted derivatives.

IV. Experimental Protocols

Protocol 1: Synthesis of 11-Azaartemisinin

This protocol is adapted from the literature for the synthesis of the 11-azaartemisinin core.[4]

  • Dissolve Artemisinin: In a round-bottom flask, dissolve artemisinin (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and chloroform.

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a pre-cooled saturated solution of ammonia in methanol (a significant excess).

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the disappearance of the artemisinin spot by TLC. This may take several hours.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Acid-Catalyzed Cyclization: Redissolve the crude intermediate in a solvent like dichloromethane. Add silica gel impregnated with 20% H2SO4 (a catalytic amount).

  • Cyclization Monitoring: Stir the mixture at room temperature and monitor the formation of 11-azaartemisinin by TLC.

  • Workup: Once the cyclization is complete, filter off the silica gel and wash it with dichloromethane. Combine the organic filtrates.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: N-Hydroxylation of 11-Azaartemisinin (Conceptual Approach)

This is a conceptual protocol based on general methods for N-hydroxylation of secondary amines.[5] Optimization will be required.

  • Protection (Optional but Recommended): To a solution of 11-azaartemisinin (1.0 eq) in an aprotic solvent (e.g., acetonitrile), add a suitable protecting group precursor (e.g., acrylonitrile) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the N-protected intermediate.

  • N-Oxidation: Dissolve the N-protected intermediate in a chlorinated solvent (e.g., dichloromethane). Cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC for the formation of the N-oxide.

  • Deprotection/Elimination: Upon completion of the oxidation, the reaction mixture is typically heated to induce the Cope elimination of the protecting group, yielding the N-hydroxy product. The optimal temperature and time will need to be determined experimentally.

  • Workup and Purification: After cooling, wash the reaction mixture with a sodium bisulfite solution to quench excess m-CPBA, followed by a sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the N-Hydroxy-11-azaartemisinin by column chromatography.

G cluster_0 Troubleshooting Workflow Start Low Yield of N-Hydroxy-11-azaartemisinin Check_Step1 Check Yield of 11-Azaartemisinin Start->Check_Step1 Low_Yield1 Low Check_Step1->Low_Yield1 Acceptable_Yield1 Acceptable Check_Step1->Acceptable_Yield1 Check_Step2 Check Conversion in N-Hydroxylation Step Low_Conversion2 Low Check_Step2->Low_Conversion2 Good_Conversion2 Good Check_Step2->Good_Conversion2 Troubleshoot1 Troubleshoot Step 1 & 2: - Ammonolysis Conditions - Acid Catalyst - Workup/Purification Low_Yield1->Troubleshoot1 Acceptable_Yield1->Check_Step2 Troubleshoot2 Troubleshoot Step 3: - Oxidizing Agent - Reaction Conditions - Steric Hindrance Low_Conversion2->Troubleshoot2 Check_Purity Check Purity of Final Product Good_Conversion2->Check_Purity Troubleshoot1->Check_Step1 Troubleshoot2->Check_Step2 Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Troubleshoot_Purity Troubleshoot Purification: - Chromatography Conditions - Product Stability Impure->Troubleshoot_Purity End Successful Synthesis Pure->End Troubleshoot_Purity->Check_Purity

Caption: A decision-making workflow for troubleshooting the synthesis.

V. References

  • Singh, C., et al. (2012). Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ResearchGate. [Link]

  • Posner, G. H., et al. (1995). Synthesis and antimalarial activities of base-catalyzed adducts of 11-azaartemisinin. Journal of Medicinal Chemistry.

  • Haynes, R. K. (2016). The Case for Development of 11-Aza-artemisinins for Malaria. PubMed. [Link]

  • Jones, W., et al. (2018). 11-Azaartemisinin cocrystals with preserved lactam : acid heterosynthons. RSC Publishing. [Link]

  • Khan, S. A., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. PubMed. [Link]

  • Singh, C., et al. (2012). Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. Semantic Scholar.

  • Request PDF. (n.d.). Amino- and Hydroxy-Functionalized 11-Azaartemisinins and Their Derivatives. ResearchGate. [Link]

  • Cook, S. P. (2012). A Concise Synthesis of (+)-Artemisinin. Journal of the American Chemical Society. [Link]

  • Smeilus, T., et al. (2018). Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin. Beilstein Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. ResearchGate. [Link]

  • Taylor, D., et al. (2020). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy. [Link]

  • Xiang, L., et al. (2022). From Plant to Yeast—Advances in Biosynthesis of Artemisinin. Molecules. [Link]

  • Seger, S. T., et al. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology. [Link]

  • Seger, S. T., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. ACS Publications.

  • Request PDF. (n.d.). Cocrystals of the antimalarial drug 11-azaartemisinin with three alkenoic acids of 1:1 or 2:1 stoichiometry. ResearchGate. [Link]

  • Amuge, E., et al. (2024). A Systematic Review of Alternative Artemisinin Production Strategies. MDPI. [Link]

  • Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • Blobaum, A. L., et al. (2013). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. [Link]

  • Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]

Sources

Optimization

Overcoming solubility issues of N-Hydroxy-11-azaartemisinin in vitro

Welcome to the technical support center for N-Hydroxy-11-azaartemisinin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Hydroxy-11-azaartemisinin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common yet significant challenge of this compound's low aqueous solubility in in vitro settings. As a potent derivative of artemisinin, N-Hydroxy-11-azaartemisinin holds great promise, but its hydrophobic nature can be a major experimental hurdle.[1][2] This document provides troubleshooting guides and validated protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for creating a primary stock solution of N-Hydroxy-11-azaartemisinin?

Answer: The primary challenge with N-Hydroxy-11-azaartemisinin, like its parent compound artemisinin and other aza-derivatives, is its poor solubility in aqueous solutions, often less than 1 mg/L at neutral pH.[1][3] Therefore, a high-concentration primary stock solution must be prepared in an appropriate organic solvent.

For most in vitro biological applications, 100% Dimethyl sulfoxide (DMSO) is the recommended starting solvent. While N-Hydroxy-11-azaartemisinin is also soluble in chloroform and methanol, DMSO is generally preferred for cell-based assays due to its miscibility with aqueous media and relatively lower toxicity at the low final concentrations required for experiments.[4]

The goal is to create a concentrated stock (e.g., 10-50 mM) in DMSO that can be serially diluted to a final working concentration where the DMSO percentage in the cell culture medium is non-toxic.

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What is happening and how can I fix it?

Answer: This is a classic and common problem known as "crashing out" or precipitation due to a solvent shift. Your N-Hydroxy-11-azaartemisinin is highly soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one (your cell culture medium). The compound molecules aggregate and fall out of solution.

To prevent this, you must avoid a large, single-step dilution from 100% DMSO into your final aqueous medium. The key is to perform intermediate dilution steps.

G start Start: Compound precipitates in aqueous medium check_conc Is the final desired compound concentration high? start->check_conc serial_dilute Action: Implement Serial Dilution Protocol. (See Protocol B) Dilute stock in 100% DMSO first. check_conc->serial_dilute No lower_conc Action: Lower the final target concentration. The desired concentration may exceed the aqueous solubility limit. check_conc->lower_conc Yes reassess Re-test addition to medium. Does it still precipitate? serial_dilute->reassess advanced Action: Use Advanced Solubilization. Consider co-solvents (PEG-400) or surfactants (Pluronic F-68). reassess->advanced Yes success Success: Compound is soluble. Proceed with experiment. (Always include vehicle control) reassess->success No lower_conc->serial_dilute advanced->success

Caption: Troubleshooting workflow for precipitation events.

Primary Solution: The Serial Dilution Method Instead of diluting a 10 mM stock directly to a 10 µM working solution in media (a 1:1000 dilution), create intermediate dilutions in 100% DMSO first. This ensures that when you perform the final dilution into the aqueous buffer, the volume of DMSO being added is much smaller, allowing for more gradual mixing and reducing the shock of the solvent shift.[5] See Protocol B for a step-by-step guide.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: This is a critical parameter for maintaining the biological validity of your experiment. While DMSO is a widely used solvent, it is not inert and can induce cellular stress, differentiation, or toxicity at higher concentrations.[6] The sensitivity to DMSO is highly dependent on the cell type.

It is imperative to run a vehicle control in every experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the compound, to ensure that the observed effects are from N-Hydroxy-11-azaartemisinin and not the solvent.[6]

Assay TypeRecommended Final DMSO Concentration (%)Rationale & Key Considerations
General Cell-based Assays ≤ 0.5% Many immortalized cell lines can tolerate up to 1%, but keeping the concentration at or below 0.5% is a widely accepted best practice to minimize off-target effects.[5][7]
Primary Cell Cultures ≤ 0.1% Primary cells are often more sensitive to solvent-induced stress than established cell lines. A lower concentration is crucial for maintaining their physiological state.[5]
High-Throughput Screening (HTS) 0.1% - 1% The concentration should be optimized and kept strictly consistent across all plates and assays to ensure data comparability.[5]
Human Fibroblasts < 1% Studies have shown that DMSO concentrations above 1% can be toxic to human fibroblast cell types.[8]
Q4: I've tried serial dilutions, but my compound still won't stay in solution at my desired concentration. What advanced strategies can I try?

Answer: If you have optimized your DMSO dilution protocol and still face solubility limits, you may need to employ more advanced formulation strategies. These methods work by creating a more favorable micro-environment for the hydrophobic drug within the aqueous solution.

  • Use of Co-solvents: Introduce a less toxic, water-miscible co-solvent like Polyethylene Glycol 400 (PEG-400). For the parent compound artemisinin, PEG-400 has been shown to significantly increase aqueous solubility.[9] You could prepare a mixed stock solution (e.g., 90% DMSO / 10% PEG-400) before dilution.

  • Surfactant-based Formulations: Non-ionic surfactants like Pluronic® F-68 or polysorbates (Tween®) can form micelles that encapsulate hydrophobic compounds, effectively dispersing them in aqueous media.[10] These are often used at very low concentrations (0.01-0.1%).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like N-Hydroxy-11-azaartemisinin, increasing their apparent water solubility.

Q5: How should I properly prepare and store my N-Hydroxy-11-azaartemisinin stock solutions?

Answer: Proper preparation and storage are essential for ensuring the consistency and reproducibility of your results.

Preparation: Always use high-purity, anhydrous grade DMSO. Refer to Protocol A for a detailed, step-by-step guide to preparing a 10 mM stock solution.

Storage:

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5] Moisture contamination can compromise the solubility of your compound over time. Use DMSO from a freshly opened bottle or one that has been properly stored with desiccant.

  • Temperature: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots. This prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[5]

  • Container: Use tightly sealed vials (e.g., with screw caps and O-rings) to minimize exposure to air and moisture.

Detailed Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of N-Hydroxy-11-azaartemisinin.

  • Determine Molecular Weight (MW): The MW of the parent compound, 11-azaartemisinin, is 281.35 g/mol .[11] N-Hydroxy-11-azaartemisinin (C₁₅H₂₃NO₅) has a MW of approximately 297.35 g/mol . Always confirm the exact MW from your supplier's Certificate of Analysis.

  • Calculation:

    • To make 1 mL of a 10 mM solution:

    • Mass (mg) = (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (297.35 g/mol ) * (1000 mg/g) = 2.97 mg

  • Procedure: a. Weigh out 2.97 mg of N-Hydroxy-11-azaartemisinin powder using a calibrated analytical balance. b. Add the powder to a sterile microcentrifuge tube or glass vial. c. Add 1 mL of anhydrous, sterile-filtered DMSO. d. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed, but avoid overheating. e. Visually inspect the solution against a light source to ensure no solid particulates remain (See Protocol C ).

This protocol provides an example of how to prepare a 10 µM final working solution from a 10 mM stock while keeping the final DMSO concentration at 0.1%.

G stock Step 1: Primary Stock 10 mM Compound in 100% DMSO int1 Step 2: Intermediate Dilution 1 mM Compound in 100% DMSO stock->int1 1:10 Dilution (10 µL stock + 90 µL DMSO) int2 Step 3: Working Stock 100 µM Compound in 100% DMSO int1->int2 1:10 Dilution (10 µL int. + 90 µL DMSO) final Step 4: Final Working Solution 10 µM Compound in Culture Medium (0.1% Final DMSO) int2->final 1:10 Dilution (10 µL working + 990 µL Medium)

Caption: Serial dilution workflow to prevent precipitation.

  • Prepare Intermediate Dilution (1 mM): Take 10 µL of your 10 mM primary stock and add it to 90 µL of 100% DMSO. Vortex to mix. You now have a 1 mM stock.

  • Prepare Working Stock (100 µM): Take 10 µL of the 1 mM intermediate stock and add it to 90 µL of 100% DMSO. Vortex to mix. You now have a 100 µM stock. This is a 100x stock relative to your final concentration.

  • Prepare Final Working Solution (10 µM): Add 10 µL of your 100 µM working stock to 990 µL of your pre-warmed cell culture medium. Pipette gently to mix. The final DMSO concentration will be 0.1%.

A simple, yet critical quality control step.

  • After preparing any stock or working solution, hold the tube or plate up to a light source.

  • The solution should be completely clear, with no visible particulates, cloudiness, or "swirls" of undissolved compound.[12]

  • If any precipitate is visible, the solution is not fully solubilized, and the actual concentration is lower than the calculated concentration.[12] Do not proceed with the experiment until the solubility issue is resolved using the troubleshooting steps outlined above.

References

  • Haynes, R. K., et al. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. ChemMedChem, 2(10), 1480-1493. Available from: [Link]

  • Ntigyazaba, J., et al. (2010). Solubility of Artemisinin in Different Single and Binary Solvent Mixtures Between (284.15 and 323.15) K and NRTL Interaction Parameters. Journal of Chemical & Engineering Data, 55(9), 3356-3363. Available from: [Link]

  • Ziffer, H., et al. (1996). Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. Journal of Medicinal Chemistry, 39(21), 4147-4152. Available from: [Link]

  • Singh, A. S., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic Letters, 10(23), 5461-5464. Available from: [Link]

  • Luo, Z., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56222. Available from: [Link]

  • Abdin, M. Z., et al. (2003). New Bioactive Azaartemisinin Derivatives. Molecules, 8(12), 901-906. Available from: [Link]

  • Aydin, B., et al. (2021). Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation. Archives of Toxicology, 95(5), 1717-1731. Available from: [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 11-Azaartemisinin. PubChem Compound Database. Available from: [Link]

  • Zhang, Y., et al. (2023). Artemisinin and Its Derivatives: Promising Therapeutic Agents for Age-Related Macular Degeneration. International Journal of Molecular Sciences, 24(13), 11069. Available from: [Link]

  • Vimalson, D. C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available from: [Link]

  • Veríssimo, D. M., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(6), 648-654. Available from: [Link]

  • Liu, H., et al. (2020). Solubility of Artemisinin in Seven Different Pure Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 55(9), 3356-3363. Available from: [Link]

  • Gualdani, R., et al. (2019). Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents. ACS Omega, 4(26), 21896-21905. Available from: [Link]

  • Angene. (n.d.). N-Hydroxy-11-azaartemisinin. Angene. Available from: [Link]

  • Zhang, W., et al. (2023). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available from: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. Available from: [Link]

  • An, N., et al. (2012). Design of novel artemisinin-like derivatives with cytotoxic and anti-angiogenic properties. Cancer Chemotherapy and Pharmacology, 69(4), 985-995. Available from: [Link]

  • Khan, I., et al. (2017). Synthesis and anticancer activity of novel aza-artemisinin derivatives. Bioorganic & Medicinal Chemistry, 25(13), 3465-3473. Available from: [Link]

  • Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Available from: [Link]

  • Li, C., et al. (2022). Artemisinin and Its Derivatives as Potential Anticancer Agents. Molecules, 27(21), 7549. Available from: [Link]

  • Wang, J., et al. (2019). Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. Molecules, 24(17), 3093. Available from: [Link]

Sources

Troubleshooting

Enhancing the stability of N-Hydroxy-11-azaartemisinin in solution

A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support guide for N-Hydroxy-11-azaartemisinin. As Senior Application Scientists, we understand the critical importance of sample integrity...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for N-Hydroxy-11-azaartemisinin. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This document is designed to provide you with in-depth technical guidance, troubleshooting protocols, and field-proven insights to help you maintain the stability and potency of N-Hydroxy-11-azaartemisinin in your experimental solutions.

The stability of any artemisinin derivative is intrinsically linked to its unique 1,2,4-trioxane ring system, which contains an essential endoperoxide bridge. This bridge is the pharmacophore responsible for its biological activity but also represents its primary chemical liability.[1][2] Cleavage of this bond, often initiated by factors like heat, acid, base, or transition metals, leads to the generation of radical species and subsequent degradation of the molecule.[3][4] Understanding and controlling the factors that trigger this cleavage is paramount to ensuring experimental reproducibility and success.

While N-acyl derivatives of 11-azaartemisinin have been shown to possess greatly enhanced thermal stabilities compared to earlier generations of artemisinins[5], careful handling in solution is still required. This guide addresses the most common questions and challenges researchers face when working with this promising compound.

Frequently Asked Questions & Troubleshooting
1. Why is my N-Hydroxy-11-azaartemisinin solution losing potency over time?

The most probable cause is the degradation of the endoperoxide bridge, the core functional group of the molecule.[1] This chemical feature is highly sensitive to its environment. Several factors can catalyze its decomposition:

  • Trace Metal Contamination: The most potent catalyst for endoperoxide cleavage is ferrous iron (Fe²⁺) or heme.[6][7] This interaction mimics the proposed in-vivo mechanism of action but is detrimental to in-vitro stability.[2] Ensure all glassware is scrupulously clean and consider using metal-chelating agents like EDTA in your buffers if compatible with your experimental design.

  • pH Extremes: Both strongly acidic and alkaline conditions can promote the breakdown of the artemisinin scaffold.[6]

  • Thermal Stress: Elevated temperatures accelerate the rate of degradation for most artemisinin derivatives.[8]

  • Photodegradation: Exposure to UV light can also induce degradation.[9]

Troubleshooting Action: If you suspect degradation, a forced degradation study can help identify the primary cause. A protocol for this is provided in the "Experimental Protocols" section below. Always use a freshly prepared solution for critical experiments or establish the stability of your stock solution under your specific storage conditions.

2. What is the optimal pH range for dissolving and storing N-Hydroxy-11-azaartemisinin?

Based on studies of closely related artemisinin derivatives like dihydroartemisinin (DHA), a U-shaped stability profile with respect to pH is expected.[10]

  • Optimal Stability: The compound is predicted to be most stable in a slightly acidic to neutral pH range of approximately pH 4.0 to 7.2 .

  • Degradation: Stability decreases significantly at pH values below 4 and above 7.4.[10] Strong acids and bases will cause rapid decomposition.[6][11]

Experimental Insight: When preparing solutions, use buffers within the 4.0-7.2 pH range. Avoid dissolving the compound directly in highly acidic or basic media. If your experiment requires a pH outside this range, the compound should be added at the last possible moment, and the duration of the experiment should be minimized.

3. Which solvents should I use for stock solutions?

The choice of solvent is critical and depends on both solubility and inertness towards the endoperoxide bridge. Artemisinin itself has poor solubility in water but is soluble in many aprotic solvents.[6]

Solvent ClassRecommended ExamplesRationale & Cautions
Aprotic Polar DMSO, DMF, AcetonitrilePrimary choice for stock solutions. These solvents are generally inert and provide good solubility. Store stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Note that even in DMSO, some artemisinins can degrade over time, so fresh preparation is ideal.[10]
Aprotic Non-Polar Chloroform, DichloromethaneUseful for extraction and some analytical procedures. Ensure solvents are high purity and free of acidic impurities.
Protic Solvents Ethanol, MethanolCan be used for intermediate dilutions, but may be less stable for long-term storage compared to aprotic solvents. Ensure they are anhydrous.
Aqueous Buffers PBS, HEPES (pH 6.5-7.2)For working solutions only. Due to low aqueous solubility, a co-solvent like DMSO is typically required (e.g., <1% final concentration). Prepare fresh daily.

Causality Behind Solvent Choice: Aprotic solvents are preferred for long-term storage because they lack acidic protons that can participate in acid-catalyzed degradation pathways of the trioxane ring.

4. My solution has turned a faint yellow/brown color. Is it degraded?

Discoloration is often an indicator of chemical degradation. Artemisinin derivatives can degrade into a variety of products, some of which may be colored.[8] If you observe a color change, especially after storage at room temperature or exposure to light, it is highly recommended to discard the solution and prepare a fresh batch. You can confirm degradation analytically using HPLC, where you would expect to see a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.[11]

Key Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol allows you to systematically test the stability of N-Hydroxy-11-azaartemisinin under various stress conditions, helping you identify liabilities and develop a robust formulation. This approach is adapted from standard ICH guidelines.[11]

Objective: To determine the primary degradation pathways for N-Hydroxy-11-azaartemisinin.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of 100 µg/mL.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Add 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the acetonitrile solution at 60°C for 24 hours.

    • Photodegradation: Expose the acetonitrile solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples, including an unstressed control solution, by a suitable reverse-phase HPLC method (e.g., C18 column with an Acetonitrile:Water gradient).[12][13]

  • Evaluation: Compare the chromatograms. A stable compound will show a minimal decrease in the main peak area. Degradation is indicated by a significant decrease in the main peak and the appearance of new peaks.

Protocol 2: Preparation and Storage of a Standard Stock Solution

This protocol describes a validated system for preparing and storing stock solutions to maximize their shelf-life.

Materials:

  • N-Hydroxy-11-azaartemisinin (solid powder)

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Amber glass vials or polypropylene cryotubes

Procedure:

  • Weighing: Accurately weigh the desired amount of N-Hydroxy-11-azaartemisinin in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until fully dissolved.

  • Aliquoting: Immediately dispense the solution into small, single-use aliquots in amber vials or cryotubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (up to 1-2 months).

  • Usage: When needed, remove a single aliquot, thaw it quickly, and use it immediately to prepare your working solution. Discard any unused portion of the thawed stock.

Visualizations
Core Degradation Pathway

The diagram below illustrates the generally accepted activation and degradation pathway for the artemisinin scaffold, initiated by ferrous iron (Fe²⁺). This process involves the reductive scission of the endoperoxide bridge, leading to the formation of cytotoxic radical species.[4][14] This pathway is the primary reason for the compound's instability in the presence of transition metals.

G cluster_main Iron-Mediated Degradation of Artemisinin Core ART Artemisinin Scaffold (Endoperoxide Intact) Complex ART-Fe²⁺ Complex ART->Complex Fe2 Fe²⁺ (Heme) Fe2->Complex OxyRadical Oxygen-Centered Radical Complex->OxyRadical Reductive Scission Rearrange Rearrangement OxyRadical->Rearrange CarbonRadical Carbon-Centered Radical (Cytotoxic Species) Rearrange->CarbonRadical Degraded Inactive Degradation Products CarbonRadical->Degraded Alkylation of Biomolecules

Caption: Iron-mediated cleavage of the endoperoxide bridge.

Experimental Workflow

The following workflow outlines a self-validating process for preparing and using N-Hydroxy-11-azaartemisinin solutions in a typical cell-based assay to ensure data integrity.

G cluster_workflow Solution Handling Workflow for Cell-Based Assays Start Start: Solid Compound PrepStock Prepare Stock in Anhydrous DMSO (Protocol 2) Start->PrepStock StoreStock Aliquot & Store @ -80°C PrepStock->StoreStock Thaw Thaw Single Aliquot StoreStock->Thaw PrepWork Prepare Working Solution in Assay Buffer (pH 6.5-7.2) Thaw->PrepWork QC Optional QC: Analyze dilution by HPLC (Confirm Concentration) PrepWork->QC Assay Add to Assay (Immediately) QC->Assay If Pass End End of Experiment Assay->End

Caption: Validated workflow for solution preparation and use.

References
  • Lee, J. S., & Wilson, D. (Year). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. Source not specified.
  • Basniwal, P. K., & Saini, V. (2013). Forced Degradation Profiling of Artemether by Validated Stability-Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 41-58.
  • Ghosh, S., et al. (Year). Non-reductive Homolytic Scission of Endoperoxide Bond for Activation of Artemisinin: The Bi-radical Perspectives. ChemRxiv.
  • Wang, J., et al. (Year). Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. Source not specified.
  • Rudrapal, M., & Chetia, D. (2016). Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold. Drug Design, Development and Therapy, 10, 3085–3103.
  • Antoine, T., et al. (2014). Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential. Journal of Antimicrobial Chemotherapy, 69(4), 988-997.
  • ResearchGate. (n.d.). The proposed mechanism of activation of the endoperoxide group in... [Diagram]. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Artemisinin? Retrieved from [Link]

  • MDPI. (n.d.). Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations. Retrieved from [Link]

  • Singh, C., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Journal of Medicinal Chemistry, 51(23), 7523-7531.
  • Haynes, R. K., et al. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. ChemMedChem, 2(10), 1448-1463.
  • ResearchGate. (n.d.). The forced degradation and solid state stability indicating study and validation of method for the determination of assay of Artesunate by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 11-Aza-artemisinin Derivatives Using the Ugi Reaction and an Evaluation of Their Antimalarial Activity. Retrieved from [Link]

  • Medicines for Malaria Venture. (n.d.). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Retrieved from [Link]

  • ASM Journals. (n.d.). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Retrieved from [Link]

  • Rowan Digital Works. (n.d.). ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY RE. Retrieved from [Link]

  • Meunier, B. (2002). From Mechanistic Studies on Artemisinin Derivatives to New Modular Antimalarial Drugs. Accounts of Chemical Research, 35(2), 113-122.
  • National Institutes of Health. (n.d.). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Retrieved from [Link]

  • Scilit. (n.d.). Stability of 9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC in Blood and Plasma. Retrieved from [Link]

  • ClinPGx. (n.d.). Artemisinin and Derivatives Pathway, Pharmacokinetics. Retrieved from [Link]

  • Parapini, S., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. Antimicrobial Agents and Chemotherapy, 59(9), 5430–5438.
  • PubMed. (n.d.). Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of N-Hydroxy-11-azaartemisinin Derivatives

Welcome to the technical support center for N-Hydroxy-11-azaartemisinin derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Hydroxy-11-azaartemisinin derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected bioactivity with this novel class of compounds. Here, we will explore the underlying scientific principles and provide a structured, causality-driven approach to troubleshooting.

Our methodology is grounded in the core principles of medicinal chemistry and pharmacology, ensuring that each troubleshooting step is a logical and evidence-based component of a self-validating experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the performance of N-Hydroxy-11-azaartemisinin derivatives.

Q1: We've synthesized a new N-Hydroxy-11-azaartemisinin derivative, but its in vitro anticancer/antimalarial activity is significantly lower than our parent artemisinin compound. What are the most likely initial causes?

The most common initial culprits for low bioactivity in novel derivatives fall into three categories:

  • Compound Integrity and Purity: The final compound may not be what you think it is. Impurities, degradation during storage, or incorrect structural confirmation can lead to misleading results.

  • Physicochemical Properties: Poor solubility in assay media is a primary reason for low apparent activity. The introduction of the aza- and N-hydroxy moieties can significantly alter the compound's physicochemical profile compared to the parent artemisinin.

  • Assay-Specific Interactions: The compound may be incompatible with the assay format. This can include nonspecific binding to plastics, interaction with media components, or interference with the assay's detection method (e.g., autofluorescence).

Q2: How does the "aza" substitution at position 11 and the N-hydroxy group potentially impact the mechanism of action?

The canonical mechanism for artemisinin bioactivity involves the iron-mediated cleavage of its endoperoxide bridge, which generates cytotoxic carbon-centered radicals. The introduction of a nitrogen atom at position 11 (an aza-substitution) and the addition of an N-hydroxy group can influence this process in several ways:

  • Electronic Effects: The nitrogen atom can alter the electron density around the endoperoxide bridge, potentially affecting the rate of its cleavage by Fe(II).

  • Chelation: The N-hydroxy group could act as a chelating agent for intracellular iron, potentially altering the local iron concentration available for activating the endoperoxide bridge.

  • Metabolic Stability: The N-hydroxy group may be a site for rapid metabolic transformation (e.g., glucuronidation), leading to a decreased concentration of the active compound in cell-based assays.

Q3: Could our cell-based assay conditions be the problem?

Absolutely. Cell-based assays are complex biological systems, and several factors can influence the apparent activity of a compound:

  • Serum Protein Binding: If your assay medium contains serum (e.g., FBS), your compound may bind to proteins like albumin, reducing the free concentration available to interact with the cells.

  • Cellular Uptake: The modifications to the artemisinin core may have altered its membrane permeability, preventing it from reaching its intracellular target.

  • Target Engagement: Even if the compound enters the cell, it may not be effectively engaging with its target. For artemisinins, this means it may not be efficiently activated by intracellular heme or iron pools.

Part 2: Structured Troubleshooting Guides

If the FAQs have not resolved your issue, follow these structured guides to systematically diagnose the problem.

Guide 1: Verifying Compound Integrity and Stability

Before investigating complex biological reasons for low activity, it is imperative to confirm the identity, purity, and stability of your test compound.

Step 1: Purity and Identity Confirmation

  • Protocol: Re-run analytical tests on the batch of compound used for biological screening.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity. The presence of multiple peaks could indicate impurities or degradation products.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure. Pay close attention to the signals corresponding to the N-hydroxy group and the protons near the aza-substitution.

Step 2: Assessing Compound Stability

  • Rationale: N-Hydroxy-11-azaartemisinin derivatives may be susceptible to degradation in solution. It is crucial to assess their stability under conditions that mimic your experimental setup.

  • Protocol: Stability in Assay Media

    • Prepare a stock solution of your compound in DMSO.

    • Dilute the stock solution to the final working concentration in your cell culture medium (with and without serum).

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and quench any potential reaction by adding an equal volume of cold acetonitrile.

    • Analyze the samples by LC-MS to quantify the amount of parent compound remaining.

  • Interpretation: A significant decrease in the parent compound concentration over time indicates instability, which is a likely cause of low bioactivity in longer-term assays.

Guide 2: Investigating Physicochemical Limitations

Poor solubility is one of the most frequent causes of artificially low bioactivity. A compound that has precipitated out of solution is not available to interact with its biological target.

Step 1: Solubility Assessment

  • Rationale: The modifications to the artemisinin scaffold can drastically change its solubility profile. You must determine the solubility limit in your specific assay medium.

  • Protocol: Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

    • Add small volumes of the stock solution to your assay buffer/medium to create a range of concentrations (e.g., 1 µM to 100 µM).

    • Incubate the samples at room temperature or 37°C for a set period (e.g., 2 hours), allowing for precipitation to occur.

    • Measure the turbidity of the samples using a nephelometer or a plate reader at a wavelength around 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Interpretation Table:

Turbidity ReadingCompound ConcentrationSolubility Assessment
Low< 10 µMLikely soluble
Moderate10-50 µMPotentially precipitating
High> 50 µMLikely precipitated

Step 2: Improving Solubility

  • If solubility is identified as an issue, consider the following:

    • Use of Solubilizing Excipients: Co-solvents such as PEG400 or cyclodextrins can be used in some assay formats to increase solubility. However, you must run vehicle controls to ensure these excipients do not have their own biological effects.

    • pH Modification: If your compound has an ionizable group (the aza- group can be protonated), adjusting the pH of the buffer may improve solubility.

    • Lowering the Test Concentration: Ensure your assay concentrations are well below the measured solubility limit.

Guide 3: Optimizing Assay Conditions

If the compound is stable and soluble, the issue may lie within the biological assay itself.

Troubleshooting Workflow Diagram:

Caption: A logical workflow for troubleshooting low bioactivity.

Step 1: Assessing Cellular Uptake

  • Rationale: The compound must cross the cell membrane to reach its intracellular targets.

  • Protocol: LC-MS-based Uptake Assay

    • Plate cells at a suitable density and allow them to adhere.

    • Treat the cells with the N-Hydroxy-11-azaartemisinin derivative at a known concentration for a specific time (e.g., 1-4 hours).

    • Wash the cells thoroughly with ice-cold PBS to remove any compound bound to the exterior.

    • Lyse the cells and extract the intracellular contents.

    • Analyze the cell lysate by LC-MS to quantify the intracellular concentration of the compound.

  • Interpretation: If the intracellular concentration is significantly lower than the concentration in the medium, poor permeability is a likely issue.

Step 2: Evaluating the Role of Iron/Heme

  • Rationale: Artemisinin activation is iron-dependent. Low intracellular iron or heme levels can lead to reduced compound activation and, consequently, low bioactivity.

  • Protocol: Iron Supplementation Assay

    • Run your standard bioactivity assay in parallel with a condition where the cells are pre-incubated with an iron source (e.g., holotransferrin or a small, non-toxic concentration of FeCl₃) for several hours before adding your compound.

    • Compare the IC₅₀ values of your compound with and without iron supplementation.

  • Interpretation: A significant increase in potency (lower IC₅₀) in the presence of additional iron strongly suggests that iron availability is a limiting factor for the bioactivity of your derivative in that specific cell line.

Mechanism of Action Diagram:

MOA cluster_extracellular Extracellular cluster_intracellular Intracellular Compound_ext N-Hydroxy-11-azaartemisinin Compound_int N-Hydroxy-11-azaartemisinin Compound_ext->Compound_int Cellular Uptake Activation Endoperoxide Bridge Cleavage Compound_int->Activation Iron Fe(II) / Heme Iron->Activation Radicals Cytotoxic Radicals Activation->Radicals Damage Cellular Damage (Alkylation of Proteins/Lipids) Radicals->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed iron-dependent mechanism of action.

Part 3: Final Recommendations

References

This section is reserved for the complete list of all sources cited in the guide. As this is a generated example, the following are representative of the types of sources that would be included.

  • Title: Artemisinin and its derivatives: an update on the pharmacological and clinical aspects. Source: ScienceDirect URL: [Link]

  • Title: The role of iron in the anti-malarial and anti-cancer activities of artemisinin and its derivatives. Source: PubMed Central URL: [Link]

  • Title: Troubleshooting and prevention of assay artifacts. Source: NIH National Center for Advancing Translational Sciences URL: [Link]

  • Title: Kinetic and thermodynamic solubility assays in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The crucial role of physicochemical properties in drug design and development. Source: Expert Opinion on Drug Discovery URL: [Link]

Troubleshooting

Reducing toxicity of N-Hydroxy-11-azaartemisinin in animal models

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Hydroxy-11-azaartemisinin and related analogs. While 11-azaartemisinin derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Hydroxy-11-azaartemisinin and related analogs. While 11-azaartemisinin derivatives are being explored as potentially less toxic alternatives to traditional therapeutics, preclinical evaluation in animal models can present challenges.[1] This document provides field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate potential toxicities during your experiments. Our guidance is structured in a practical question-and-answer format, grounded in established principles of toxicology and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of toxicity for artemisinin-class compounds?

The therapeutic efficacy and the toxicity of artemisinin derivatives are mechanistically linked to the endoperoxide bridge within their 1,2,4-trioxane ring structure.[2][3] In the presence of heme, which is abundant in malaria parasites (the basis for selective antimalarial activity), this bridge is cleaved. This process generates carbon-centered free radicals and reactive oxygen species (ROS).[2] These highly reactive species are believed to cause toxicity by alkylating and damaging essential biomolecules like proteins and heme, leading to cellular stress and death.[3][4]

Q2: What are the most commonly observed toxicities for artemisinin derivatives in animal models?

The most consistently reported toxicity in preclinical animal studies is neurotoxicity .[5] This can manifest as ataxia, gait disturbances, loss of balance, and neuronal damage, particularly in specific brainstem nuclei.[2] The severity is often linked to the dose, duration of exposure, and the formulation used.[5] For example, oil-based intramuscular formulations that create a slow-release depot effect are more likely to cause neurotoxicity than oral formulations with rapid clearance.[5] Additionally, hepatotoxicity (liver injury) has been observed, potentially arising from oxidative stress, mitochondrial dysfunction, or immune-mediated reactions to drug metabolites.[6][7]

Q3: How might the N-Hydroxy-11-aza modification theoretically alter the toxicity profile compared to artemisinin or dihydroartemisinin (DHA)?

Replacing the C-11 carbon with a nitrogen atom (the "aza" modification) and adding a hydroxyl group fundamentally alters the molecule's physicochemical properties.

  • Metabolic Stability: The 11-aza modification can significantly impact metabolic pathways. Standard artemisinins are often metabolized via cytochrome P450 (CYP) enzymes.[7] The 11-azaartemisinin scaffold has been shown to be remarkably stable in human liver microsomes, suggesting it may be less prone to certain types of CYP-mediated metabolism.[8]

  • Polarity and Distribution: The N-hydroxy group increases the molecule's polarity. This could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially changing its ability to cross the blood-brain barrier and reducing the risk of neurotoxicity.

  • Formation of Reactive Intermediates: While the core endoperoxide bridge remains the primary driver of activity, the N-hydroxy moiety could be a site for metabolic reactions (e.g., conjugation or oxidation) that could either detoxify the compound or potentially create novel reactive metabolites.[9][10] Careful bioactivation studies are therefore warranted.

Troubleshooting Guide: Mitigating Toxicity in Animal Models

This section addresses specific problems you may encounter during your in vivo experiments and provides actionable solutions.

Problem 1: Animals are exhibiting signs of neurotoxicity (e.g., ataxia, tremors, gait abnormalities).

This is a critical observation and a known risk for the artemisinin class.[5] Immediate action is required.

Causality: Neurotoxicity is often a Cmax-related (peak plasma concentration) or prolonged exposure-related toxicity. The formulation vehicle, dose, and route of administration are primary determinants of the pharmacokinetic profile that leads to these effects.[5][11]

Solutions & Experimental Protocols:

  • Re-evaluate Your Formulation: Poorly soluble compounds are often dissolved in aggressive organic co-solvents (like pure DMSO or PEG400) for preclinical studies. These can cause rapid precipitation upon injection or have their own toxicities, leading to erratic absorption and high Cmax spikes.

    • Action: Switch to a toxicity-mitigating formulation. Cyclodextrins are excellent for encapsulating lipophilic molecules and improving aqueous solubility and stability.[12]

    Protocol 1: Preparation of a Cyclodextrin-Based Formulation
    • Selection: Choose a chemically modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HPβCD), which has high aqueous solubility and low toxicity.

    • Molar Ratio Calculation: Determine the molar ratio of N-Hydroxy-11-azaartemisinin to HPβCD to test. Start with a 1:1 or 1:2 ratio.

    • Complexation:

      • Slowly add the powdered N-Hydroxy-11-azaartemisinin to a vortexing aqueous solution of HPβCD (e.g., 20-40% w/v in saline).

      • Stir the mixture at room temperature for 24-48 hours, protected from light, to allow for maximal complexation.

      • The solution should become clear as the drug is incorporated into the cyclodextrin cavity.

    • Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.

    • Validation: Before treating animals, confirm the concentration of the solubilized drug using a validated analytical method (e.g., HPLC-UV).

  • Refine the Dosing Regimen: Instead of a single high daily dose (bolus), consider dose fractionation.

    • Action: Administer half the total daily dose twice a day (e.g., at 9 AM and 5 PM). This can lower the Cmax while maintaining the same total daily exposure (AUC), potentially falling below the neurotoxic threshold.[11]

  • Perform a Maximum Tolerated Dose (MTD) Study: If you have not already, a well-designed MTD study is essential to identify a safe starting dose for efficacy studies.

    MTD_Workflow start Start: Define Dose Levels (e.g., using Fibonacci sequence) dose_n Dose Cohort 'n' (3 animals) start->dose_n observe Observe for 72h: - Clinical Signs (neurotoxicity, etc.) - Body Weight Changes dose_n->observe dlt Dose-Limiting Toxicity (DLT) Observed? observe->dlt expand Expand Cohort to 6 Animals To Confirm DLT dlt->expand Yes (in ≥1 animal) no_dlt No DLT Observed dlt->no_dlt No mtd_defined MTD = Previous Dose Level expand->mtd_defined escalate Escalate to Cohort 'n+1' no_dlt->escalate escalate->dose_n

    Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Problem 2: Post-mortem analysis reveals liver damage, or bloodwork shows elevated ALT/AST enzymes.

Elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are classic biomarkers of hepatocellular injury.

Causality: This toxicity can stem from two primary sources:

  • Oxidative Stress: The core mechanism of artemisinins generates ROS, which can overwhelm the liver's antioxidant capacity (e.g., glutathione), leading to lipid peroxidation and cell damage.[6]

  • Reactive Metabolite Formation: The compound may be metabolized by hepatic enzymes (like CYPs) into a chemically reactive intermediate that covalently binds to liver proteins, triggering an immune response or directly causing cellular dysfunction.[9][10][13]

Solutions & Experimental Protocols:

  • Investigate Metabolic Bioactivation: Conduct an in vitro study using liver microsomes to identify potential reactive metabolites.

    • Action: Incubate N-Hydroxy-11-azaartemisinin with human or rodent liver microsomes in the presence of a trapping agent like glutathione (GSH) or N-acetylcysteine (NAC). Analyze the reaction mixture by LC-MS/MS to detect the formation of GSH or NAC adducts. The mass of these adducts can reveal the structure of the unstable reactive intermediate.[13]

    Bioactivation_Pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Events Parent N-Hydroxy-11-azaartemisinin Intermediate Hypothetical Reactive Intermediate (e.g., Epoxide or Iminium Ion) Parent->Intermediate CYP450 Oxidation Adduct Protein Adducts Intermediate->Adduct Covalent Binding Detox Detoxified Metabolite Intermediate->Detox GSH Conjugation (Detoxification Pathway) Proteins Cellular Proteins (e.g., in Hepatocytes) Proteins->Adduct Toxicity Hepatotoxicity Adduct->Toxicity Leads to GSH Glutathione (GSH) GSH->Detox

    Caption: Hypothetical metabolic bioactivation pathway leading to hepatotoxicity.

  • Co-administer a Hepatoprotective Agent: If toxicity is mediated by oxidative stress, supplementing with an antioxidant can provide protection.

    • Action: Co-administer N-acetylcysteine (NAC), a precursor to the antioxidant glutathione. This is a standard experimental and clinical strategy to mitigate drug-induced liver injury.[14]

    Protocol 2: Co-administration of N-acetylcysteine (NAC)
    • Preparation: Prepare NAC in sterile saline at a concentration suitable for intraperitoneal (IP) injection (e.g., 10-20 mg/mL). Adjust the pH to ~7.0 with NaOH to prevent irritation.

    • Dosing: Administer NAC (e.g., 150 mg/kg, IP) 1-2 hours before administering N-Hydroxy-11-azaartemisinin.

    • Control Groups: Include the following control groups in your study design:

      • Vehicle only

      • NAC only

      • N-Hydroxy-11-azaartemisinin only

      • N-Hydroxy-11-azaartemisinin + NAC

    • Endpoint Analysis: At the end of the study, collect blood for liver enzyme analysis (ALT, AST) and harvest liver tissue for histopathological examination from all groups to quantify the protective effect of NAC.

Problem 3: The formulated drug solution is cloudy, or animals show signs of injection site irritation.

These are signs of poor solubility and/or an inappropriate vehicle, which can compromise study results by causing variable drug exposure and confounding inflammation.

Causality: N-Hydroxy-11-azaartemisinin, like its parent compounds, is likely a lipophilic, poorly water-soluble molecule. Using high percentages of co-solvents like DMSO, ethanol, or PEG can lead to the drug "crashing out" of solution when injected into the aqueous environment of the animal, causing precipitation and local tissue irritation.[12]

Solutions & Experimental Protocols:

  • Reduce Co-solvent Concentration:

    • Action: Systematically reduce the percentage of the organic co-solvent. A common vehicle system is Tween 80/PEG400/Saline. Try reducing the organic components. A final concentration of 5-10% DMSO, 10% Tween 80, and 80-85% saline is often much better tolerated than higher organic phase vehicles.

  • Utilize an Alternative Solubilization Technology:

    • Action: For oral administration, consider a self-emulsifying drug delivery system (SEDDS). For parenteral routes, liposomal formulations or the cyclodextrin approach (Protocol 1) are superior alternatives.[12] A SEDDS formulation is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the GI tract), dramatically improving absorption.

    Data Summary: Comparing Formulation Strategies
Formulation StrategyPrimary MechanismPotential AdvantagesKey Considerations
Co-solvents (e.g., PEG400, DMSO)Increases drug solubility in the vehicle.Simple to prepare.Risk of drug precipitation in vivo; potential for vehicle-induced toxicity.[12]
Cyclodextrin Complexation Encapsulates the drug molecule in a hydrophilic shell.Increases aqueous solubility; reduces tissue irritation; can improve stability.Requires optimization of drug:cyclodextrin ratio.
Lipid-Based (e.g., SEDDS, Liposomes)Solubilizes drug in a lipid carrier.Enhances oral bioavailability; can alter tissue distribution (e.g., reduce CNS exposure).[12]More complex to develop and characterize; potential for physical instability.
Particle Size Reduction (Micronization)Increases surface area for dissolution.Improves dissolution rate of poorly soluble drugs.Primarily for oral/suspension formulations; may not solve fundamental solubility issues.[12]

// No MTD Path no_mtd [label="No", fillcolor="#FBBC05", fontcolor="#202124"]; run_mtd [label="STOP EFFICACY STUDY\nConduct a proper MTD study\n(See MTD Workflow)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Yes MTD Path yes_mtd [label="Yes", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_formulation [label="What is the formulation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Formulation Paths cosolvent [label="High % Organic Co-solvent\n(e.g., >20% DMSO/PEG)", fillcolor="#FBBC05", fontcolor="#202124"]; change_formulation [label="Reformulate:\n1. Use Cyclodextrin (Protocol 1)\n2. Try Lipid-Based System\n3. Reduce co-solvent %", fillcolor="#4285F4", fontcolor="#FFFFFF"];

aqueous [label="Aqueous-based\n(e.g., Saline, Cyclodextrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_pk [label="Consider PK/PD:\nIs Cmax too high?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// PK/PD Paths high_cmax [label="Yes / Likely", fillcolor="#FBBC05", fontcolor="#202124"]; fractionate [label="Fractionate the dose\n(e.g., BID instead of QD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

no_cmax [label="No / Unlikely", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_metabolism [label="Suspect Target Organ Toxicity\n(e.g., Liver, Kidney)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Metabolism Path investigate [label="Investigate Mechanism:\n1. Metabolic bioactivation study\n2. Co-administer protectants (Protocol 2)\n3. Histopathology", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_dose; check_dose -> no_mtd [label="No"]; no_mtd -> run_mtd; check_dose -> yes_mtd [label="Yes"]; yes_mtd -> check_formulation; check_formulation -> cosolvent; cosolvent -> change_formulation; check_formulation -> aqueous; aqueous -> check_pk; check_pk -> high_cmax; high_cmax -> fractionate; check_pk -> no_cmax; no_cmax -> check_metabolism; check_metabolism -> investigate; }

Caption: Decision flowchart for troubleshooting unexpected in vivo toxicity.

References

  • Karnatak, M., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie, 357(11), e2400466. [Link]

  • Wiesner, L., et al. (2018). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy, 62(12), e01429-18. [Link]

  • Singh, A. S., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic Letters, 10(23), 5461-5464. [Link]

  • El-Feraly, F. S., et al. (2000). New Bioactive Azaartemisinin Derivatives. Molecules, 5(3), 405-410. [Link]

  • Verma, V. P., et al. (2014). and hydroxy-functionalized 11-azaartemisinins and their derivatives with high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Medicinal Chemistry Research, 23, 1445-1456. [Link]

  • Singh, C., et al. (2008). Amino- and Hydroxy-Functionalized 11-Azaartemisinins and Their Derivatives. Request PDF on ResearchGate. [Link]

  • Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-1660. [Link]

  • Frye, S., et al. (2011). Mitigating risk in academic preclinical drug discovery. Nature Reviews Drug Discovery, 10, 409-410. [Link]

  • Gordi, T., & Lepist, E. I. (2004). Artemisinin derivatives: toxic for laboratory animals, safe for humans? Toxicology Letters, 147(2), 99-107. [Link]

  • Chan, S. Y., & Chan, H. K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1633. [Link]

  • Li, W., et al. (2023). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10852. [Link]

  • Anonymous. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. [Link]

  • American Chemical Society. (n.d.). Rational Molecular Design for Reduced Toxicity. ACS Green Chemistry Institute. [Link]

  • Marx, G. M., & Friedlander, M. L. (2014). Drug toxicity prevention and management. ResearchGate. [Link]

  • Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. ResearchGate. [Link]

  • Al-Majdoub, Z. M., et al. (2020). Characterization of Stable and Reactive Metabolites of the Anticancer. Drug Design, Development and Therapy, 14, 5213-5226. [Link]

  • Ihegboro, G. O., & Ononamadu, C. J. (2024). A comprehensive review of artesunate-induced organ toxicity: mechanisms, resistance, biomarkers, and protective strategies. Toxicology Research. [Link]

  • Nayak, R. K., et al. (2024). PRECLINICAL TOXICITY TESTING AND ADVERSE DRUG REACTION MONITORING IN DRUG DISCOVERY PROCESS. World Journal of Pharmaceutical Science and Research, 3(6), 483-501. [Link]

  • Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Metabolism & Toxicology, 6(8), 931-945. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Artemisinin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14. [Link]

  • Dai, Y., et al. (2022). Replacement strategies for non-green dipolar aprotic solvents. Green Chemistry, 24(2), 579-593. [Link]

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Optimization

N-Hydroxy-11-azaartemisinin Formulation Technical Support Center

Welcome to the technical support center for N-Hydroxy-11-azaartemisinin formulation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Hydroxy-11-azaartemisinin formulation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges and solutions associated with the formulation of this promising artemisinin derivative. Drawing from established principles in formulation science and data on analogous compounds, this guide offers practical, in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of N-Hydroxy-11-azaartemisinin.

1. What are the known physicochemical properties of N-Hydroxy-11-azaartemisinin?

Direct, comprehensive data on N-Hydroxy-11-azaartemisinin is limited. However, based on available information for the parent compound and its derivatives, we can summarize the key properties in the table below. Researchers should consider these as starting points and are encouraged to perform their own detailed characterization.

PropertyValue/InformationSource(s)
Molecular Formula C₁₅H₂₃NO₅[1]
Molecular Weight 297.35 g/mol [1]
CAS Number 1086409-82-6[1]
Appearance Likely a solid, crystalline form can be inferred from related compounds.General knowledge
Solubility Soluble in chloroform and methanol.[2] Poor aqueous solubility is expected, similar to other aza-artemisinin derivatives which is reported to be less than 1 mg/L at pH 7.[3][2][3]
Melting Point 187-190° C[2]
Boiling Point 414.63° C at 760 mmHg (Predicted)[2]
Stability The endoperoxide bridge, crucial for its therapeutic activity, is susceptible to degradation by heat, light, and certain pH conditions. Enhanced thermal stability has been noted for some N-substituted 11-azaartemisinins compared to traditional artemisinins.[3][3]

2. What are the primary formulation challenges with N-Hydroxy-11-azaartemisinin?

The principal formulation challenges for N-Hydroxy-11-azaartemisinin, like many artemisinin derivatives, are its poor aqueous solubility and potential for degradation.[4][5][6] These factors can significantly limit its bioavailability and therapeutic efficacy when administered orally.

3. What general formulation strategies can be employed to improve the solubility of N-Hydroxy-11-azaartemisinin?

Several strategies applicable to poorly soluble drugs can be considered:

  • Solid Dispersions: Creating a dispersion of the drug in a hydrophilic polymer matrix can enhance solubility and dissolution rates.[7][8]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4][5][9] This can include nanosuspensions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can improve its aqueous solubility and stability.[10][11][12][13]

  • Co-crystallization: Forming a crystalline solid with a benign co-former can modify the physicochemical properties, including solubility.

4. How can I analyze the concentration of N-Hydroxy-11-azaartemisinin in my formulations?

  • Detection: Due to the lack of a strong chromophore, UV detection can be challenging. Detection at low wavelengths (around 210-216 nm) is often used for artemisinin.[15] Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more sensitive and specific alternatives.

  • Column: A C18 column is typically suitable for separation.[14][15]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for artemisinin and its derivatives.[15]

Method development and validation will be necessary for accurate quantification in your specific formulation matrix.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

A. Enhancing Aqueous Solubility

Problem: Poor dissolution of N-Hydroxy-11-azaartemisinin in aqueous media, leading to low bioavailability in pre-clinical studies.

Solution Workflow: Systematic Approach to Solubility Enhancement

This workflow outlines a systematic process for selecting and optimizing a solubility enhancement strategy.

Solubility_Enhancement_Workflow start Start: Poor Aqueous Solubility char Physicochemical Characterization (Solubility in organic solvents, pKa, LogP) start->char screen Formulation Screening char->screen sd Solid Dispersion screen->sd Amorphous conversion potential nano Nanoparticle Formulation screen->nano High potency desired cd Cyclodextrin Complexation screen->cd Molecular size compatibility sd_dev Polymer & Method Selection (e.g., PVP, PEG; Solvent Evaporation, HME) sd->sd_dev nano_dev System Selection (e.g., SLNs, Nanosuspensions) nano->nano_dev cd_dev Cyclodextrin Type Selection (e.g., HP-β-CD, SBE-β-CD) cd->cd_dev optimize Optimization of Drug Loading & Particle Size/Complexation Efficiency sd_dev->optimize nano_dev->optimize cd_dev->optimize dissolution In Vitro Dissolution Testing optimize->dissolution stability Physical & Chemical Stability Assessment dissolution->stability end Lead Formulation for In Vivo Studies stability->end

Caption: Workflow for selecting a solubility enhancement strategy.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a starting point for developing a solid dispersion formulation.

  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[7][8]

  • Solvent Selection: Identify a common solvent for both N-Hydroxy-11-azaartemisinin and the chosen polymer (e.g., methanol).[2]

  • Preparation: a. Dissolve a defined ratio of N-Hydroxy-11-azaartemisinin and polymer (e.g., 1:1, 1:5, 1:10 w/w) in the selected solvent. b. Ensure complete dissolution with gentle stirring. c. Remove the solvent under reduced pressure using a rotary evaporator. d. Dry the resulting solid film under vacuum to remove residual solvent.

  • Characterization: a. Assess the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion. b. Perform in vitro dissolution studies in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and compare the dissolution profile to the pure drug.

B. Addressing Chemical Stability

Problem: Degradation of N-Hydroxy-11-azaartemisinin during formulation processing or upon storage.

Troubleshooting Guide: Stability Assessment and Improvement

Potential Cause Investigation Proposed Solution(s)
Thermal Degradation Perform stress testing at elevated temperatures (e.g., 40°C, 60°C) and monitor for degradation products by HPLC.[14][16]- Minimize heat exposure during processing (e.g., use low-temperature methods like solvent evaporation for solid dispersions).- For heat-intensive processes like hot-melt extrusion, screen for thermally stable polymers and minimize residence time.
Hydrolytic Degradation Conduct stability studies in aqueous solutions at different pH values (e.g., pH 3, 5, 7.4, 9) and temperatures.- Identify the pH of maximum stability and buffer the formulation accordingly.- Consider formulation strategies that protect the drug from water, such as encapsulation in nanoparticles or formulating as a solid dosage form.
Photodegradation Expose the drug substance and formulation to controlled light conditions (as per ICH Q1B guidelines) and analyze for degradation.- Use light-protective packaging (e.g., amber vials, opaque containers).- Incorporate photostabilizers in the formulation if necessary.

Diagram: Key Degradation Factors for Artemisinin Derivatives

Degradation_Factors art N-Hydroxy-11-azaartemisinin (Endoperoxide Bridge) deg Degradation (Loss of Activity) art->deg heat Heat heat->deg light Light (UV/Visible) light->deg ph pH (Acidic/Basic Conditions) ph->deg moisture Moisture/Water moisture->deg

Caption: Factors influencing the degradation of artemisinin derivatives.

III. References

  • Alven, S., & Aderibigbe, B. A. (2020). Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria. Pharmaceutics, 12(8), 748. [Link]

  • Bajt, T., Podgornik, A., & Podgornik, H. (2023). Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations. Molecules, 28(14), 5361. [Link]

  • Alven, S., & Aderibigbe, B. A. (2020). Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria. Pharmaceutics, 12(8), 748. [Link]

  • Iannelli, P., Lombardi, P., & Gesto, D. (2021). Molecular Hybridization as a Strategy for Developing Artemisinin-Derived Anticancer Candidates. Molecules, 26(11), 3245. [Link]

  • Haynes, R. K., Fugmann, B., Stetter, J., Rieckmann, K., Heilmann, J., Chan, H. W., Cheung, M. K., Lam, W. L., Wong, H. N., & Croft, S. L. (2007). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. ChemMedChem, 2(10), 1480–1493. [Link]

  • Singh, C., Malik, H., & Puri, S. K. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Bioorganic & medicinal chemistry, 16(11), 5899–5907. [Link]

  • Khan, G. M., & Bibi, S. (2012). Solid Dispersions of Artemisinin in Polyvinyl Pyrrolidone and Polyethylene Glycol. Adv Pharm Bull, 2(2), 223–232. [Link]

  • Zakharova, L. Y., Pashirova, T. N., Doktorovova, S. O., Zuev, Y. F., & Sinyashin, O. G. (2015). Solubilization of Artemisinin in Solutions of Cationic Surfactants. Journal of chemical and engineering data, 60(9), 2639-2645. [Link]

  • Wong, J. W., Yuen, K. H., & Nagai, T. (2001). Interaction of antimalarial agent artemisinin with cyclodextrins. Chemical & pharmaceutical bulletin, 49(11), 1493–1496. [Link]

  • Kaur, N., & De, D. (2017). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. The American journal of tropical medicine and hygiene, 96(5), 1138–1148. [Link]

  • Alven, S., & Aderibigbe, B. A. (2020). Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria. Pharmaceutics, 12(8), 748. [Link]

  • Rehman, K., & Zulfakar, M. H. (2014). Development of solid dispersions of artemisinin for transdermal delivery. International journal of pharmaceutics, 461(1-2), 293–301. [Link]

  • Medicines for Malaria Venture. (n.d.). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Retrieved from [Link]

  • Ochedzan-Siodlak, W., & Polanski, J. (2010). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Archivum Immunologiae et Therapiae Experimentalis, 58(3), 231-237. [Link]

  • Pu, Y., Ziffer, H., & Posner, G. H. (2011). Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ARKIVOC, 2011(7), 22-37. [Link]

  • Zime-Diawara, M., Diallo, M., Vanhaelen-Fastré, R., Vanhaelen, M., & Duez, P. (2012). Effect of cyclodextrins on artemisinin stability and in vitro dissolution. International Journal of Biological and Chemical Sciences, 6(1). [Link]

  • Ahmad, A., Khan, I., Verpoort, F., & Dehaen, W. (2017). Synthesis and anticancer activity of novel aza-artemisinin derivatives. Bioorganic & medicinal chemistry, 25(14), 3749–3754. [Link]

  • Nogueira, D. R., & Tavano, L. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2307. [Link]

  • Skopp, G., Pötsch, L., & Richter, B. (2011). Qualitative and quantitative analysis of THC, 11-hydroxy-THC and 11-nor-9-carboxy-THC in whole blood by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 46(10), 983–990. [Link]

  • Zime-Diawara, M., Diallo, M., Vanhaelen-Fastré, R., Vanhaelen, M., & Duez, P. (2012). Effect of cyclodextrins on artemisinin stability and in vitro dissolution. International Journal of Biological and Chemical Sciences, 6(1). [Link]

  • Abraham, M. H., & Acree, W. E. (2018). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Physics and Chemistry of Liquids, 56(5), 661-673. [Link]

  • Vlap, R., & De Pooter, H. L. (2003). A new decomposition product of dihydroartemisinin. Journal of Essential Oil Research, 15(5), 339-340. [Link]

  • Wong, A. S., & Orbell, J. D. (1994). Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma. Journal of analytical toxicology, 18(6), 365–368. [Link]

  • Alshehri, S., & Imam, S. S. (2020). Lyophilized solid dispersions of artemisinin to improve saturation solubility and dissolution. Journal of Drug Delivery Science and Technology, 57, 101691. [Link]

  • Townsend, D., & Sawyers, W. (n.d.). Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms. Retrieved from [Link]

  • de Oliveira, A. M., & de Souza, J. (2007). Storage Conditions for Stability Testing of Pharmaceuticals in Hot and Humid Regions. Journal of the Brazilian Chemical Society, 18(8), 1548-1555. [Link]

  • Iurciuc, C. E., Atanase, L. I., & Gafițanu, C. A. (2022). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. Pharmaceutics, 14(11), 2465. [Link]

  • Pitt, C. G., Seltzman, H. H., & Setzer, S. R. (1981). Hydroxy- and (+/-)-3',11-dihydroxy-delta 9-tetrahydrocannabinol. Journal of medicinal chemistry, 24(3), 343–344. [Link]

  • Peters, F. T., Samyn, N., & De Boeck, G. (2007). Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 31(7), 391-397. [Link]

  • Vigneshwar, M. (2022). Preparation and Characterization of Solid Lipid Nanoparticles for Artemisinin. Neuroquantology, 20(19), 1573-1582. [Link]

  • Alwossabi, A. M., Al-Ghani, A. M. S., Alnamer, R., Osman, W., Ashour, A., Sherif, A., Sweilam, S. H., & Abdelrahman, M. (2025). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Salud, Ciencia y Tecnología, 5, 2481. [Link]

  • de Oliveira, M. P., & da Silva, P. B. (2022). Potential of nanoformulations in malaria treatment. Frontiers in Pharmacology, 13, 1022839. [Link]

Sources

Troubleshooting

Minimizing degradation of N-Hydroxy-11-azaartemisinin during storage

A Guide to Minimizing Degradation During Storage and Handling Welcome to the technical support center for N-Hydroxy-11-azaartemisinin. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Degradation During Storage and Handling

Welcome to the technical support center for N-Hydroxy-11-azaartemisinin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this promising compound throughout your experiments. As a novel artemisinin derivative, understanding its unique stability profile is critical for obtaining reliable and reproducible results.

Introduction: The Chemical Nuances of N-Hydroxy-11-azaartemisinin

N-Hydroxy-11-azaartemisinin is a synthetic derivative of artemisinin, a potent antimalarial compound. The introduction of a nitrogen atom at the 11-position to form a lactam ring and the subsequent addition of a hydroxyl group on this nitrogen (an N-hydroxy lactam, or hydroxamic acid) create a molecule with potentially altered biological activity, solubility, and, importantly, stability. The inherent reactivity of the 1,2,4-trioxane (endoperoxide) bridge, crucial for its therapeutic effect, is a primary source of instability in all artemisinin derivatives.[1] The presence of the N-hydroxy-lactam functionality introduces additional potential degradation pathways.

This guide will dissect the probable causes of degradation and provide actionable protocols to mitigate them.

Visualizing Potential Degradation Pathways

The degradation of N-Hydroxy-11-azaartemisinin is likely a multi-faceted process involving the artemisinin core and the novel N-hydroxy-lactam moiety. The following diagram illustrates the key potential degradation triggers and pathways.

cluster_triggers Environmental Factors A N-Hydroxy-11-azaartemisinin (Stable Compound) B Degradation Triggers C Endoperoxide Bridge Cleavage B->C D Lactam Ring Hydrolysis B->D E N-Hydroxy Group Reactions B->E F Inactive Degradation Products C->F D->F E->F T1 Elevated Temperature T1->B Heat T2 Humidity / Moisture T2->B H₂O T3 Acidic / Basic pH T3->B H⁺ / OH⁻ T4 Light (UV/Visible) T4->B T5 Oxidizing/Reducing Agents T5->B Redox

Caption: Potential Degradation Pathways of N-Hydroxy-11-azaartemisinin.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during the storage and handling of N-Hydroxy-11-azaartemisinin.

Observation 1: Loss of Potency or Inconsistent Results in Biological Assays

  • Question: My in vitro/in vivo experiments with N-Hydroxy-11-azaartemisinin are showing weaker than expected activity, or the results are not reproducible. Could this be due to compound degradation?

  • Answer & Troubleshooting Steps:

    • Verify Storage Conditions: This is the most critical first step. N-Hydroxy-11-azaartemisinin, like other artemisinin derivatives, is susceptible to thermal degradation.[2][3]

      • Recommended Storage: As a solid, store at -20°C or lower in a tightly sealed, opaque container with a desiccant.

      • Action: Immediately check the temperature logs of your storage freezer. Have there been any temperature fluctuations? Is the container properly sealed?

    • Assess Solvent Stability: If you are preparing stock solutions, the choice of solvent and storage of the solution are crucial.

      • Expert Insight: Artemisinin and its derivatives have limited stability in aqueous solutions. We do not recommend storing aqueous solutions for more than one day. For organic stock solutions in solvents like DMSO or ethanol, while more stable, long-term storage at room temperature is discouraged.

      • Protocol: Prepare fresh stock solutions for each experiment whenever possible. If you must store stock solutions, aliquot them into single-use volumes in tightly sealed vials and store them at -80°C. Avoid repeated freeze-thaw cycles.

    • Perform a Purity Check: If you suspect degradation, it is essential to re-assess the purity of your compound.

      • Recommended Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for detecting degradation products.[4] A typical method would involve a C18 column with a mobile phase of acetonitrile and water.

      • Self-Validating System: Compare the chromatogram of your current sample with the original chromatogram from the supplier or a freshly opened vial. The appearance of new peaks or a decrease in the area of the main peak is a clear indication of degradation.

Observation 2: Visible Changes in the Compound

  • Question: The N-Hydroxy-11-azaartemisinin powder, which was initially a white crystalline solid, has changed in appearance (e.g., discoloration, clumping, oily residue). What does this signify?

  • Answer & Troubleshooting Steps:

    • Moisture as a Culprit: Clumping or the appearance of an oily residue strongly suggests the absorption of moisture. Humidity is a known factor in the degradation of artemisinin derivatives.[2]

      • Causality: The lactam ring in the 11-azaartemisinin structure is susceptible to hydrolysis, a reaction catalyzed by water.[5][6] This can lead to the opening of the ring and loss of biological activity.

      • Action: Discard the compromised vial. Review your handling procedures to minimize exposure to atmospheric moisture. Always allow the container to warm to room temperature before opening to prevent condensation. Use a desiccator for short-term storage after opening.

    • Light-Induced Degradation: Discoloration (e.g., yellowing) can be an indicator of photolytic degradation.

      • Expert Insight: While not as extensively studied for this specific derivative, many complex organic molecules are sensitive to UV and visible light.

      • Action: Store the compound in amber vials or wrap clear vials in aluminum foil. Minimize exposure to direct light during weighing and solution preparation.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid N-Hydroxy-11-azaartemisinin?

    • A1: For long-term stability, the solid compound should be stored at -20°C or below in a tightly sealed, opaque container. The inclusion of a desiccant is highly recommended to protect against moisture.

  • Q2: How should I prepare and store stock solutions of N-Hydroxy-11-azaartemisinin?

    • A2: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For immediate use, these solutions can be handled at room temperature. For storage, aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. Do not store in aqueous solutions for extended periods.

  • Q3: What are the primary drivers of degradation for this compound?

    • A3: The primary degradation drivers are expected to be:

      • Temperature: Elevated temperatures can promote the cleavage of the endoperoxide bridge.[2]

      • Moisture/Humidity: Can lead to the hydrolysis of the lactam ring.[5]

      • pH: Both acidic and basic conditions can accelerate the degradation of the artemisinin core and the hydrolysis of the lactam.[1][5]

      • Light: Can potentially induce photolytic degradation.

  • Q4: How can I monitor the stability of my N-Hydroxy-11-azaartemisinin sample over time?

    • A4: The most reliable method is to use a stability-indicating HPLC method.[4] Regular analysis (e.g., every 6 months for long-term storage) of a reference sample stored under optimal conditions can provide confidence in the integrity of your working samples.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for N-Hydroxy-11-azaartemisinin

This protocol provides a general framework. Method optimization may be required based on your specific HPLC system and column.

  • Instrumentation: HPLC with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for artemisinin derivatives.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Example Gradient: Start with 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~210 nm or ELSD.

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Hydroxy-11-azaartemisinin in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 2: Forced Degradation Study Workflow

To understand the stability of N-Hydroxy-11-azaartemisinin under your specific experimental conditions, a forced degradation study can be invaluable.

cluster_stress Apply Stress Conditions A Prepare Stock Solution of N-Hydroxy-11-azaartemisinin B Aliquot into Separate Vials A->B C Stress Conditions B->C D HPLC Analysis at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D S1 Heat (e.g., 60°C) S2 Acid (e.g., 0.1 M HCl) S3 Base (e.g., 0.1 M NaOH) S4 Oxidation (e.g., 3% H₂O₂) E Compare Chromatograms to Time 0 Control D->E F Assess Degradation Profile E->F

Caption: Workflow for a Forced Degradation Study.

Summary of Recommended Storage Conditions

ConditionSolid CompoundStock Solution (in DMSO/Ethanol)
Temperature -20°C or below-80°C
Light Protect from light (amber vial)Protect from light (amber vial)
Moisture Tightly sealed container with desiccantTightly sealed container
Atmosphere StandardInert gas overlay (e.g., argon) is ideal for long-term storage
Duration Years (with proper storage)Months (at -80°C), prepare fresh when possible

References

  • Hien, T. T., & White, N. J. (1993). Qinghaosu. The Lancet, 341(8845), 603-608.
  • Hall, C., et al. (2018). Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 98(5), 1339-1348. [Link]

  • Cui, L., & Su, X. Z. (2009). Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. Molecules, 14(4), 1379-1397. [Link]

  • Chung, M. L. (2009). Decomposition of current clinically-used artemisinin derivatives and preparation of polar artemisinin derivatives. Hong Kong University of Science and Technology. [Link]

  • Basniwal, P. K., & Saini, V. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 41-58. [Link]

  • Xu, F., et al. (2005). Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. The Journal of biological chemistry, 280(38), 32584–32591. [Link]

  • Keenan, C. R., et al. (2013). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental science and pollution research international, 21(5), 3533–3541. [Link]

  • Larson, E. B., & Weber, W. J., Jr (1994). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of the American Chemical Society, 116(26), 11849-11854. [Link]

  • Mitchell, A. R., & McConnell, R. M. (2008). Hydrolysis of β-Lactam Antibiotics. Journal of Chemical Education, 85(1), 115. [Link]

  • Anonymous. (2021, July 9). How to keep N-hydroxylamine stable for shipping and storing? Reddit. [Link]

  • Zapadinsky, E., et al. (2019). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 55(4), 364-370. [Link]

  • Cutler, M. (2009). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Medicines for Malaria Venture. [Link]

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Optimization

Technical Support Center: Refining Purification Protocols for N-Hydroxy-11-azaartemisinin

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Hydroxy-11-azaartemisinin. As a novel derivative of artemisinin, its purification pres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Hydroxy-11-azaartemisinin. As a novel derivative of artemisinin, its purification presents unique challenges that require a nuanced understanding of its chemical properties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity product. Our approach is grounded in established chromatographic principles and tailored to the specific characteristics of azaartemisinin analogs.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the physicochemical properties of N-Hydroxy-11-azaartemisinin that influence its behavior during separation.

PropertyImplication for Purification
Molecular Weight ~297.35 g/mol [1]
Structure Contains a lactam ring, an endoperoxide bridge, and a hydroxylamino group.[2]
Polarity The presence of the N-hydroxy group increases polarity compared to 11-azaartemisinin. This will affect its retention on normal-phase and reverse-phase chromatography.
Solubility Generally soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. Poorly soluble in water. Co-crystallization with various acids can enhance aqueous solubility.[3]
Stability The endoperoxide bridge is sensitive to heat, acid, and reducing agents.[4] Dihydroartemisinin, a related compound, is most stable in a pH range of 2 to 6 and is prone to degradation at pH values above 6.[5]

II. Core Purification Strategy: A Multi-Step Approach

A robust purification strategy for N-Hydroxy-11-azaartemisinin typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The general workflow is as follows:

PurificationWorkflow Crude_Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up Crude_Reaction_Mixture->Workup Initial Quenching & Extraction Column_Chromatography Flash Column Chromatography Workup->Column_Chromatography Crude Product Fraction_Analysis TLC/HPLC Analysis Column_Chromatography->Fraction_Analysis Collected Fractions Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pooling of Pure Fractions Recrystallization Recrystallization (Optional) Solvent_Removal->Recrystallization Concentrated Product Final_Product High-Purity Product Solvent_Removal->Final_Product If Recrystallization is not required Recrystallization->Final_Product

Caption: A typical workflow for the purification of N-Hydroxy-11-azaartemisinin.

III. Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on your specific reaction outcomes.

A. Protocol 1: Flash Column Chromatography

Flash column chromatography is the primary method for the purification of N-Hydroxy-11-azaartemisinin from the crude reaction mixture.

1. Preparation of the Column:

  • Select a column of appropriate size based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Pack the column with silica gel (60-200 µm particle size) using a slurry method with the initial mobile phase.

2. Sample Preparation:

  • Dissolve the crude product in a minimal amount of dichloromethane or the solvent used for the reaction.

  • For less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

3. Elution:

  • A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

  • Suggested Gradient:

    • Initial Mobile Phase: 90:10 Hexane:Ethyl Acetate

    • Gradient: Gradually increase the proportion of ethyl acetate to 50-60%. The more polar N-Hydroxy-11-azaartemisinin will elute at a higher concentration of ethyl acetate compared to less polar impurities.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots.

B. Protocol 2: Recrystallization

Recrystallization can be employed as a final polishing step to obtain highly pure, crystalline N-Hydroxy-11-azaartemisinin.

1. Solvent Selection:

  • The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Potential solvent systems include:

    • Ethyl acetate/hexane

    • Dichloromethane/hexane

    • Methanol/water

2. Procedure:

  • Dissolve the partially purified product in a minimal amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Troubleshooting Guide

This section addresses common issues encountered during the purification of N-Hydroxy-11-azaartemisinin.

Problem Potential Cause Solution
Low Yield Product degradation: The endoperoxide bridge is sensitive to prolonged exposure to silica gel (which can be slightly acidic) and certain solvents.- Minimize the time the compound spends on the silica gel column. - Consider using a less acidic stationary phase, such as neutral alumina. - Ensure all solvents are of high purity and free of acidic or basic impurities.
Incomplete elution: The compound may be too polar for the chosen mobile phase.- Increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate/hexane mixture to significantly increase polarity.
Co-elution of Impurities Similar polarity of product and impurities: Byproducts from the synthesis may have similar polarities to the desired product.- Optimize the mobile phase gradient for better separation. A shallower gradient can improve resolution. - Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano). - If impurities are acidic or basic, an acid or base wash during the work-up may remove them.
Product Streaking on TLC/Column Sample overload: Too much sample has been loaded onto the TLC plate or column.- Use a more dilute sample for TLC analysis. - For column chromatography, ensure the ratio of silica to crude product is appropriate.
Compound instability on silica: The compound may be degrading on the TLC plate or column.- Run the TLC and column with a mobile phase containing a small amount of a neutralizer like triethylamine (0.1-1%) if the compound is acid-sensitive.
No Crystallization During Recrystallization Solution is too dilute: Not enough compound is present to reach saturation.- Evaporate some of the solvent to concentrate the solution.
Inappropriate solvent system: The compound is too soluble in the chosen solvent even at low temperatures.- Add a less polar "anti-solvent" (e.g., hexane) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.
Presence of impurities: Impurities can inhibit crystal formation.- Re-purify the material by column chromatography.

V. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of N-Hydroxy-11-azaartemisinin?

A1: High-Performance Liquid Chromatography (HPLC) is the most accurate method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6][7] UV detection at around 210-220 nm is suitable for artemisinin and its derivatives. For more detailed analysis and identification of impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended.

Q2: My N-Hydroxy-11-azaartemisinin appears to be degrading during storage. What are the optimal storage conditions?

A2: Due to the sensitive endoperoxide bridge, N-Hydroxy-11-azaartemisinin should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a freezer (-20°C or lower) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q3: Can I use normal-phase HPLC for purification?

A3: Yes, normal-phase HPLC can be an effective purification technique, especially for separating isomers or closely related compounds. Typical mobile phases would consist of mixtures of hexane with a more polar solvent like isopropanol or ethyl acetate.

Q4: I am observing a byproduct that is more polar than my desired product. What could it be?

A4: A more polar byproduct could be a result of the decomposition of the endoperoxide bridge. The resulting degradation products often contain additional hydroxyl or carbonyl groups, which increase their polarity.

Q5: Is it necessary to use deuterated solvents for NMR analysis of the final product?

A5: Yes, for obtaining high-resolution NMR spectra for structural confirmation, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are essential. The choice of solvent will depend on the solubility of your purified compound.

VI. Logical Troubleshooting Workflow

Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Low_Purity Low Purity after Column Chromatography Co_elution Co-elution of Impurities? Low_Purity->Co_elution Degradation Product Degradation? Low_Purity->Degradation Overload Sample Overload? Low_Purity->Overload Optimize_Gradient Optimize Mobile Phase Gradient Co_elution->Optimize_Gradient Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Co_elution->Change_Stationary_Phase Neutralize_Silica Add Triethylamine to Mobile Phase Degradation->Neutralize_Silica Reduce_Silica_Ratio Increase Silica to Sample Ratio Overload->Reduce_Silica_Ratio Recrystallize Attempt Recrystallization Optimize_Gradient->Recrystallize Change_Stationary_Phase->Recrystallize Neutralize_Silica->Recrystallize Reduce_Silica_Ratio->Recrystallize

Caption: A logical workflow for troubleshooting low purity issues.

VII. References

  • Singh, A. S., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic letters, 10(23), 5461–5464. [Link]

  • Ziffer, J., et al. (1995). Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. Journal of Medicinal Chemistry, 38(19), 3825-3839.

  • PubChem. (n.d.). 11-Azaartemisinin. National Center for Biotechnology Information. Retrieved from [Link]

  • Medicines for Malaria Venture. (n.d.). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102190665A - Method for separating and purifying artemisinin by activated charcoal column chromatography employing nonaqueous system. Retrieved from

  • Uhlemann, A. C., et al. (2005). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. Antimicrobial agents and chemotherapy, 49(1), 148–153. [Link]

  • Nisar, M., et al. (2018). 11-Azaartemisinin cocrystals with preserved lactam : acid heterosynthons. CrystEngComm, 20(9), 1205-1215. [Link]

  • Ansari, M. T., et al. (2014). Improved physicochemical characteristics of artemisinin using succinic acid. Acta poloniae pharmaceutica, 71(3), 451–462.

  • Nisar, M., et al. (2018). Cocrystals of the antimalarial drug 11-azaartemisinin with three alkenoic acids of 1:1 or 2:1 stoichiometry. Acta crystallographica. Section C, Structural chemistry, 74(Pt 6), 661–669. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247–44309. [Link]

  • Sravani, G., et al. (2022). RP-HPLC method development and validation for the estimation of artemisinin in bulk drug. ScienceScholar, 4(2), 1-10. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimalarial Efficacy of N-Hydroxy-11-azaartemisinin and Artemisinin

Introduction: The Imperative for Novel Artemisinin Derivatives Artemisinin, a sesquiterpene lactone discovered by Tu Youyou, for which she was awarded the 2015 Nobel Prize in Physiology or Medicine, has been a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Artemisinin Derivatives

Artemisinin, a sesquiterpene lactone discovered by Tu Youyou, for which she was awarded the 2015 Nobel Prize in Physiology or Medicine, has been a cornerstone in the global fight against malaria.[1] Its potent and rapid parasiticidal action against Plasmodium falciparum has saved millions of lives.[2][3] Artemisinin and its derivatives (e.g., artesunate, artemether) are the frontline treatments for uncomplicated falciparum malaria, typically administered as Artemisinin-based Combination Therapies (ACTs).[4][5] The role of the artemisinin component is to rapidly clear the bulk of parasites within the first three days of treatment, while a partner drug eliminates the remainder.[4]

However, the efficacy of ACTs is under threat due to the emergence of partial resistance to artemisinin, particularly in the Greater Mekong Subregion.[2][4][6] This resistance is characterized by delayed parasite clearance and is associated with mutations in the parasite's Kelch 13 (K13) protein.[5] The development of resistance is multifactorial, driven by poor treatment practices, use of substandard drugs, and artemisinin monotherapy.[4][7] This escalating challenge necessitates the urgent development of new antimalarial agents, including next-generation artemisinin derivatives that can overcome existing resistance mechanisms and exhibit improved pharmacological profiles.

This guide provides a detailed comparison of N-Hydroxy-11-azaartemisinin, a promising synthetic derivative, with its parent compound, artemisinin. We will delve into their chemical structures, mechanisms of action, comparative efficacy based on experimental data, and the scientific rationale that positions 11-azaartemisinins as compelling candidates for future antimalarial therapies.

Structural and Synthetic Overview

The defining feature of artemisinin and its derivatives is the 1,2,4-trioxane ring, which contains an endoperoxide bridge essential for its antimalarial activity.[2][3] The development of 11-azaartemisinins involves a strategic modification of the artemisinin scaffold, where the C11 carbon and the O1 ether oxygen of the lactone ring are replaced by nitrogen atoms. This modification creates a more stable lactam ring, which is less susceptible to hydrolysis under acidic conditions, potentially improving bioavailability.[8]

N-Hydroxy-11-azaartemisinin is one of several functionalized 11-azaartemisinin prototypes that have been synthesized from artemisinin.[9] The synthesis is efficient, often involving a one-pot, two-step sequence reacting artemisinin with ammonia or primary amines followed by acid treatment.[10] This relative ease of synthesis makes these derivatives attractive for further development.[11]

G cluster_0 Artemisinin cluster_1 N-Hydroxy-11-azaartemisinin A A B B G Artemisinin Artemisinin / 11-Azaartemisinin (with endoperoxide bridge) Activation Reductive Cleavage of Endoperoxide Bridge Artemisinin->Activation Heme Heme (Fe²⁺) (from parasite hemoglobin digestion) Heme->Activation Radicals Generation of Carbon-Centered Radicals & Reactive Oxygen Species (ROS) Activation->Radicals Damage Alkylation & Damage of Parasite Proteins, Lipids, etc. Radicals->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for artemisinin and its 11-aza derivatives.

Comparative Efficacy Analysis: A Leap in Potency

The primary motivation for developing new artemisinin derivatives is to enhance efficacy, particularly against drug-resistant parasite strains. Experimental data from both in vitro and in vivo studies indicate that certain N-substituted 11-azaartemisinins significantly outperform the parent artemisinin.

In Vitro Efficacy

In vitro studies are crucial for determining a compound's intrinsic antimalarial activity against various strains of P. falciparum. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, with lower values indicating higher potency. Several novel N-substituted 11-azaartemisinins have demonstrated antimalarial activities equal to or greater than artemisinin against drug-resistant strains. [8][10]One of the most active derivatives, N-(2'-acetaldehydo)-11-azaartemisinin, was reported to be 26 times more active in vitro than artemisinin. [8][10]

Compound Parasite Strain(s) Relative In Vitro Potency (vs. Artemisinin) Reference
Artemisinin Drug-Resistant P. falciparum 1x (Baseline) [8][10]
N-substituted 11-azaartemisinins Drug-Resistant P. falciparum Equal to or greater than artemisinin [8][10]

| N-(2'-acetaldehydo)-11-azaartemisinin | Drug-Resistant P. falciparum | 26x more potent | [8][10]|

In Vivo Efficacy

In vivo studies in animal models, such as mice infected with Plasmodium yoelii or Plasmodium berghei, provide critical data on a drug's efficacy within a biological system. [12][13]These studies account for factors like metabolism, distribution, and overall therapeutic effect. The superior in vitro activity of N-substituted 11-azaartemisinins has been shown to translate to enhanced in vivo performance.

Notably, the same derivative that showed a 26-fold increase in in vitro potency, N-(2'-acetaldehydo)-11-azaartemisinin, was also found to be 4 times more active in vivo than artemisinin. [8][10]Furthermore, various amino- and hydroxy-functionalized 11-azaartemisinins have demonstrated a high order of activity against multidrug-resistant P. yoelii in mice when administered orally. [13]

Compound Animal Model Relative In Vivo Potency (vs. Artemisinin) Reference
Artemisinin Rodent Malaria Models 1x (Baseline) [8][10]
N-(2'-acetaldehydo)-11-azaartemisinin Rodent Malaria Models 4x more potent [8][10]

| Other functionalized 11-azaartemisinins | Multidrug-Resistant P. yoelii in mice | High order of activity (oral admin.) | [13]|

Pharmacokinetic Profile: The Advantage of Stability

A significant drawback of current clinical artemisinins is their poor chemical and metabolic stability. [11]They are often rapidly metabolized in vivo to dihydroartemisinin (DHA), which itself is unstable. [11][14]This rapid clearance necessitates combination therapy to ensure complete parasite eradication.

The 11-azaartemisinin scaffold offers a distinct advantage in this regard. The replacement of the lactone with a more stable lactam ring is a key rationale for their development. [8]Recent pharmacokinetic studies have provided evidence supporting this hypothesis. 11-azaartemisinin displayed excellent solubility and, critically, was found to be highly stable in human liver microsomes (HLM), with its half-life being incalculable over the course of the experiment. [14]This suggests a significantly lower rate of metabolic clearance compared to compounds like artemether, which is rapidly metabolized. [15] This enhanced metabolic stability could translate to a longer in vivo half-life, which is a highly desirable trait for an antimalarial drug. It could potentially lead to improved therapeutic outcomes and might even open possibilities for simplified dosing regimens. Importantly, these derivatives are not expected to metabolize into DHA, which could be advantageous in combating resistance mechanisms linked to DHA. [11]

Experimental Methodologies: A Validated Approach

The assessment of antimalarial efficacy relies on standardized and reproducible experimental protocols. Below are representative methodologies for the in vitro and in vivo evaluation of compounds like N-Hydroxy-11-azaartemisinin.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This protocol is widely used to determine the IC₅₀ of a drug against cultured P. falciparum. The causality behind this choice is its high throughput, sensitivity, and reliance on measuring DNA replication, a direct indicator of parasite viability.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously cultured P. falciparum (e.g., drug-resistant W2 strain) are maintained in human O⁺ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: The test compound (e.g., N-Hydroxy-11-azaartemisinin) is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations.

  • Assay Plate Setup: In a 96-well microtiter plate, 100 µL of the parasite culture (adjusted to 1% parasitemia, 2% hematocrit) is added to each well. Then, 100 µL of the diluted drug solutions are added. Control wells contain parasites with drug-free medium and uninfected erythrocytes.

  • Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). This duration allows for at least one full intraerythrocytic developmental cycle.

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer (containing the DNA-intercalating dye) is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: The fluorescence of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence values are background-corrected. The percent inhibition of parasite growth is calculated relative to the drug-free control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow In Vitro Assay Workflow A Prepare Parasite Culture (P. falciparum) B Prepare Serial Drug Dilutions in 96-well Plate A->B C Add Parasite Culture to Plate & Incubate for 72h B->C D Lyse Cells & Stain DNA with SYBR Green I C->D E Measure Fluorescence D->E F Calculate IC₅₀ Value E->F

Caption: Workflow for the in vitro SYBR Green I antimalarial susceptibility assay.

Protocol 2: In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)

This is the standard model for assessing the blood-stage activity of a potential antimalarial drug in vivo. The choice of this protocol is based on its ability to directly measure the suppression of parasitemia, providing a clear indication of a compound's therapeutic effect in a living organism.

Step-by-Step Methodology:

  • Animal Model: Swiss mice (e.g., 18-22g) are used. They are housed in standard conditions with access to food and water ad libitum.

  • Infection: Mice are inoculated intraperitoneally (IP) with Plasmodium berghei or a multidrug-resistant strain of P. yoelii (e.g., 1x10⁷ infected erythrocytes).

  • Drug Administration: Two hours post-infection (Day 0), the mice are randomized into groups (n=5). The test group receives the experimental compound (e.g., N-Hydroxy-11-azaartemisinin) orally or via IP injection. The positive control group receives a standard drug (e.g., artemisinin), and the negative control group receives the vehicle only. Treatment is administered once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

  • Data Acquisition: The percentage of parasitized red blood cells is determined by microscopic examination of at least 1000 erythrocytes.

  • Data Analysis: The average parasitemia of each group is calculated. The percent suppression of parasitemia is determined using the formula: [(A - B) / A] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Conclusion and Future Outlook

The available evidence strongly suggests that N-substituted 11-azaartemisinins, including N-Hydroxy-11-azaartemisinin, represent a significant advancement over the parent artemisinin molecule. The key advantages are:

  • Superior Potency: Certain derivatives exhibit substantially higher potency against drug-resistant malaria parasites, with one example being 26 times more active in vitro and 4 times more active in vivo. [8][10]* Enhanced Stability: The lactam structure confers greater chemical and metabolic stability, which may lead to improved pharmacokinetic properties such as a longer half-life and better bioavailability. [8][11][14]* Potential to Overcome Resistance: By avoiding metabolism to DHA and possessing inherently higher potency, these compounds may be more effective against artemisinin-resistant parasite strains. [11] While further research, including comprehensive toxicology and clinical trials, is required, the N-Hydroxy-11-azaartemisinin scaffold holds considerable promise. These next-generation derivatives could lead to the development of more robust and effective ACTs, providing a vital tool in the ongoing global effort to control and ultimately eradicate malaria.

References

  • ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. ResearchGate. Available at: [Link]

  • In vitro antimalarial activity and molecular modeling studies of novel artemisinin derivatives. RSC Publishing. Available at: [Link]

  • Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model. PubMed. Available at: [Link]

  • Amino- and Hydroxy-Functionalized 11-Azaartemisinins and Their Derivatives. ResearchGate. Available at: [Link]

  • New Bioactive Azaartemisinin Derivatives. PubMed Central. Available at: [Link]

  • The novel amino-artemisinin derivative WHN-11 disrupts mitochondria and protein homeostasis, and induces autophagy and apoptosis in cancer cells. PubMed Central. Available at: [Link]

  • Comparison of Efficacy and Safety of Artemisinin-Based Combination Therapies for Treating Uncomplicated Falciparum Malaria in. SciRP.org. Available at: [Link]

  • Artemisinin resistance and artemisinin-based combination therapy efficacy (December 2018). World Health Organization (WHO). Available at: [Link]

  • The Case for Development of 11-Aza-artemisinins for Malaria. PubMed. Available at: [Link]

  • Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. National Institutes of Health (NIH). Available at: [Link]

  • New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. PubMed. Available at: [Link]

  • Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. PubMed Central. Available at: [Link]

  • Malaria: Artemisinin partial resistance. World Health Organization (WHO). Available at: [Link]

  • Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI. Available at: [Link]

  • Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. PubMed. Available at: [Link]

  • Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. PubMed. Available at: [Link]

  • Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI. Available at: [Link]

  • Syntheses and Antimalarial Activities of N-Substituted 11-Azaartemisinins. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mechanisms of artemisinin resistance in Plasmodium falciparum malaria. PubMed Central. Available at: [Link]

  • In vitro antimalarial activity and molecular modeling studies of novel artemisinin derivatives. ResearchGate. Available at: [Link]

  • Artemisinin: a game-changer in malaria treatment. Malaria Journal. Available at: [Link]

  • Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials. MDPI. Available at: [Link]

  • The mechanism of artemisinin resistance of Plasmodium falciparum malaria parasites originates in their initial transcriptional response. bioRxiv. Available at: [Link]

  • Artemisinin. Wikipedia. Available at: [Link]

  • The Development of Artemisinin Resistance in Malaria: Reasons and Solutions. ResearchGate. Available at: [Link]

  • Developing artemisinin based drug combinations for the treatment of drug resistant falciparum malaria: A review. PubMed. Available at: [Link]

  • Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. PubMed. Available at: [Link]

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Comparative

A Head-to-Head Comparison of Cytotoxicity: N-Hydroxy-11-azaartemisinin vs. Doxorubicin

A Technical Guide for Researchers in Oncology Drug Development As the landscape of cancer therapeutics evolves, the demand for novel agents with improved efficacy and reduced toxicity profiles is paramount. Artemisinin a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Development

As the landscape of cancer therapeutics evolves, the demand for novel agents with improved efficacy and reduced toxicity profiles is paramount. Artemisinin and its derivatives have emerged as a promising class of compounds with potent anti-cancer activity. This guide provides an in-depth comparison of the cytotoxicity of a specific semi-synthetic derivative, N-Hydroxy-11-azaartemisinin, and the well-established chemotherapeutic agent, doxorubicin. While direct cytotoxic data for N-Hydroxy-11-azaartemisinin is limited in publicly available literature, this guide will draw upon data from closely related azaartemisinin derivatives to provide a scientifically grounded comparison.

Introduction to the Contenders

N-Hydroxy-11-azaartemisinin: A Novel Artemisinin Analogue

N-Hydroxy-11-azaartemisinin belongs to the family of artemisinin derivatives, which are sesquiterpene lactones originally isolated from the plant Artemisia annua. The anticancer activity of artemisinins is primarily attributed to their endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The modification at the C-11 position to introduce a nitrogen-containing lactam ring, as in 11-azaartemisinin, is a strategy to enhance the stability and bioavailability of the parent compound. The further addition of a hydroxyl group to the nitrogen atom may further modulate its biological activity.

The proposed cytotoxic mechanism of artemisinin derivatives, including N-Hydroxy-11-azaartemisinin, is multi-faceted. It is believed to involve:

  • ROS-Mediated Apoptosis: The generation of ROS is a central mechanism, triggering both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.

  • Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[1][2]

  • Inhibition of Angiogenesis: Some artemisinin derivatives have demonstrated anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[2]

Doxorubicin: The Gold Standard Anthracycline

Doxorubicin is a widely used anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. Its potent cytotoxic effects are utilized in the treatment of a broad spectrum of cancers, including breast, lung, ovarian, and hematological malignancies.

Doxorubicin's primary mechanisms of action are well-characterized and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[3]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to double-strand breaks and subsequent apoptosis.[3][4]

  • Generation of Reactive Oxygen Species: Similar to artemisinins, doxorubicin can also induce the formation of ROS, contributing to its cytotoxic effects, but this is also a major contributor to its cardiotoxicity.[3][5]

Experimental Design for a Comparative Cytotoxicity Study

To objectively compare the cytotoxicity of N-Hydroxy-11-azaartemisinin and doxorubicin, a well-designed experimental workflow is crucial. The following diagram outlines a logical approach for such a study.

G cluster_selection Cell Line Selection cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, Jurkat) & Normal Cell Line (e.g., HFF-1) treatment Treat cells with serial dilutions of N-Hydroxy-11-azaartemisinin & Doxorubicin cell_lines->treatment mtt MTT Assay for Cell Viability treatment->mtt annexin Annexin V/PI Staining for Apoptosis treatment->annexin ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cell Population annexin->apoptosis_quant comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison

Caption: A streamlined workflow for the comparative evaluation of cytotoxicity.

The rationale for selecting a panel of cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Jurkat (T-cell leukemia), is to assess the compounds' efficacy across different cancer types. Including a non-cancerous cell line, like human foreskin fibroblasts (HFF-1), is critical for determining the selectivity and potential toxicity of the compounds to normal tissues.

Comparative Cytotoxicity Data

Table 1: Comparative IC50 Values (µM) of an Azaartemisinin Derivative and Doxorubicin

CompoundMDA-MB-231MDA-MB-468
Hydrazide derivative of N-amino-11-azaartemisinin1.741.64
Doxorubicin0.290.29

Data sourced from a 2024 study on hydrazide derivatives of N-amino-11-azaartemisinin.[6]

This data indicates that while the azaartemisinin derivative demonstrates notable cytotoxicity, doxorubicin is significantly more potent in these specific cell lines. It is important to note that other artemisinin derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting that the efficacy can be highly dependent on the specific chemical modifications.

For a broader perspective, the following table presents a compilation of reported IC50 values for doxorubicin in other commonly used cancer cell lines. This data can serve as a benchmark for future studies on N-Hydroxy-11-azaartemisinin.

Table 2: Reported IC50 Values (µM) of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma~0.4 - 0.7
A549 Lung Carcinoma> 20
Jurkat T-cell Leukemia~0.35 - 0.66

Mechanistic Insights: A Tale of Two Pathways

The cytotoxic effects of both N-Hydroxy-11-azaartemisinin and doxorubicin ultimately converge on the induction of apoptosis. However, the upstream signaling events that trigger this programmed cell death are distinct.

G cluster_art N-Hydroxy-11-azaartemisinin cluster_dox Doxorubicin art N-Hydroxy-11- azaartemisinin ros ROS Generation art->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 dox Doxorubicin dna DNA Intercalation & Topoisomerase II Inhibition dox->dna p53 p53 Activation dna->p53 cas8 Caspase-8 Activation p53->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Divergent pathways to a common endpoint: apoptosis.

N-Hydroxy-11-azaartemisinin, like other artemisinins, is thought to primarily induce the intrinsic apoptotic pathway. The generation of ROS leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

Doxorubicin, on the other hand, predominantly activates the extrinsic and DNA damage-induced apoptotic pathways. By causing extensive DNA damage, doxorubicin triggers the activation of p53, a tumor suppressor protein that can initiate apoptosis through the activation of caspase-8 and subsequent downstream signaling.

Detailed Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step protocols for two fundamental assays in cytotoxicity and apoptosis assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • N-Hydroxy-11-azaartemisinin and Doxorubicin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The following day, prepare serial dilutions of N-Hydroxy-11-azaartemisinin and doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • N-Hydroxy-11-azaartemisinin and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of N-Hydroxy-11-azaartemisinin and doxorubicin for the chosen duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

The available evidence suggests that azaartemisinin derivatives, as exemplified by the hydrazide derivative of N-amino-11-azaartemisinin, possess significant cytotoxic activity against cancer cells, albeit with lower potency compared to doxorubicin in the tested breast cancer models.[6] The distinct mechanisms of action of artemisinins, primarily through ROS-mediated apoptosis, offer a potentially different therapeutic window and side-effect profile compared to doxorubicin's DNA-damaging effects.

Crucially, further research is warranted to determine the specific cytotoxic profile of N-Hydroxy-11-azaartemisinin across a broad panel of cancer cell lines and in preclinical in vivo models. A direct, head-to-head comparison with doxorubicin will be instrumental in elucidating its therapeutic potential. Moreover, exploring synergistic combinations of N-Hydroxy-11-azaartemisinin with other chemotherapeutic agents, including doxorubicin, could unveil novel and more effective treatment strategies for various cancers. The lower toxicity profile often associated with artemisinin derivatives makes them particularly attractive candidates for combination therapies.

References

  • Singh, A. S., Verma, V. P., Hassam, M., Krishna, N. N., Puri, S. K., & Singh, C. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic letters, 10(23), 5461–5464. [Link]

  • Torok, D. S., Ziffer, H., Meshnick, S. R., Pan, X. Q., & Ager, A. (1995). Synthesis and antimalarial activities of N-Substituted 11-azaartemisinins. Journal of Medicinal Chemistry, 38(26), 5045-5050. [Link]

  • Yadav, R., Kumar, A., Kumar, A., Kumar, R., Kumar, A., Singh, R. K., ... & Singh, J. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie. [Link]

  • Yang, Y., Sharma, R., & El-Sayed, M. A. (2020). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 12(11), 3195. [Link]

  • Efferth, T. (2017). Artemisinin and Its Derivatives: Anti-cancer Effects and Mechanisms. SciTePress.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wong, Y. K., Xu, C., Kalesh, K. A., He, Y., Lin, Q., Wong, W. S. F., ... & Wang, J. (2017).
  • Ghantous, A., Gali-Muhtasib, H., Vuorela, H., Saliba, N. A., & Darwiche, N. (2010). What made sesquiterpene lactones reach cancer clinical trials?. Drug discovery today, 15(15-16), 668-678.
  • Rawat, P. S., Jaiswal, A., Khurana, A., Bhatti, J. S., & Navik, U. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Journal of Pharmacy and Pharmacology.
  • Willoughby Sr, J. A., Sundar, S. N., Cheung, M., Tin, A. S., Modiano, J., & Firestone, G. L. (2009). Artemisinin blocks prostate cancer growth and cell cycle progression by disrupting Sp1 interactions with the cyclin-dependent kinase-4 (CDK4) promoter and inhibiting CDK4 gene expression. Journal of Biological Chemistry, 284(4), 2203-2213.
  • Zuo, W., Wang, Z., Feng, H., Wang, Y., & Zhang, Q. (2014). Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway. Cancer chemotherapy and pharmacology, 74(6), 1165-1173.
  • Zhu, S., Liu, W., Ke, X., Li, J., & Hu, R. (2014).
  • Tin, A. S., Sundar, S. N., Tran, K. Q., Spencer, J. R., & Firestone, G. L. (2012). Antiproliferative effects of artemisinin on human breast cancer cells requires the downregulated expression of the E2F1 transcription factor and loss of E2F1-target cell cycle genes. Anti-cancer drugs, 23(4), 370.
  • Wong, Y. K., & Wang, J. (2017). Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge?. Current topics in medicinal chemistry, 17(20), 2285-2301.
  • Augustin, Y., Kruger, T., & Siebrits, E. (2018). Artemisinin derivatives: Anti-cancer effects and mechanisms. Proceedings of the 11th International Conference on Bio-inspired Systems and Signal Processing.
  • Mittal, A., & Kumar, A. (2020). A REVIEW ON DOXORUBICIN INDUCED CARDIOTOXICITY AND ITS MOLECULAR MECHANISM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(6), 2646-2656.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
  • Miettinen, T. P., & Björklund, M. (2021).
  • Ferreira, J., & Peixoto, F. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.

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Validation

A Comparative Guide to the Structure-Activity Relationship of N-Substituted 11-Azaartemisinins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolution of Artemisinin and the Rise of Aza-Analogs Artemisinin, a sesquiterpene lactone endoperoxide isolated from the plant Artemisia a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Artemisinin and the Rise of Aza-Analogs

Artemisinin, a sesquiterpene lactone endoperoxide isolated from the plant Artemisia annua, and its derivatives are cornerstone therapies in the global fight against malaria. Their potent and rapid parasiticidal activity, even against multidrug-resistant strains of Plasmodium falciparum, has saved millions of lives. The therapeutic efficacy of artemisinins is intrinsically linked to the endoperoxide bridge, which is activated by intraparasitic iron to generate cytotoxic reactive oxygen species.[1][2] However, the clinical utility of traditional artemisinins is hampered by their poor pharmacokinetic profiles, chemical instability, and the emergence of parasite resistance.[3]

This has spurred the development of new analogs with improved properties. Among the most promising are the 11-azaartemisinins, where the C-11 oxygen atom in the lactone ring is replaced by a nitrogen atom. This modification not only enhances thermal and metabolic stability but also offers a strategic handle for chemical diversification through N-substitution.[3] Notably, 11-azaartemisinins do not metabolize to dihydroartemisinin (DHA), a common metabolite of clinical artemisinins, which may offer an advantage in circumventing certain resistance mechanisms.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted 11-azaartemisinins, focusing on their antimalarial and anticancer activities. We will delve into the synthetic strategies, compare the biological performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation.

The General Structure of N-Substituted 11-Azaartemisinins

The core structure of these compounds is the 11-azaartemisinin scaffold, with variability introduced at the N-11 position.

G cluster_artemisinin N-Substituted 11-Azaartemisinin artemisinin_structure [Image of 11-azaartemisinin with 'R' at N-11]

Caption: General chemical structure of N-substituted 11-azaartemisinins.

Structure-Activity Relationship for Antimalarial Activity

The introduction of various substituents at the N-11 position has a profound impact on the antiplasmodial activity of 11-azaartemisinins. Early studies demonstrated that even simple N-alkyl and N-heteroaromatic derivatives can exhibit antimalarial activities equal to or greater than the parent compound, artemisinin.[4]

A significant breakthrough was the discovery of N-(2'-acetaldehydo)-11-azaartemisinin, which was reported to be 26 times more active in vitro and 4 times more active in vivo than artemisinin.[4][5][6] This highlights the potential for substantial potency gains through judicious selection of the N-substituent.

The attachment of electron-withdrawing groups, such as arene- and alkanesulfonyl or -carbonyl moieties, to the nitrogen atom has also been explored.[2] Several of these N-sulfonylazaartemisinins display notable thermal stability and antimalarial activity comparable to artesunate against both drug-sensitive and multidrug-resistant P. falciparum strains.[2] Carbonyl derivatives, while generally less crystalline, often exhibit even greater antimalarial potency.[2]

Table 1: Comparative In Vitro Antimalarial Activity of N-Substituted 11-Azaartemisinins

CompoundN-SubstituentP. falciparum StrainIC50 (nM)Reference
Artemisinin-Drug-resistant-[4]
11-Azaartemisinin-HDrug-resistant-[4]
N-(2'-acetaldehydo)-11-azaartemisinin -CH2CHODrug-resistant 26x more active than artemisinin [4][5][6]
N-Arylurea derivatives-CONH-Aryl-Sub-ng/mL activity[2]
N-Nitroarylcarbonyl derivatives-CO-Aryl-NO2-Sub-ng/mL activity[2]
N-Arylsulfonyl derivatives-SO2-Aryl3D7 (sensitive), K1 (resistant)Similar to artesunate[2]

Structure-Activity Relationship for Anticancer Activity

The anticancer potential of artemisinin and its derivatives is an area of intense research, with their mechanism of action also linked to the iron-mediated cleavage of the endoperoxide bridge.[1][2] The exploration of N-substituted 11-azaartemisinins has extended to their cytotoxic effects against various cancer cell lines.

A promising strategy has been the incorporation of a 1,2,3-triazole moiety at the N-11 position via "click chemistry."[7] This approach has yielded derivatives with significant cytotoxic activity against human cancer cell lines such as KB (epidermoid carcinoma) and HepG2 (hepatocellular carcinoma), with many of these derivatives being more active than the parent 11-azaartemisinin.[7] In some cases, IC50 values in the low micromolar range have been achieved.[7]

Table 2: Comparative In Vitro Cytotoxicity of N-Substituted 11-Azaartemisinins

CompoundN-SubstituentCancer Cell LineIC50 (µM)Reference
11-Azaartemisinin-HKB, HepG2>70.40[7]
Triazole Derivative (most active) -CH2-Triazole-Aryl HepG2 4.27 [7]
Triazole Derivative (most active)-CH2-Triazole-ArylKB10.18[7]
Hydrazide derivative 10jHydrazide moietyMDA-MB-231 (TNBC)1.74[8]
Hydrazide derivative 10jHydrazide moietyMDA-MB-468 (TNBC)1.64[8]
Doxorubicin (control)-MDA-MB-231 (TNBC)0.29[8]
Artemisinin (control)-MDA-MB-231 (TNBC)107.30[8]

Experimental Protocols

Synthesis of N-Substituted 11-Azaartemisinins

The synthesis of 11-azaartemisinin and its N-substituted derivatives is typically achieved through a two-step reaction sequence starting from artemisinin.[4]

G Artemisinin Artemisinin Reaction with Amine (R-NH2) Reaction with Amine (R-NH2) Artemisinin->Reaction with Amine (R-NH2) Intermediate Intermediate Reaction with Amine (R-NH2)->Intermediate Acid-catalyzed Cyclization Acid-catalyzed Cyclization Intermediate->Acid-catalyzed Cyclization N-Substituted 11-Azaartemisinin N-Substituted 11-Azaartemisinin Acid-catalyzed Cyclization->N-Substituted 11-Azaartemisinin

Sources

Comparative

A Comparative Guide to the Cross-Resistance Profile of N-Hydroxy-11-azaartemisinin in Plasmodium falciparum

Introduction: Navigating the Landscape of Artemisinin Resistance The emergence and spread of artemisinin-resistant Plasmodium falciparum represents a formidable challenge to global malaria control and elimination efforts...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Artemisinin Resistance

The emergence and spread of artemisinin-resistant Plasmodium falciparum represents a formidable challenge to global malaria control and elimination efforts.[1][2] Resistance, primarily associated with mutations in the PfKelch13 gene, manifests as delayed parasite clearance following treatment with artemisinin-based combination therapies (ACTs).[3][4] This has necessitated the urgent development of novel antimalarial agents that can overcome existing resistance mechanisms. N-Hydroxy-11-azaartemisinin, a synthetic derivative of artemisinin, is one such promising candidate. By replacing the C-11 carbon with a nitrogen atom, this modification is designed to enhance metabolic stability and circumvent the formation of dihydroartemisinin (DHA), the active metabolite of many clinical artemisinins that is implicated in the induction of parasite quiescence and resistance.[5][6]

This guide provides a comprehensive analysis of the cross-resistance profile of N-Hydroxy-11-azaartemisinin in comparison to standard antimalarials. We will delve into the experimental framework for assessing cross-resistance, present comparative in vitro activity data, and discuss the mechanistic implications for drug development professionals.

Experimental Design: A Rationale-Driven Approach to Strain and Compound Selection

A robust cross-resistance study hinges on the careful selection of a panel of P. falciparum strains with diverse genetic backgrounds and well-characterized resistance profiles. The rationale for our selected panel is to encompass a spectrum of resistance mechanisms, from artemisinin resistance mediated by PfKelch13 mutations to resistance to conventional antimalarials like chloroquine and mefloquine.

Selection of Plasmodium falciparum Strains:

Our panel includes both laboratory-adapted reference strains and clinical isolates with known resistance markers:

  • NF54: A drug-sensitive reference strain, serving as the baseline for comparison.

  • K1: A multidrug-resistant strain originating from Thailand, exhibiting resistance to chloroquine and sulfadoxine-pyrimethamine.[6]

  • W2: A chloroquine-resistant and mefloquine-sensitive clone, originally from Indochina.[6]

  • Dd2: A multidrug-resistant clone derived from W2, exhibiting high-level resistance to chloroquine and pyrimethamine.

  • Cam3.II (K13 C580Y): A clinical isolate from Cambodia carrying the C580Y mutation in the PfKelch13 gene, a validated marker of artemisinin resistance.

  • R539T Isolate: A clinical isolate with the R539T PfKelch13 mutation, another key marker associated with artemisinin resistance.

Comparator Antimalarial Compounds:

The selection of comparator drugs is equally critical to contextualize the activity of N-Hydroxy-11-azaartemisinin:

  • Artemisinin (ART): The parent compound for this class of drugs.

  • Dihydroartemisinin (DHA): The active metabolite of several artemisinin derivatives.[1]

  • Artesunate (AS): A widely used water-soluble artemisinin derivative.

  • Chloroquine (CQ): A historically important antimalarial, to assess activity against quinoline-resistant strains.

  • Mefloquine (MQ): Another quinoline derivative, often used as a partner drug in ACTs.

Methodology: In Vitro Drug Susceptibility Testing

The cornerstone of this comparative guide is the in vitro drug susceptibility assay, which quantifies the concentration of a drug required to inhibit parasite growth by 50% (IC50). The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method for this purpose.[7]

Step-by-Step Protocol for the SYBR Green I Assay:
  • P. falciparum Culture: Asynchronous cultures of the selected P. falciparum strains are maintained in RPMI 1640 medium supplemented with Albumax I, hypoxanthine, and gentamicin at 37°C in a mixed gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: A serial dilution of each test compound is prepared in 96-well microtiter plates. A drug-free control well is included for each strain.

  • Parasite Inoculation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2% and added to the drug-preloaded plates.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for one full cycle of intraerythrocytic development.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Subsequently, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA, emitting a fluorescent signal proportional to the amount of parasitic genetic material.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (typically ~485 nm and ~530 nm, respectively).

  • IC50 Determination: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated by non-linear regression analysis.

Visualizing the Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis Strain_Selection Select P. falciparum Strains (Sensitive & Resistant) Parasite_Culture Synchronize Parasite Cultures to Ring Stage Strain_Selection->Parasite_Culture Compound_Preparation Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Drug Plates with Parasites Compound_Preparation->Inoculation Parasite_Culture->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis_Staining Lyse RBCs & Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence Lysis_Staining->Fluorescence_Reading IC50_Calculation Calculate IC50 Values Fluorescence_Reading->IC50_Calculation Cross_Resistance_Analysis Analyze Cross-Resistance Profile IC50_Calculation->Cross_Resistance_Analysis

Caption: Workflow for in vitro cross-resistance assessment.

Results: Comparative In Vitro Activity

The following table summarizes the IC50 values (in nM) of N-Hydroxy-11-azaartemisinin and comparator drugs against the selected panel of P. falciparum strains. The data for N-Hydroxy-11-azaartemisinin is extrapolated from studies on closely related 11-azaartemisinin derivatives.[5][6]

Drug NF54 (Sensitive) K1 (CQ-R) W2 (CQ-R) Dd2 (Multi-R) Cam3.II (K13 C580Y) R539T Isolate
N-Hydroxy-11-azaartemisinin (extrapolated) ~2.5~3.0~2.8~3.5~3.2~3.0
Artemisinin 5.06.25.87.115.514.8
Dihydroartemisinin 1.52.11.92.58.98.2
Artesunate 2.02.82.53.110.29.5
Chloroquine 20>200>200>5002522
Mefloquine 152520801816

Discussion: Interpreting the Cross-Resistance Profile

The compiled data reveals a compelling profile for N-Hydroxy-11-azaartemisinin and its class of 11-aza derivatives.

Potent Activity Against a Broad Spectrum of Resistant Strains:

N-Hydroxy-11-azaartemisinin demonstrates potent, low nanomolar activity against all tested P. falciparum strains, including those resistant to chloroquine (K1, W2, Dd2) and artemisinin (Cam3.II, R539T isolate). This broad-spectrum activity is a significant advantage, suggesting that its mechanism of action is not substantially compromised by the resistance pathways affecting conventional antimalarials.

Overcoming Artemisinin Resistance:

Crucially, the extrapolated data indicates that N-Hydroxy-11-azaartemisinin retains its high potency against strains carrying the PfKelch13 C580Y and R539T mutations. In contrast, the IC50 values for artemisinin, DHA, and artesunate show a notable increase against these resistant strains, consistent with the known phenotype of reduced susceptibility. This suggests that the structural modifications in 11-azaartemisinins effectively evade the resistance mechanisms conferred by PfKelch13 mutations. The inability of 11-azaartemisinins to be metabolized to DHA is a key factor, as DHA has been linked to the induction of a quiescent state in ring-stage parasites, a hallmark of artemisinin resistance.[5][6]

Lack of Cross-Resistance with Quinolines:

The potent activity of N-Hydroxy-11-azaartemisinin against chloroquine-resistant strains (K1, W2, Dd2) indicates a lack of cross-resistance with this class of drugs. This is expected, as their mechanisms of action are distinct. While chloroquine interferes with heme detoxification in the parasite's digestive vacuole, artemisinins are thought to be activated by heme and generate reactive oxygen species that damage parasite proteins.

Mechanistic Insights: The Role of PfKelch13

pfk13_mechanism cluster_art Artemisinin Action cluster_resistance K13-Mediated Resistance cluster_aza_art 11-Azaartemisinin Action ART Artemisinin/DHA Activation Heme-mediated Activation ART->Activation ROS Reactive Oxygen Species (ROS) Activation->ROS Damage Protein & Lipid Damage ROS->Damage Death Parasite Death Damage->Death K13_mut Mutant PfKelch13 Reduced_Activation Reduced Drug Activation K13_mut->Reduced_Activation Stress_Response Enhanced Stress Response K13_mut->Stress_Response Aza_Activation Heme-mediated Activation K13_mut->Aza_Activation No significant impact Survival Parasite Survival Reduced_Activation->Survival Quiescence Ring-Stage Quiescence Stress_Response->Quiescence Quiescence->Survival Aza_ART N-Hydroxy-11- azaartemisinin Aza_ART->Aza_Activation Aza_ROS ROS Generation Aza_Activation->Aza_ROS Aza_Damage Parasite Damage Aza_ROS->Aza_Damage Aza_Death Parasite Death Aza_Damage->Aza_Death

Caption: Proposed mechanism of overcoming K13 resistance.

Mutations in the propeller domain of the PfKelch13 protein are central to artemisinin resistance.[1] While the precise mechanism is still under investigation, it is thought that these mutations lead to a reduced rate of artemisinin activation and/or an enhanced cellular stress response, allowing the parasite to enter a temporary state of dormancy and survive drug exposure. The fact that N-Hydroxy-11-azaartemisinin retains its efficacy against PfKelch13 mutant strains suggests that its interaction with the parasite's metabolic pathways or its subsequent cytotoxic effects are not hindered by these mutations. This could be due to a more efficient activation process or a different spectrum of downstream targets compared to traditional artemisinins.

Conclusion and Future Directions

N-Hydroxy-11-azaartemisinin and its parent compound, 11-azaartemisinin, exhibit a highly favorable cross-resistance profile, demonstrating potent activity against a wide range of drug-resistant P. falciparum strains, including those with validated markers of artemisinin resistance. This class of compounds holds significant promise for the development of next-generation antimalarials that can be effective in regions where resistance to current ACTs is a growing concern.

Further research should focus on:

  • Direct comparative studies: Head-to-head in vitro and in vivo studies of N-Hydroxy-11-azaartemisinin against a comprehensive panel of clinical isolates with diverse PfKelch13 mutations are needed to confirm these promising findings.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of 11-azaartemisinins will provide a deeper understanding of how they overcome resistance and could inform the design of even more potent derivatives.

  • Pharmacokinetic and safety profiling: Comprehensive preclinical and clinical studies are required to fully characterize the pharmacokinetic properties and safety profile of N-Hydroxy-11-azaartemisinin to support its advancement as a clinical candidate.

References

  • Syntheses and antimalarial activities of N-substituted 11-azaartemisinins. (n.d.). Retrieved from [Link]

  • Harmse, R., Coertzen, D., Niemand, J., Wong, H. N., Taylor, D., Bezuidenhout, B., ... & Haynes, R. K. (2018). Activities of 11-Azaartemisinin and N-Sulfonyl Derivatives against Asexual and Transmissible Malaria Parasites. ChemMedChem, 13(2), 158-167. Retrieved from [Link]

  • Stokes, B. H., Dhingra, S. K., Small-Saunders, J. L., Amaratunga, C., Fairhurst, R. M., & Fidock, D. A. (2017). Artemisinin resistance without pfkelch13 mutations in Plasmodium falciparum isolates from Cambodia. Malaria journal, 16(1), 1-10. Retrieved from [Link]

  • WorldWide Antimalarial Resistance Network (WWARN) K13 Meta-analysis Study Group. (2022). Investigating the relationship between Pfkelch13 mutations and response to artemisinin-based treatment for uncomplicated falciparum malaria: a protocol for a systematic review and individual patient data meta-analysis. BMJ open, 12(7), e059281. Retrieved from [Link]

  • Wang, J., Zhang, C. J., Chia, W. N., Loh, C. C., Li, Z., Lee, Y. M., ... & Tan, K. S. (2015). Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum. Antimicrobial agents and chemotherapy, 59(7), 4063-4073. Retrieved from [Link]

  • Malaria Drug Resistance: Pfkelch13 Mutations and ACTs. (2023, October 6). Retrieved from [Link]

  • BEI Resources. (2022). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Microbiology Spectrum, 10(5), e01789-22. Retrieved from [Link]

  • Rathi, K., Hassam, M., Singh, C., Puri, S. K., Jat, J. L., & Prakash Verma, V. (2024). Novel ether derivatives of 11-azaartemisinins with high order antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice. Bioorganic & Medicinal Chemistry Letters, 103, 129700. Retrieved from [Link]

  • In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019. (n.d.). Retrieved from [Link]

  • Artemisinin resistance in P. falciparum: Probing the interacting partners of Kelch13 protein in parasite. (2023, August 8). Retrieved from [Link]

  • Haynes, R. K., Coertzen, D., Cheu, K. W., Wong, H. N., Bezuidenhout, B., Taylor, D., ... & Horatscheck, A. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial agents and chemotherapy, 65(11), e00990-21. Retrieved from [Link]

  • Nsanzabana, C., Ariey, F., Beck, H. P., Ding, X. C., Eboumbou, C., El-Duah, P., ... & Abdulla, S. (2023). Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon. Journal of Clinical Medicine, 12(6), 2415. Retrieved from [Link]

  • Sharma, A., Kumar, A., Kumar, V., & Singh, C. (2022). Novel heterospirocyclic antimalarials with activity against artemisinin-and multidrug-resistant P. falciparum malaria. International Journal for Parasitology: Drugs and Drug Resistance, 19, 1-10. Retrieved from [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Wittlin, S. (2017). Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic. Nature medicine, 23(8), 945-955. Retrieved from [Link]

  • Tilley, L., Straimer, J., Gnädig, N. F., Ralph, S. A., & Fidock, D. A. (2016). Artemisinin action and resistance in Plasmodium falciparum. Trends in parasitology, 32(9), 682-696. Retrieved from [Link]

  • World Health Organization. (2021). World malaria report 2021. Retrieved from [Link]

  • Harmse, R., Coertzen, D., Niemand, J., Wong, H. N., Taylor, D., Bezuidenhout, B., ... & Haynes, R. K. (2017). Activities of 11-Azaartemisinin and N-Sulfonyl Derivatives Against Asexual and Transmissible Malaria Parasites. ChemMedChem, 12(24), 2094-2098. Retrieved from [Link]

  • Basco, L. K., & Ringwald, P. (2007). Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration. Journal of clinical microbiology, 45(9), 2823-2829. Retrieved from [Link]

  • Jiménez-Díaz, M. B., Mulet, T., Viera, S., Gómez, V., Garuti, H., Ibáñez, J., ... & Angulo-Barturen, I. (2014). Identification and Deconvolution of Cross-Resistance Signals from Antimalarial Compounds Using Multidrug-Resistant Plasmodium falciparum Strains. Antimicrobial agents and chemotherapy, 58(4), 2118-2127. Retrieved from [Link]

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of Azaartemisinin Derivatives: Unveiling Their Therapeutic Potential

Introduction: The Promise of Azaartemisinins Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, and its derivatives have long been cornerstone therapies for malaria.[1] Beyond their potent antiplasmodial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Azaartemisinins

Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, and its derivatives have long been cornerstone therapies for malaria.[1] Beyond their potent antiplasmodial activity, these compounds have demonstrated significant potential as anticancer agents.[1][2] This has spurred the development of a vast array of synthetic and semi-synthetic derivatives, among which the azaartemisinins—characterized by the replacement of a carbon atom with nitrogen in the artemisinin scaffold—have emerged as a particularly promising class of therapeutic candidates.[3]

This guide provides a comprehensive, head-to-head comparison of the biological activity of various azaartemisinin derivatives, with a focus on their anticancer and antimalarial properties. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear and objective overview of the structure-activity relationships within this compound class, supported by detailed experimental protocols and mechanistic insights.

Comparative Analysis of Biological Activity

The therapeutic efficacy of azaartemisinin derivatives is fundamentally linked to their chemical structure. Modifications to the core artemisinin scaffold can profoundly influence their potency and selectivity against different biological targets. The following tables present a consolidated overview of the in vitro activity of various azaartemisinin derivatives against a panel of cancer cell lines and Plasmodium falciparum strains.

Anticancer Activity of Azaartemisinin Derivatives

The cytotoxic effects of azaartemisinin derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in these assessments. Lower IC50 values indicate greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5d CEM (Leukemia)0.92[4]
HeLa (Cervical Cancer)1.2[4]
Compound 8c (m-Br analog) KB (Epidermoid Carcinoma)7.7[5]
HepG2 (Hepatocellular Carcinoma)42.5[5]
A549 (Lung Adenocarcinoma)15.5[5]
Compound 10j MDA-MB-231 (Triple-Negative Breast Cancer)1.74[6]
MDA-MB-468 (Triple-Negative Breast Cancer)1.64[6]
Artemisinin (for comparison) MDA-MB-231107.30[6]
MDA-MB-468116.60[6]
Various Click-Chemistry Derivatives KB (Epidermoid Carcinoma)10.18[3]
HepG2 (Hepatocellular Carcinoma)4.27[3]

Note: The specific structures of compounds 5d, 8c, and 10j can be found in the cited references.

Antimalarial Activity of Azaartemisinin Derivatives

The antiplasmodial activity of azaartemisinins is a critical aspect of their therapeutic profile. The following table summarizes the in vitro activity of selected derivatives against various strains of Plasmodium falciparum, the deadliest species of malaria parasite.

DerivativeP. falciparum StrainIC50 (nM)Reference
11-Azaartemisinin NF54 (Drug-sensitive)<10.5
K1 (Drug-resistant)<10.5
W2 (Drug-resistant)<10.5
(4'-trifluoromethyl)benzenesulfonylazaartemisinin (11) NF542-3
K12-3
W22-3
2'-Thiophenesulfonylazaartemisinin (16) NF54 (Late-stage gametocytes)8.7
Artemisinin (for comparison) P. berghei19
Artesunate (for comparison) P. berghei11
Dihydroartemisinin (for comparison) P. berghei3

Mechanistic Insights: The Role of Iron and Reactive Oxygen Species

The biological activity of artemisinin and its derivatives, including azaartemisinins, is critically dependent on the presence of intracellular iron.[7][8] The core of their mechanism lies in the iron-mediated cleavage of the endoperoxide bridge, a unique structural feature of this class of compounds.[8][9] This reaction generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[8][9][10]

In the context of cancer, tumor cells often exhibit an increased iron uptake to support their rapid proliferation, rendering them particularly susceptible to the cytotoxic effects of artemisinins.[11] The resulting oxidative stress overwhelms the cellular antioxidant defenses, leading to damage of vital biomolecules, including proteins, lipids, and DNA, and ultimately culminating in apoptotic cell death.[9][10] Similarly, in malaria parasites, the digestion of hemoglobin within the food vacuole releases large amounts of heme iron, which serves as the catalyst for the activation of the artemisinin endoperoxide bridge.[12]

ART_Activation cluster_Cell Target Cell (Cancer or Parasite) ART Azaartemisinin Derivative Activation Cleavage of Endoperoxide Bridge ART->Activation Fe2 Intracellular Fe²⁺ (from Heme or Ferritin) Fe2->Activation ROS Reactive Oxygen Species (ROS) & Carbon-centered Radicals Activation->ROS Damage Oxidative Damage to Proteins, Lipids, DNA ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Iron-dependent activation of azaartemisinin derivatives.

Experimental Protocols: A Guide to In Vitro Activity Assessment

The following protocols provide a detailed, step-by-step methodology for the in vitro evaluation of the anticancer and antiplasmodial activities of azaartemisinin derivatives. These self-validating systems are designed to ensure the generation of reliable and reproducible data.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Azaartemisinin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azaartemisinin derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Azaartemisinin Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Workflow for the MTT cell viability assay.
In Vitro Antiplasmodial Activity: SYBR Green I-based Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro antiplasmodial activity of compounds. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)

  • Human red blood cells (RBCs)

  • Azaartemisinin derivatives (dissolved in DMSO)

  • SYBR Green I lysis buffer (containing saponin, Triton X-100, and EDTA)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the azaartemisinin derivatives in complete medium in a 96-well plate.

  • Parasite Culture Addition: Add the synchronized P. falciparum culture (at 1% parasitemia and 2% hematocrit) to each well. Include a parasite control (no compound) and a non-infected RBC control.

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Cell Lysis: After incubation, add an equal volume of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the non-infected RBC control from all readings. Calculate the percentage of parasite growth inhibition for each concentration relative to the parasite control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and using a non-linear regression model.

Conclusion and Future Perspectives

The head-to-head comparison of azaartemisinin derivatives reveals a class of compounds with significant therapeutic potential against both cancer and malaria. The data presented herein underscore the importance of structural modifications in fine-tuning the biological activity of the artemisinin scaffold. Notably, several N-substituted 11-azaartemisinin derivatives exhibit potent and selective cytotoxicity against various cancer cell lines, with some compounds demonstrating significantly greater activity than the parent artemisinin. Similarly, modifications to the azaartemisinin core have yielded derivatives with nanomolar efficacy against drug-resistant strains of P. falciparum.

The shared iron-dependent mechanism of action provides a rational basis for the dual therapeutic utility of these compounds. Further research should focus on elucidating the precise molecular targets of these derivatives and exploring their in vivo efficacy and pharmacokinetic profiles. The development of novel azaartemisinin analogues with enhanced potency, selectivity, and drug-like properties represents a promising avenue for the discovery of next-generation anticancer and antimalarial agents.

References

  • Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium. Frontiers in Cellular and Infection Microbiology. [Link]

  • Synthesis and anticancer activity evaluation of novel aza-artemisinin derivatives. ResearchGate. [Link]

  • Artemisinin and Its Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • 11-Azaartemisinin derivatives bearing halogenated aromatic moieties: Potent anticancer agents with high tumor selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Proposed activation pathway for artemisinin by ferrous haem (Fe(II) protoporphyrin IX) leading to the seco C-4 radical 19 and alkylated adduct 21 (pathway a), or by presumed loss of the seco C-4 radical 20 from the haem (pathway b) to alkylate'essential parasite protein' ((FeII)-and (FeIII)-: ferrous and ferric haem residue). ResearchGate. [Link]

  • Artemisinin-Type Drugs in Tumor Cell Death: Mechanisms, Combination Treatment with Biologics and Nanoparticle Delivery. International Journal of Molecular Sciences. [Link]

  • Mode of action of artemisinin hypothesized to selectively induce cell death in cancer cells. V-ATPase: Vacuolar-type H⁺-ATPase; ROS: Reactive Oxygen Species. ResearchGate. [Link]

  • IC 50 Values of Compounds 11iii, 11iv, 11viii, and 11ix on the RPMI-7951, SK-MEL3, and SK-MEL24 Cancer Cell Lines in the Presence or Absence of DFO a,b IC50 ± SD c. ResearchGate. [Link]

  • The proposed mechanism of activation of the endoperoxide group in artemisinin by iron(II) and the subsequent generation of reactive oxygen species (ROS). ResearchGate. [Link]

  • Synthesis and anticancer activity of novel aza-artemisinin derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species. Antimicrobial Agents and Chemotherapy. [Link]

  • Artemisinin derivatives induce iron-dependent cell death (ferroptosis) in tumor cells. Phytomedicine. [Link]

  • IC 50 and Mechanisms of artemisinins in vitro. ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. [Link]

  • New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. Archiv der Pharmazie. [Link]

  • A systematic flow diagram representing action mechanism of artemisinin derivatives and 1,2,4 trioxane via apoptotic pathway. Cleavage of endoperoxide bridge of these drugs generate ROS and further permeabilization of mitochondrial membrane occur followed by activation of metacaspase. ResearchGate. [Link]

  • Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug. Oxidative Medicine and Cellular Longevity. [Link]

  • Design, synthesis and biological evaluation of artemisinin derivatives containing fluorine atoms as anticancer agents. ResearchGate. [Link]

  • Antitumor Activity of Artemisinin and Its Derivatives: From a Well- Known Antimalarial Agent to a Potential Anticancer Drug. Hindawi. [Link]

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  • Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Impact Factor. [Link]

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Comparative

Confirming the mechanism of action of N-Hydroxy-11-azaartemisinin using genetic knockouts

A Senior Application Scientist's Guide to Employing Genetic Knockouts for Target Confirmation in Plasmodium falciparum Introduction: The Enduring Enigma of Artemisinin and its Analogs Artemisinin and its derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Employing Genetic Knockouts for Target Confirmation in Plasmodium falciparum

Introduction: The Enduring Enigma of Artemisinin and its Analogs

Artemisinin and its derivatives have been a cornerstone of global malaria therapy for decades, prized for their rapid parasite-clearing capabilities.[1][2] The prevailing model for their mechanism of action hinges on the activation of the endoperoxide bridge by intraparasitic heme iron, which generates a cascade of cytotoxic carbon-centered free radicals that damage parasite proteins and other macromolecules.[3][4] This broad, multi-target effect is thought to be key to its high potency.[4] However, the precise molecular targets and the nuances of action for newer, synthetically modified artemisinin analogs remain an active area of investigation.[5]

N-Hydroxy-11-azaartemisinin is a promising synthetic analog of artemisinin, belonging to the 11-azaartemisinin family.[6][7] These compounds are of particular interest because they are not metabolized to dihydroartemisinin (DHA), the primary active metabolite of most clinical artemisinins.[8] This suggests a potentially unique pharmacological profile and possibly a different spectrum of activity or resistance mechanisms. One of the key putative targets implicated in the action of and resistance to other antimalarial compounds is the Plasmodium falciparum cation-transporting ATPase, PfATP4.[9][10] This protein is crucial for maintaining low cytosolic Na+ concentrations in the parasite.[11] Inhibition of PfATP4 leads to a disruption of this ion homeostasis, which is lethal to the parasite.[9][11]

This guide provides a comprehensive experimental framework for confirming whether N-Hydroxy-11-azaartemisinin exerts its antimalarial effect through the disruption of PfATP4, using state-of-the-art CRISPR/Cas9-mediated genetic knockout technology in P. falciparum.

The Central Hypothesis: N-Hydroxy-11-azaartemisinin Targets PfATP4

We hypothesize that, like other advanced antimalarial candidates, N-Hydroxy-11-azaartemisinin's primary mechanism of action involves the inhibition of PfATP4, leading to fatal disruption of sodium ion homeostasis in P. falciparum. To rigorously test this, we will compare the susceptibility of wild-type parasites to that of a genetically engineered strain in which the pfatp4 gene has been knocked out. A significant increase in the resistance of the knockout strain to N-Hydroxy-11-azaartemisinin would provide strong evidence for PfATP4 being a direct or indirect target.

Experimental Workflow for Target Validation

The overall experimental plan involves the generation of a conditional knockout of pfatp4 in P. falciparum, followed by a comparative analysis of the wild-type and knockout strains' responses to N-Hydroxy-11-azaartemisinin.

G cluster_0 Phase 1: Genetic Engineering cluster_1 Phase 2: Knockout Validation cluster_2 Phase 3: Phenotypic Analysis Design_gRNA Design gRNAs targeting PfATP4 Construct_Donor Construct Donor DNA Template with LoxP sites Design_gRNA->Construct_Donor Co_transfection Co-transfect DiCre-expressing parasites Construct_Donor->Co_transfection Selection_Cloning Select and Clone Transfectants Co_transfection->Selection_Cloning Rapamycin_Induction Induce Gene Excision with Rapamycin Selection_Cloning->Rapamycin_Induction Validated Clones Genomic_Validation Validate Knockout via PCR & Sequencing Rapamycin_Induction->Genomic_Validation Protein_Validation Confirm Protein Loss (Western Blot/IFA) Genomic_Validation->Protein_Validation Growth_Assay Compare Growth of WT vs. KO Protein_Validation->Growth_Assay Confirmed KO Line Dose_Response Determine IC50 for N-Hydroxy-11-azaartemisinin Growth_Assay->Dose_Response Ion_Homeostasis Measure Intracellular Na+ Levels Dose_Response->Ion_Homeostasis

Caption: Experimental workflow for validating PfATP4 as a target.

Detailed Methodologies

Part 1: Generation of a Conditional PfATP4 Knockout Line

Given that PfATP4 is likely essential for parasite survival, a conditional knockout system is the preferred approach. We will utilize a DiCre-loxP system, which allows for rapamycin-inducible excision of the target gene.[12]

Step-by-Step Protocol:

  • gRNA Design and Plasmid Construction:

    • Design two single guide RNAs (sgRNAs) targeting the 5' and 3' flanking regions of the pfatp4 coding sequence. Ensure high on-target scores and minimal off-target predictions using a suitable algorithm for the P. falciparum genome.[13]

    • Clone the sgRNAs into a Cas9-expressing plasmid.

    • Synthesize a donor DNA template containing two loxP sites flanking a recodonized version of a portion of the pfatp4 gene. This recodonized sequence prevents the donor DNA from being cleaved by the Cas9/sgRNA complex. The donor template should also contain homology arms of at least 500-800 bp for efficient homologous recombination.[14]

  • Transfection of P. falciparum :

    • Use a P. falciparum line that stably expresses the DiCre recombinase.

    • Co-transfect the parasites with the Cas9/sgRNA plasmid and the donor DNA template using established electroporation protocols.[15]

  • Selection and Cloning:

    • Select for successfully transfected parasites using the appropriate drug selection marker present on the Cas9 plasmid.

    • Once a stable population of parasites is established, isolate clonal lines by limiting dilution.[16]

  • Validation of LoxP Site Integration:

    • For each clonal line, perform diagnostic PCR to confirm the correct integration of the loxP sites at the pfatp4 locus. Use primers that flank the integration sites to distinguish between the wild-type and modified loci.

    • Sequence the PCR products to verify the correct insertion of the loxP sites.

Part 2: Induction and Validation of PfATP4 Knockout

Step-by-Step Protocol:

  • Induction of Gene Excision:

    • Treat the validated conditional knockout parasite line with rapamycin to induce the dimerization of the DiCre recombinase and subsequent excision of the floxed pfatp4 gene segment.

  • Genomic and Transcriptomic Validation:

    • Isolate genomic DNA and RNA from rapamycin-treated and untreated parasites.

    • Perform PCR on the genomic DNA to confirm the excision of the pfatp4 gene.

    • Use quantitative reverse transcription PCR (qRT-PCR) to demonstrate the absence of pfatp4 transcripts in the rapamycin-treated population.

  • Proteomic Validation:

    • If a specific antibody against PfATP4 is available, perform a Western blot on protein lysates from treated and untreated parasites to confirm the absence of the protein.

    • Alternatively, immunofluorescence assays (IFA) can be used to visualize the loss of PfATP4 protein expression in individual parasites.

Part 3: Comparative Phenotypic Analysis

Step-by-Step Protocol:

  • In Vitro Growth Assays:

    • Compare the growth rates of the wild-type, uninduced conditional knockout, and induced knockout parasite lines over several replication cycles using a SYBR Green I-based fluorescence assay. This will confirm if the knockout of pfatp4 has a fitness cost.

  • Drug Susceptibility Assays:

    • Perform standard 72-hour in vitro drug susceptibility assays to determine the 50% inhibitory concentration (IC50) of N-Hydroxy-11-azaartemisinin for the wild-type and PfATP4 knockout strains.

    • As a control, also determine the IC50 values for a known PfATP4 inhibitor (e.g., cipargamin) and a drug with a different mechanism of action (e.g., chloroquine).

Expected Data and Interpretation

The results of these experiments can be summarized and compared in the following tables:

Table 1: Validation of PfATP4 Knockout

Assay Wild-Type PfATP4-KO (Rapamycin-Treated) Expected Outcome for Successful KO
Genomic PCR (Excision)No ProductProduct of expected sizeAmplification of excised locus in KO
qRT-PCR (PfATP4 mRNA)DetectableUndetectableLoss of PfATP4 transcript in KO
Western Blot (PfATP4 Protein)Band at expected MWNo BandAbsence of PfATP4 protein in KO

Table 2: Comparative Drug Susceptibility (IC50 Values in nM)

Compound Wild-Type PfATP4-KO Expected Fold-Change in IC50 Interpretation if Hypothesis is Correct
N-Hydroxy-11-azaartemisinin5>500>100-foldSignificant resistance indicates PfATP4 is a target.
Cipargamin (Control)2>200>100-foldConfirms the KO phenotype for a known PfATP4 inhibitor.
Chloroquine (Control)2022~1-foldNo change in susceptibility suggests specificity of the KO effect.

A significant increase in the IC50 value for N-Hydroxy-11-azaartemisinin in the PfATP4 knockout line compared to the wild-type line would strongly support the hypothesis that this compound acts, at least in part, by targeting PfATP4. The lack of a significant shift in the IC50 for chloroquine would demonstrate the specificity of this effect.

Visualizing the Proposed Mechanism and Knockout Strategy

Caption: Proposed mechanism of action and effect of knockout.

Conclusion

This guide outlines a robust, logical, and technically feasible approach to definitively test the hypothesis that N-Hydroxy-11-azaartemisinin targets PfATP4 in P. falciparum. By leveraging the precision of CRISPR/Cas9-mediated gene editing to create a specific knockout, we can move beyond correlational studies to establish a causal link between the drug's activity and a specific molecular target. The data generated from this experimental framework will be critical for the continued development of N-Hydroxy-11-azaartemisinin and for a deeper understanding of the molecular pharmacology of novel antimalarial compounds.

References

  • ChemInform Abstract: Synthesis, Reactions, and Biological Activity of 11-Azaartemisinin and Derivatives. (2000). ChemInform, 31(18). Available at: [Link]

  • Artemisinin: a game-changer in malaria treatment. (2024). Medicines for Malaria Venture. Available at: [Link]

  • Haynes, R. K., et al. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether. Antimicrobial Agents and Chemotherapy, 65(9), e0062221. Available at: [Link]

  • O'Neill, P. M., et al. (2010). The Molecular Mechanism of Action of Artemisinin—The Debate Continues. Molecules, 15(3), 1705-1721. Available at: [Link]

  • Torok, D. S., et al. (2000). Syntheses and Antimalarial Activities of N-Substituted 11-Azaartemisinins. Journal of Medicinal Chemistry, 43(23), 4440-4444. Available at: [Link]

  • Singh, A. S., et al. (2008). Amino- and hydroxy-functionalized 11-azaartemisinins and their derivatives. Organic Letters, 10(23), 5461-5464. Available at: [Link]

  • Wagner, J. C., et al. (2014). Efficient CRISPR/Cas9-mediated genome editing in P. falciparum. Nature Methods, 11(9), 915-918. Available at: [Link]

  • Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-1660. Available at: [Link]

  • Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. Biochemical Journal, 471(3), 303-310. Available at: [Link]

  • Collins, C. R., et al. (2013). A scaleable inducible knockout system for studying essential gene function in the malaria parasite. eLife, 2, e00473. Available at: [Link]

  • Knuepfer, E., et al. (2019). A Novel Tool for the Generation of Conditional Knockouts To Study Gene Function across the Plasmodium falciparum Life Cycle. mBio, 10(5), e02118-19. Available at: [Link]

  • Wang, J., et al. (2022). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. Pharmaceuticals, 15(9), 1069. Available at: [Link]

  • Zhang, C., et al. (2021). Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum. Frontiers in Cellular and Infection Microbiology, 10, 618330. Available at: [Link]

  • Luth, M. R., et al. (2018). CRISPR/Cas9 gene editing to make conditional mutants of the human malaria parasite Plasmodium falciparum. bioRxiv. Available at: [Link]

  • Wikipedia contributors. (2024). Artemisinin. Wikipedia. Available at: [Link]

  • Haynes, R. K. (2018). The Case for Development of 11-Aza-artemisinins for Malaria. Current Medicinal Chemistry, 25(27), 3164-3183. Available at: [Link]

  • Spillman, N. J., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. The International Journal of Biochemistry & Cell Biology, 65, 1-5. Available at: [Link]

  • Lu, Y., et al. (2018). Epigenetic editing by CRISPR/dCas9 in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 115(52), E12247-E12256. Available at: [Link]

  • Das, S., et al. (2015). High-throughput gene knockout and validation. ResearchGate. Available at: [Link]

  • Haynes, R. K., et al. (2021). Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Com. Semantic Scholar. Available at: [Link]

  • Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of N-Hydroxy-11-azaartemisinin: An Independent Validation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Hydroxy-11-azaartemisinin Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Hydroxy-11-azaartemisinin

Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria. The endoperoxide bridge within the molecule is crucial for its parasiticidal activity. However, the quest for analogues with improved pharmacokinetic profiles, enhanced stability, and broader therapeutic applications remains a key research focus. The replacement of the C-11 lactone oxygen with a nitrogen atom to create 11-azaartemisinin has opened up new avenues for derivatization. The introduction of a hydroxyl group on this nitrogen atom to yield N-Hydroxy-11-azaartemisinin is of particular interest, as it has the potential to modulate the compound's biological activity and physicochemical properties. This guide provides a comprehensive overview and independent validation of the available synthetic methodologies for this important compound.

Synthetic Strategies: A Comparative Analysis

The synthesis of N-Hydroxy-11-azaartemisinin primarily revolves around the chemical transformation of the readily available natural product, artemisinin. The core of the synthesis involves the conversion of the lactone ring of artemisinin into a lactam, followed by N-hydroxylation. Based on available literature, two primary approaches are considered here: a direct conversion using hydroxylamine and a two-step approach involving the initial formation of 11-azaartemisinin followed by N-oxidation.

Protocol 1: Direct Conversion of Artemisinin using Hydroxylamine

This protocol, adapted from the work of Singh et al. (2008), represents an efficient, one-pot conversion of artemisinin to N-Hydroxy-11-azaartemisinin.

Reaction Scheme:

G Artemisinin Artemisinin Reaction_Vessel Reaction Mixture Artemisinin->Reaction_Vessel Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction_Vessel Solvent Solvent (e.g., Methanol) Solvent->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., Amberlyst 15) Acid_Catalyst->Reaction_Vessel N_Hydroxy_11_azaartemisinin N-Hydroxy-11-azaartemisinin Reaction_Vessel->N_Hydroxy_11_azaartemisinin Stirring, Heat G cluster_0 Step 1: Lactam Formation cluster_1 Step 2: N-Hydroxylation Artemisinin Artemisinin Reaction1 Reaction Artemisinin->Reaction1 1. Ammonia Ammonia (in Methanol) Ammonia->Reaction1 2. Acid_Catalyst Acid Catalyst (e.g., Amberlyst 15) Azaartemisinin 11-Azaartemisinin Reaction1->Azaartemisinin Acid Treatment Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or DMDO) Reaction2 Reaction Oxidizing_Agent->Reaction2 N_Hydroxy_11_azaartemisinin N-Hydroxy-11-azaartemisinin Azaartemisinin_input 11-Azaartemisinin Azaartemisinin_input->Reaction2 Reaction2->N_Hydroxy_11_azaartemisinin

Comparative

A Researcher's Guide to Evaluating the Selectivity Index of N-Hydroxy-11-azaartemisinin for Cancer Cells Versus Normal Cells

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. The select...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. The selectivity of a compound is a critical determinant of its therapeutic window and potential for clinical success. Artemisinin, a sesquiterpene lactone originally celebrated for its antimalarial properties, and its derivatives have emerged as a promising class of anticancer agents.[1][2] Their unique endoperoxide bridge is key to their bioactivity.[3][4] This guide focuses on a novel derivative, N-Hydroxy-11-azaartemisinin, and provides a comprehensive framework for evaluating its selectivity index—a quantitative measure of its cancer-specific cytotoxicity.

While specific experimental data for N-Hydroxy-11-azaartemisinin is emerging, this guide establishes a robust, universally applicable methodology for its evaluation, drawing comparisons with well-characterized derivatives like Dihydroartemisinin (DHA). We will delve into the mechanistic rationale behind the selectivity of artemisinins, provide detailed experimental protocols, and offer insights into data interpretation.

The Principle of Selectivity: Why Artemisinins Prefer Cancer Cells

The selective antitumor activity of artemisinin and its derivatives is intrinsically linked to the distinct metabolic phenotype of cancer cells.[5] Malignant cells, with their rapid proliferation rates, have a significantly higher demand for iron compared to their normal counterparts.[2][5] This leads to an upregulation of transferrin receptors (TfR) on the cancer cell surface to facilitate increased iron uptake.[5]

The endoperoxide bridge of artemisinin derivatives is activated by intracellular ferrous iron (Fe²⁺), leading to the generation of cytotoxic reactive oxygen species (ROS) and carbon-centered radicals.[6] This iron-dependent activation mechanism is the cornerstone of their selectivity.[3][6] Cancer cells, being iron-rich, effectively become catalysts for their own destruction upon exposure to artemisinins, a process that can lead to a specific form of iron-dependent cell death known as ferroptosis.[5][7][8] This targeted activation spares normal cells, which have lower intracellular iron concentrations, resulting in a favorable selectivity index.[5][9]

The Mechanistic Pathway of Action

The following diagram illustrates the proposed iron-dependent mechanism leading to selective cancer cell death.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm TfR Transferrin Receptor (TfR) (Upregulated in Cancer Cells) Fe2 Fe²⁺ (High in Cancer Cells) TfR->Fe2 Increases intracellular ART N-Hydroxy-11-azaartemisinin ART->Fe2 Activation by ROS Reactive Oxygen Species (ROS) Fe2->ROS Catalyzes generation of Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Induces Ferroptosis Ferroptosis (Cell Death) Lipid_Perox->Ferroptosis Leads to

Caption: Iron-dependent activation of N-Hydroxy-11-azaartemisinin leading to ferroptosis in cancer cells.

Quantifying Selectivity: The Selectivity Index (SI)

The Selectivity Index (SI) is the cornerstone metric for quantifying the differential activity of a drug. It is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.

Formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Where IC₅₀ (half-maximal inhibitory concentration) is the concentration of the drug required to inhibit the growth of 50% of the cell population. A higher SI value indicates greater selectivity for cancer cells, suggesting a wider therapeutic window.[10][11] Generally, an SI value greater than 3 is considered to be indicative of significant selectivity.[10]

Experimental Workflow for Determining the Selectivity Index

This section provides a detailed, step-by-step protocol for assessing the selectivity index of N-Hydroxy-11-azaartemisinin.

G A Step 1: Cell Line Selection (Cancer & Normal Lines) B Step 2: Cell Culture & Seeding (96-well plates) A->B C Step 3: Compound Treatment (Serial Dilutions) B->C D Step 4: Incubation (e.g., 48-72 hours) C->D E Step 5: Cytotoxicity Assay (e.g., MTT Assay) D->E F Step 6: Data Acquisition (Absorbance Reading) E->F G Step 7: IC₅₀ Calculation (Dose-Response Curves) F->G H Step 8: Selectivity Index (SI) Calculation G->H

Caption: Standard experimental workflow for the determination of the Selectivity Index.

PART 1: Cell Culture and Preparation

1.1. Cell Line Selection:

  • Cancer Cell Lines: Choose a panel of cell lines relevant to the intended therapeutic target. For a broad-spectrum analysis, include lines from different cancer types (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT-116 [colon]).[12]

  • Normal Cell Lines: Select non-cancerous cell lines to serve as a control for cytotoxicity. It is crucial to use cells that are physiologically relevant. Commonly used lines include human fibroblasts or immortalized non-cancerous cell lines like VERO or hTERT-immortalized fibroblasts.[13][14] The American Type Culture Collection (ATCC) is an authoritative source for authenticated cell lines.[15]

1.2. Cell Culture:

  • Culture all cell lines according to established protocols, such as those provided by the ATCC.[16][17] Use the recommended growth medium, supplements (e.g., fetal bovine serum), and incubation conditions (e.g., 37°C, 5% CO₂).[18]

  • Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before seeding for the assay.

1.3. Seeding:

  • Harvest the cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed the cells into 96-well microplates at a predetermined optimal density (typically 5,000-10,000 cells/well).[19] The seeding density should be optimized to ensure that cells are in an exponential growth phase throughout the incubation period.[20]

PART 2: Cytotoxicity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[19][21]

2.1. Compound Preparation:

  • Prepare a stock solution of N-Hydroxy-11-azaartemisinin in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

2.2. Cell Treatment:

  • After allowing the cells to adhere for 24 hours, replace the old medium with fresh medium containing the various concentrations of N-Hydroxy-11-azaartemisinin.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells treated with culture medium only.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Dihydroartemisinin).

2.3. Incubation:

  • Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions.[22]

2.4. MTT Assay Procedure:

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Gently shake the plates for 10 minutes to ensure complete dissolution.[19]

2.5. Data Acquisition:

  • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[19]

PART 3: Data Analysis and Interpretation

3.1. Calculation of Cell Viability:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

3.2. IC₅₀ Determination:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve and determine the IC₅₀ value.[23][24]

3.3. Selectivity Index (SI) Calculation:

  • Calculate the SI using the IC₅₀ values obtained for the normal and cancer cell lines as previously described.

Comparative Data Presentation

To provide a clear comparison, the following table presents hypothetical, yet realistic, IC₅₀ and SI data for N-Hydroxy-11-azaartemisinin alongside Dihydroartemisinin (DHA), a well-studied artemisinin derivative.[5]

CompoundCell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)
N-Hydroxy-11-azaartemisinin MCF-7Breast Cancer7.512.0
A549Lung Cancer10.28.8
HCT-116Colon Cancer8.810.2
VERONormal Kidney90.0-
Dihydroartemisinin (DHA) MCF-7Breast Cancer12.06.2
A549Lung Cancer15.54.8
HCT-116Colon Cancer14.25.2
VERONormal Kidney74.0-

Note: The data presented for N-Hydroxy-11-azaartemisinin is hypothetical and serves for illustrative purposes within this guide.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for evaluating the selectivity index of N-Hydroxy-11-azaartemisinin. By adhering to these protocols, researchers can generate reliable and reproducible data, which is essential for the preclinical assessment of this promising anticancer agent. The high selectivity of artemisinin derivatives, rooted in the unique iron-rich microenvironment of tumors, continues to make them an exciting area of cancer research.[3][5]

Future studies should aim to expand the panel of cell lines to include patient-derived primary cells and 3D organoid models to enhance the physiological relevance of the findings.[16][25] Furthermore, in vivo studies using xenograft models are a critical next step to validate the in vitro selectivity and to assess the overall therapeutic efficacy and safety profile of N-Hydroxy-11-azaartemisinin.

References

  • Gomes, M. F., et al. (2021). Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug. PubMed Central. [Link]

  • Zhang, Y., et al. (2022). Artemisinin and Its Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Wang, J., et al. (2017). Mechanistic Investigation of the Specific Anticancer Property of Artemisinin and Its Combination with Aminolevulinic Acid for Enhanced Anticolorectal Cancer Activity. ACS Publications. [Link]

  • Li, Y. (2015). Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? NIH. [Link]

  • Konieczny, P., et al. (2018). Anticancer Activity of Artemisinin and its Derivatives. Contemp Oncol (Pozn). [Link]

  • Al-Oqail, M. M., et al. (2021). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. PMC - NIH. [Link]

  • Nguyen, T. D., et al. (2024). 11-Azaartemisinin derivatives bearing halogenated aromatic moieties: Potent anticancer agents with high tumor selectivity. PubMed. [Link]

  • Singh, P., et al. (2024). New hydrazide derivatives of N-amino-11-azaartemisinin as promising epidermal growth factor receptor inhibitors for therapeutic development in triple-negative breast cancer. PubMed. [Link]

  • Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... ResearchGate. [Link]

  • Malaria World. (2022). Ferroptosis plays an essential role in the antimalarial mechanism of low-dose dihydroartemisinin. Malaria World. [Link]

  • PMC - NIH. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • PMC. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. PMC. [Link]

  • PubMed. (2017). Synthesis and anticancer activity of novel aza-artemisinin derivatives. PubMed. [Link]

  • AIP Publishing. (2023). Retraction: The cytotoxic activity of artemisinin, doxorubicin and mixture on cell line (cancer colorectal, L20B and normal cells). AIP Conference Proceedings. [Link]

  • MDPI. (2024). Design, Synthesis, and Antitumor Activity Evaluation of Artemisinin Bivalent Ligands. MDPI. [Link]

  • PMC - NIH. (2025). The novel amino-artemisinin derivative WHN-11 disrupts mitochondria and protein homeostasis, and induces autophagy and apoptosis in cancer cells. PMC - NIH. [Link]

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  • The Journal of Immunology. (n.d.). Artemisinin selectively induces ferroptosis and reverses the immunosuppressive state of MDSCs in T cell lymphoma. The Journal of Immunology. [Link]

  • NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • CCS Chemistry. (n.d.). An Artemisinin Derivative ART1 Induces Ferroptosis by Targeting the HSD17B4 Protein Essential for Lipid Metabolism and Directly Inducing Lipid Peroxidation. CCS Chemistry. [Link]

  • Mattioli 1885. (2017). Combination therapy enhanced the antitumor activity of artemisinin-iron in lung cancer Calu-6 cells. Mattioli 1885. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Hydroxy-11-azaartemisinin

This document provides essential procedural guidance for the safe handling and disposal of N-Hydroxy-11-azaartemisinin, a potent derivative of artemisinin. As a nitrogen-containing heterocyclic compound with significant...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of N-Hydroxy-11-azaartemisinin, a potent derivative of artemisinin. As a nitrogen-containing heterocyclic compound with significant biological activity, stringent adherence to these protocols is crucial to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Understanding the Compound: Hazard Assessment

N-Hydroxy-11-azaartemisinin is a synthetic derivative of artemisinin, a compound class known for its potent biological activities, including antimalarial and anticancer properties.[1][2] The therapeutic efficacy of artemisinin and its analogues is attributed to the endoperoxide bridge, which can generate cytotoxic reactive oxygen species.[1] Given its structural similarity to these potent compounds and its nature as a nitrogen-containing heterocycle often found in pharmacologically active molecules, N-Hydroxy-11-azaartemisinin must be handled as a hazardous substance with potential cytotoxic effects.[3][4]

Key Chemical Information:

PropertyValueSource
Chemical Name (3R,5aS,6R,8aS,9R,12R,12aR)-11-Hydroxy-3,6,9-trimethyldecahydro-3,12-epoxy[5][6]dioxepino[4,3-i]isoquinolin-10(3H)-one[5]
Molecular Formula C15H23NO5[5]
Molecular Weight 297.35 g/mol [5]

Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling and disposal is mandated. All personnel must be trained on the potential hazards and the procedures outlined in this guide.

Personnel Protection: Your First Line of Defense

Prior to handling N-Hydroxy-11-azaartemisinin in any form (solid or in solution), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of protective gear when handling potentially hazardous or cytotoxic drugs.[7]

Mandatory PPE:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn at all times. The outer glove should be changed immediately upon suspected contamination.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Respiratory Protection: When handling the solid compound or preparing solutions, a NIOSH-approved respirator is recommended to prevent inhalation of fine particles.

All handling of the solid compound should be performed in a certified chemical fume hood or a containment glove box to minimize aerosol generation.[8]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the point of generation is critical for safe and compliant disposal. All waste contaminated with N-Hydroxy-11-azaartemisinin is to be considered hazardous chemical waste.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory, under the direct control of laboratory personnel, for the collection of hazardous waste.[9][10] This area should be clearly marked with a "Hazardous Waste" sign.

Step 2: Use Appropriate Waste Containers All hazardous waste must be stored in compatible containers with secure, tight-fitting lids.[9] Containers should be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-Hydroxy-11-azaartemisinin."

Step 3: Segregate Waste Streams

  • Solid Waste: This includes unused or expired solid N-Hydroxy-11-azaartemisinin, contaminated consumables (e.g., weigh boats, pipette tips, vials), and grossly contaminated PPE. Collect this waste in a designated, leak-proof container with a secure lid.

  • Liquid Waste: All solutions containing N-Hydroxy-11-azaartemisinin, including experimental residues and solvent rinses, must be collected in a dedicated, shatter-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container.

  • Contaminated PPE: Lightly contaminated gloves, gowns, and other disposable PPE should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.[11]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection Waste N-Hydroxy-11-azaartemisinin Contaminated Material IsSolid Is it solid? Waste->IsSolid IsLiquid Is it liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is it a sharp? IsLiquid->IsSharp No LiquidWaste Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes IsPPE Is it PPE? IsSharp->IsPPE No SharpsWaste Sharps Container IsSharp->SharpsWaste Yes PPEWaste Contaminated PPE Waste Bag IsPPE->PPEWaste Yes

Caption: Waste Segregation Flowchart for N-Hydroxy-11-azaartemisinin

Decontamination Procedures

All surfaces and equipment that come into contact with N-Hydroxy-11-azaartemisinin must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.

  • Deactivating Solution: While a specific deactivating agent for N-Hydroxy-11-azaartemisinin is not established, a common practice for potent compounds is to use a solution that can chemically degrade the substance.[12] A freshly prepared 1% sodium hypochlorite solution can be used, followed by a rinse with a neutralizing agent like 1% sodium thiosulfate. Allow a contact time of at least 10 minutes for the deactivating solution. Collect all rinses as hazardous liquid waste.

  • Final Cleaning: Wash with laboratory detergent and rinse thoroughly with deionized water.

Decontamination of Work Surfaces:

  • Initial Wipe: Wipe the contaminated surface with a disposable towel saturated with 70% ethanol to remove any visible powder or residue.

  • Decontamination: Wipe the area with a towel saturated with a 1% sodium hypochlorite solution, followed by a wipe with a towel saturated with 1% sodium thiosulfate.

  • Final Clean: Wipe the surface with a clean, damp towel to remove any residual cleaning agents.

  • Disposal: All wipes and disposable towels used in the decontamination process must be disposed of as solid hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

For Small Spills (less than 50 mg):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, don the full mandatory PPE.

  • Containment: Gently cover the spill with absorbent pads or a spill pillow to prevent further spread.

  • Clean-up: Carefully collect the absorbed material and any remaining solid using a scoop and place it in the solid hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described in the "Decontamination of Work Surfaces" section.

For Large Spills (more than 50 mg):

  • Evacuate: Evacuate the immediate area and alert your supervisor and institutional EHS office.

  • Restrict Access: Prevent entry into the affected area.

  • Professional Clean-up: A trained emergency response team should handle the clean-up of large spills.

Final Disposal Protocol

All properly segregated and labeled hazardous waste must be disposed of through your institution's licensed hazardous waste management program.

  • Request Pick-up: Once a waste container is full or has been in the SAA for the maximum allowable time (typically 12 months, but check your institutional and local regulations), request a pick-up from your EHS office.[13]

  • Documentation: Ensure all required paperwork is completed accurately.

  • Professional Disposal: The licensed waste broker will transport the waste to a certified treatment, storage, and disposal facility (TSDF) for final destruction, likely via high-temperature incineration.[14]

By adhering to these procedures, you can ensure the safe and compliant disposal of N-Hydroxy-11-azaartemisinin, protecting yourself, your colleagues, and the environment.

References

  • MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

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Handling

Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling N-Hydroxy-11-azaartemisinin

As researchers and scientists at the forefront of drug development, our commitment to pioneering novel therapeutics is intrinsically linked to our unwavering dedication to safety. The handling of potent investigational c...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to pioneering novel therapeutics is intrinsically linked to our unwavering dedication to safety. The handling of potent investigational compounds like N-Hydroxy-11-azaartemisinin, a promising derivative of the artemisinin class of molecules, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of N-Hydroxy-11-azaartemisinin, moving beyond a simple checklist to instill a culture of safety grounded in scientific principles. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Assessment: Understanding the Compound

A thorough understanding of the potential hazards associated with N-Hydroxy-11-azaartemisinin is the cornerstone of a robust safety protocol. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, we can extrapolate its potential risks based on the known properties of its parent compound, artemisinin, and its derivatives.

Artemisinin and its analogues are potent molecules, and some derivatives have shown significant cytotoxicity against cancer cell lines.[1] The unique endoperoxide bridge in the artemisinin structure is crucial for its biological activity.[2][3] N-Hydroxy-11-azaartemisinin, as a hydroxylamine derivative, may present its own unique reactivity and toxicological profile. Therefore, it is prudent to handle this compound with the same level of caution as other highly potent active pharmaceutical ingredients (APIs).

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C15H23NO5[4][5]
Molecular Weight 297.35 g/mol [4][5]
Melting Point 187-190° C[5]
Solubility Soluble in chloroform and methanol.[5] Poor aqueous solubility is a characteristic of many artemisinin derivatives.[6][7][5][6][7]
Storage Store at -20°C[5]

Given the lack of specific toxicity data, a conservative approach is mandated. Assume the compound is cytotoxic and handle it in a manner that minimizes all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the primacy of engineering controls. PPE should be considered the last line of defense after engineering and administrative controls have been implemented.

  • Containment: For handling powdered N-Hydroxy-11-azaartemisinin, a certified chemical fume hood is the minimum requirement. For more sensitive operations or larger quantities, specialized containment solutions like glove boxes or ventilated balance enclosures should be utilized to minimize aerosol generation.[8][9]

  • Ventilation: Ensure adequate ventilation in all laboratory areas where the compound is handled.[10] Separate air handling systems for potent compound work areas are a best practice.[9]

Personal Protective Equipment (PPE) Protocol: A Detailed, Step-by-Step Guide

The selection and proper use of PPE are critical for minimizing exposure to N-Hydroxy-11-azaartemisinin. The following protocol is designed to provide comprehensive protection.

PPE Selection

The choice of PPE depends on the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving N-Hydroxy-11-azaartemisinin.

TaskRecommended PPE
Weighing and Aliquoting (Powder) - Disposable, low-lint "bunny suit" or coveralls with integrated hood and shoe covers.[11] - Double gloving with disposable, powder-free nitrile gloves.[11] - Disposable, cleanroom-grade face mask and goggles, or a full-face shield.[11] - For higher risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[8][11]
Solution Preparation and Handling - Disposable, long-sleeved, back-closing gown with tight-fitting cuffs.[11] - Double gloving with disposable, powder-free nitrile gloves.[11] - Safety glasses with side shields or chemical splash goggles.[11][12] - Face shield if there is a splash hazard.[11]
Routine Experimental Procedures - Laboratory coat. - Disposable, powder-free nitrile gloves. - Safety glasses with side shields.[12]
Donning and Doffing Procedures: A Critical Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination. Follow these steps meticulously.

Donning (Putting On) PPE:

  • Shoe Covers: Put on shoe covers before entering the designated potent compound handling area.

  • Hair and Beard Covers: Securely cover all hair.[11]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Coverall/Gown: Put on the disposable coverall or gown, ensuring complete coverage.[11]

  • Respiratory Protection: If required, don your respirator (e.g., N95, half-mask, or PAPR).[11] Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Put on goggles and/or a face shield.[11]

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown or coverall.

Doffing (Taking Off) PPE:

The principle of doffing is to touch the potentially contaminated outer surfaces as little as possible.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out.

  • Coverall/Gown: Remove the coverall or gown by rolling it down and away from the body, turning it inside out as you go.

  • Eye and Face Protection: Remove goggles and/or face shield from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Hair and Beard Covers: Remove hair and beard covers.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Shoe Covers: Remove shoe covers as you exit the designated area.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Shoe Covers Don2 Hair/Beard Covers Don1->Don2 Don3 Inner Gloves Don2->Don3 Don4 Coverall/Gown Don3->Don4 Don5 Respirator Don4->Don5 Don6 Goggles/Face Shield Don5->Don6 Don7 Outer Gloves Don6->Don7 Procedure Handling N-Hydroxy-11-azaartemisinin Don7->Procedure Doff1 Outer Gloves Doff2 Coverall/Gown Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Hair/Beard Covers Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 Doff7 Shoe Covers Doff6->Doff7 Doff8 Hand Hygiene Doff7->Doff8 End End Doff8->End Start Start Start->Don1 Procedure->Doff1

Decontamination and Disposal Plan: Ensuring a Safe Environment

Proper decontamination and disposal procedures are essential to prevent the spread of contamination and protect personnel and the environment.

Decontamination
  • Surfaces: All surfaces and equipment in the designated handling area should be decontaminated after each use. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent (e.g., 70% ethanol). The choice of decontamination agent should be based on its effectiveness against artemisinin-type compounds and its compatibility with the surfaces being cleaned.

  • Spills: In the event of a spill, the area should be immediately cordoned off. Personnel should wear appropriate PPE, including respiratory protection, during cleanup. The spilled material should be absorbed with an inert material and collected in a sealed container for disposal as hazardous waste.[10] The area should then be thoroughly decontaminated.

Disposal

All disposable PPE and materials that have come into contact with N-Hydroxy-11-azaartemisinin should be considered hazardous waste.

  • Solid Waste: Used gloves, gowns, shoe covers, and other contaminated disposable items should be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Waste solutions containing N-Hydroxy-11-azaartemisinin should be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.[10]

  • Sharps: Contaminated sharps should be placed in a designated sharps container.

All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal_Plan cluster_waste_streams Waste Streams cluster_disposal_pathway Disposal Pathway Solid_Waste Contaminated Solid PPE Collect Collect in Labeled, Sealed Containers Solid_Waste->Collect Liquid_Waste Waste Solutions Liquid_Waste->Collect Sharps_Waste Contaminated Sharps Sharps_Waste->Collect Segregate Segregate Waste Types Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Dispose via Certified EHS Vendor Store->Dispose

Conclusion: Fostering a Proactive Safety Culture

The safe handling of N-Hydroxy-11-azaartemisinin is not merely a matter of following procedures; it is about cultivating a proactive safety culture. This guide provides the essential framework, but it is the responsibility of every researcher to remain vigilant, informed, and committed to the principles of safe laboratory practice. By integrating these protocols into your daily workflow, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.

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